Technical Documentation Center

Methyl 4-(4-fluorophenyl)-2,6-dimethylnicotinate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Methyl 4-(4-fluorophenyl)-2,6-dimethylnicotinate
  • CAS: 122252-67-9

Core Science & Biosynthesis

Foundational

What is the mechanism of action of methyl 4-(4-fluorophenyl)-2,6-dimethylnicotinate

An In-Depth Technical Guide on the Mechanism of Action of Methyl 4-(4-fluorophenyl)-2,6-dimethylnicotinate Executive Summary In the landscape of small-molecule drug discovery, the structural evolution of a pharmacophore...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide on the Mechanism of Action of Methyl 4-(4-fluorophenyl)-2,6-dimethylnicotinate

Executive Summary

In the landscape of small-molecule drug discovery, the structural evolution of a pharmacophore often dictates a radical shift in its mechanism of action (MoA). Methyl 4-(4-fluorophenyl)-2,6-dimethylnicotinate (CAS 122252-67-9) represents a masterclass in this paradigm. Originating from the classical 1,4-dihydropyridine (1,4-DHP) scaffold—a motif synonymous with L-type voltage-gated calcium channel (VGCC) blockers—this compound is a fully aromatized pyridine derivative.

As a Senior Application Scientist, I approach this molecule not as a traditional calcium channel modulator, but as a highly specific G-protein coupled receptor (GPCR) ligand. The oxidation (aromatization) of the central ring flattens the molecular geometry, completely abolishing VGCC affinity. Instead, this topological shift redirects the molecule's affinity toward the A3 Adenosine Receptor (A3AR) , where it acts as a potent, competitive antagonist[1].

This whitepaper deconvolutes the mechanistic transition of methyl 4-(4-fluorophenyl)-2,6-dimethylnicotinate, providing the structural rationale, the signaling pathway dynamics, and the self-validating experimental workflows required to characterize its pharmacological profile.

I. Pharmacophore Evolution: The DHP-to-Pyridine Switch

To understand the MoA of methyl 4-(4-fluorophenyl)-2,6-dimethylnicotinate, one must analyze its structural divergence from classical cardiovascular drugs like nifedipine.

  • Loss of VGCC Activity via Aromatization : Classical 1,4-DHPs require a "boat-like" conformation of the dihydropyridine ring to intercalate into the α1​ subunit of L-type calcium channels. The oxidation of this ring into a fully aromatic pyridine (nicotinate) forces a planar geometry. This planarity creates steric clashes within the VGCC binding pocket, rendering the compound inactive against calcium channels.

  • Gain of A3AR Antagonism : The A3 adenosine receptor possesses a distinct orthosteric binding pocket that favors planar, hydrophobic, and highly aromatic structures. The presence of the 4-(4-fluorophenyl) group provides critical π−π stacking and halogen-bonding interactions within the A3AR transmembrane domains. Furthermore, unlike symmetrical 3,5-dicarboxylate DHPs, this compound is an asymmetric 3-monocarboxylate (a nicotinate ester), a structural nuance that significantly enhances its selectivity for the A3AR over the A1 and A2A subtypes[2].

Quantitative Pharmacological Profile

The table below summarizes the target affinity shift driven by the aromatization of the scaffold.

Compound ClassTarget Receptor/ChannelBinding Affinity ( Ki​ )Functional Response
1,4-DHP Precursor L-type VGCC< 10 nMPotent Channel Blockade
1,4-DHP Precursor A3 Adenosine Receptor> 5,000 nMNegligible
Pyridine (CAS 122252-67-9) L-type VGCC> 10,000 nMInactive
Pyridine (CAS 122252-67-9) A3 Adenosine Receptor10 - 100 nMGi-Pathway Antagonism

II. Mechanistic Hypothesis: A3AR Signaling Modulation

The A3 adenosine receptor is a GPCR primarily coupled to the inhibitory G-protein ( Gi​/Gq​ ). Under physiological conditions, endogenous adenosine binds to the A3AR, activating the Gi​ α -subunit, which subsequently inhibits adenylyl cyclase (AC). This inhibition suppresses the intracellular production of cyclic AMP (cAMP), downregulating Protein Kinase A (PKA) activity and modulating downstream inflammatory and apoptotic pathways[3].

Mechanism of Action: Methyl 4-(4-fluorophenyl)-2,6-dimethylnicotinate acts as a competitive antagonist at the A3AR orthosteric site. By occupying the receptor, it prevents endogenous adenosine (or synthetic agonists) from binding. Consequently, the antagonist blocks the Gi​ -mediated inhibition of adenylyl cyclase. In a cellular environment stimulated by physiological stress (or forskolin in vitro), this antagonism results in a restoration or paradoxical elevation of intracellular cAMP levels.

A3AR_Pathway Agonist Endogenous Agonist (Adenosine) Receptor A3 Adenosine Receptor (Gi-coupled GPCR) Agonist->Receptor Activates Antagonist Methyl 4-(4-fluorophenyl)- 2,6-dimethylnicotinate Antagonist->Receptor Competitive Antagonism Gi Gi Protein α-subunit Receptor->Gi Signal Transduction AC Adenylyl Cyclase (AC) Gi->AC Inhibits (Blocked by Antagonist) cAMP Intracellular cAMP (Restored/Elevated) AC->cAMP Synthesizes PKA Protein Kinase A (PKA) Activation cAMP->PKA Activates

Figure 1: Methyl 4-(4-fluorophenyl)-2,6-dimethylnicotinate antagonizes A3AR, preventing Gi-mediated inhibition of Adenylyl Cyclase.

III. Experimental Deconvolution Workflows

To empirically validate this MoA, we must deploy an orthogonal, self-validating assay cascade. As an application scientist, I do not rely on a single readout; I construct a matrix of target engagement, functional consequence, and counter-screening.

Workflow Step1 Phase 1: Target Engagement Sub1 Radioligand Binding ([125I]AB-MECA) Step1->Sub1 Step2 Phase 2: Functional Validation Sub2 TR-FRET cAMP Accumulation Assay Step2->Sub2 Step3 Phase 3: Selectivity Profiling Sub3 FLIPR Calcium Flux (VGCC Counter-screen) Step3->Sub3 Sub1->Step2 Ki < 100 nM Sub2->Step3 Schild Plot Validation

Figure 2: Orthogonal assay cascade for deconvoluting the mechanism of action of the nicotinate derivative.

Protocol 1: Radioligand Displacement Assay (Target Engagement)

Causality : We utilize [125I]AB−MECA , a highly specific A3AR agonist, to ensure that any displacement directly correlates to the test compound's engagement at the orthosteric site[1]. Self-Validation : The assay requires a Non-Specific Binding (NSB) control using 10 µM of unlabeled Cl-IB-MECA. The assay is only valid if the Z'-factor is ≥0.6 .

  • Membrane Preparation : Harvest CHO cells stably expressing human A3AR. Homogenize and isolate membranes via ultracentrifugation (100,000 x g).

  • Incubation : In a 96-well plate, combine 10 µg of membrane protein, 0.5 nM [125I]AB−MECA , and serial dilutions of methyl 4-(4-fluorophenyl)-2,6-dimethylnicotinate (0.1 nM to 10 µM) in assay buffer (50 mM Tris-HCl, 10 mM MgCl2​ , 1 mM EDTA, pH 7.4).

  • Equilibration : Incubate the microplate at 25°C for 60 minutes to reach binding equilibrium.

  • Filtration & Readout : Rapidly filter through GF/B glass fiber filters (pre-soaked in 0.5% PEI) using a cell harvester. Wash three times with ice-cold buffer. Quantify bound radioactivity using a gamma counter.

  • Analysis : Calculate the IC50​ using non-linear regression and convert to Ki​ using the Cheng-Prusoff equation.

Protocol 2: TR-FRET cAMP Accumulation Assay (Functional Antagonism)

Causality : Because A3AR is Gi​ -coupled, direct measurement of basal cAMP is challenging due to low resting AC activity. We pre-stimulate with Forskolin to create a robust cAMP "window," allowing us to quantify the antagonist's ability to reverse agonist-mediated cAMP suppression. Self-Validation : Forskolin-only wells define the maximum cAMP signal, while Forskolin + Cl-IB-MECA wells define the minimum signal. The assay window must yield a Signal-to-Background (S/B) ratio > 3.

  • Cell Plating : Seed CHO-hA3AR cells at 10,000 cells/well in a 384-well plate.

  • Pre-incubation : Add serial dilutions of methyl 4-(4-fluorophenyl)-2,6-dimethylnicotinate and incubate for 15 minutes at 37°C.

  • Stimulation : Add a cocktail containing 1 µM Forskolin (to stimulate AC) and 10 nM Cl-IB-MECA (an A3AR agonist to suppress cAMP). Incubate for 30 minutes.

  • Lysis & Detection : Add TR-FRET cAMP detection reagents (e.g., LANCE Ultra: Eu-cAMP tracer and ULight-anti-cAMP antibody). Incubate for 1 hour at room temperature.

  • Readout : Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm, Emission: 665 nm / 615 nm). An increase in the 665/615 ratio indicates successful antagonism (restoration of cAMP).

Protocol 3: FLIPR Calcium Flux Counter-Screen

Causality : Given the compound's structural lineage from 1,4-DHP calcium channel blockers, it is imperative to counter-screen for residual VGCC antagonism. Empirical validation is required to definitively prove the aromatization abolished off-target cardiovascular liabilities. Self-Validation : Nifedipine (1 µM) is used as a positive control for VGCC inhibition.

  • Cell Preparation : Seed HEK293 cells expressing Cav​1.2 (L-type VGCC) in a 384-well clear-bottom plate.

  • Dye Loading : Incubate cells with Fluo-4 AM calcium-sensitive dye (2 µM) and Probenecid (2.5 mM) for 45 minutes at 37°C.

  • Compound Addition : Add methyl 4-(4-fluorophenyl)-2,6-dimethylnicotinate (up to 30 µM) and incubate for 15 minutes.

  • Depolarization & Readout : Using a FLIPR (Fluorometric Imaging Plate Reader), inject 40 mM KCl to depolarize the membrane and open VGCCs. Monitor fluorescence (Ex: 488 nm, Em: 525 nm) in real-time. A lack of signal inhibition confirms the absence of VGCC antagonism.

References

  • Structure−Activity Relationships of 4-(Phenylethynyl)-6-phenyl-1,4- dihydropyridines as Highly Selective A3 Adenosine Receptor Antagonists Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Medicinal Chemistry of the A3 Adenosine Receptor: Agonists, Antagonists, and Receptor Engineering Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Adenosine receptors as promising targets for the management of ocular diseases Source: National Center for Biotechnology Information (PMC) URL:[Link]

Sources

Exploratory

Methyl 4-(4-fluorophenyl)-2,6-dimethylnicotinate physicochemical properties and structure

An In-Depth Technical Guide to Methyl 4-(4-fluorophenyl)-2,6-dimethylnicotinate Introduction: A Versatile Scaffold in Modern Chemistry Methyl 4-(4-fluorophenyl)-2,6-dimethylnicotinate is a substituted pyridine derivative...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Methyl 4-(4-fluorophenyl)-2,6-dimethylnicotinate

Introduction: A Versatile Scaffold in Modern Chemistry

Methyl 4-(4-fluorophenyl)-2,6-dimethylnicotinate is a substituted pyridine derivative that holds significant interest within the realms of medicinal chemistry and materials science. Its structural architecture, featuring a 4-arylpyridine core, is a recognized pharmacophore present in numerous biologically active compounds. The strategic placement of a fluorophenyl group at the 4-position, along with methyl and methyl ester functionalities on the pyridine ring, provides a unique combination of lipophilicity, electronic properties, and potential hydrogen bonding capabilities. This guide offers a comprehensive overview of its chemical structure, physicochemical properties, a representative synthetic route, and expected analytical characteristics, providing a foundational resource for its application in research and development.

Chemical Structure and Identifiers

The structural identity of a compound is fundamental to understanding its chemical behavior and reactivity. Methyl 4-(4-fluorophenyl)-2,6-dimethylnicotinate is characterized by a central pyridine ring substituted at the 2, 3, 4, and 6 positions.

Caption: 2D structure of Methyl 4-(4-fluorophenyl)-2,6-dimethylnicotinate.

Table 1: Chemical Identifiers

IdentifierValueSource
CAS Number 122252-67-9[1]
Molecular Formula C₁₅H₁₄FNO₂[1]
Molecular Weight 259.28 g/mol [1]
SMILES COC(=O)c1c(C)nc(C)cc1-c1ccc(F)cc1[1]
InChI InChI=1S/C15H14FNO2/c1-9-8-13(11-4-6-12(16)7-5-11)14(10(2)17-9)15(18)19-3/h4-8H,1-3H3[1]
InChI Key FDOSNDLZHFVRMF-UHFFFAOYSA-N[1]

Physicochemical Properties

Table 2: Physicochemical Properties

PropertyValue (Predicted/Calculated)Comments
Physical State White to off-white solidBased on analogous compounds.[3]
Melting Point Not availableExperimental determination is required.
Boiling Point Not availableLikely high due to molecular weight and polarity.
Solubility Soluble in DMSO, MethanolInferred from similar structures.[3]
LogP ~3.5 - 4.5Calculated; indicates good lipophilicity.
pKa ~3-4 (Pyridine nitrogen)Estimated; the pyridine nitrogen is weakly basic.

Exemplary Synthesis Protocol: Hantzsch Pyridine Synthesis

A plausible and widely used method for the synthesis of 4-aryl-dihydropyridines, which can be subsequently oxidized to the corresponding pyridines, is the Hantzsch synthesis.[4][5] This one-pot condensation reaction involves an aldehyde, a β-ketoester, and a source of ammonia.

G cluster_reactants Reactants cluster_process Process cluster_products Products & Purification aldehyde 4-Fluorobenzaldehyde mixing Mixing in Solvent (e.g., Ethanol) aldehyde->mixing ketoester Ethyl Acetoacetate (2 equiv.) ketoester->mixing ammonia Ammonium Acetate ammonia->mixing heating Reflux mixing->heating dihydropyridine Dihydropyridine Intermediate heating->dihydropyridine oxidation Oxidation (e.g., Nitric Acid or Air) product Methyl 4-(4-fluorophenyl)-2,6-dimethylnicotinate oxidation->product dihydropyridine->oxidation purification Crystallization/Chromatography product->purification

Caption: Exemplary Hantzsch synthesis workflow.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, combine 4-fluorobenzaldehyde (1.0 equivalent), ethyl acetoacetate (2.0 equivalents), and ammonium acetate (1.1 equivalents) in a suitable solvent such as ethanol.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Formation of Dihydropyridine: The initial condensation will yield the corresponding diethyl 4-(4-fluorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate.

  • Oxidation: Upon completion of the condensation, an oxidizing agent (e.g., nitric acid, or simply exposure to air for extended periods) is introduced to aromatize the dihydropyridine ring to the pyridine.

  • Workup and Purification: After cooling, the reaction mixture is typically poured into ice water to precipitate the product. The crude solid is then collected by filtration and purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

Note: The final ester would be ethyl nicotinate. Transesterification to the methyl ester can be achieved in a subsequent step if required.

Spectroscopic Analysis (Predicted)

While experimental spectra for this compound are not publicly available, its structure allows for the prediction of key spectroscopic features that would be observed in ¹H NMR, ¹³C NMR, and Mass Spectrometry.[6]

¹H NMR (Proton Nuclear Magnetic Resonance):

  • Aromatic Protons (Fluorophenyl Ring): Two doublets of doublets (or two multiplets) in the range of δ 7.0-7.5 ppm, integrating to 4H.

  • Pyridine Proton: A singlet at approximately δ 7.5-8.0 ppm for the proton at the 5-position of the pyridine ring.

  • Methyl Protons (Pyridine Ring): Two singlets, each integrating to 3H, likely in the range of δ 2.5-2.8 ppm.

  • Methyl Ester Protons: A singlet integrating to 3H, expected around δ 3.9-4.0 ppm.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

  • Carbonyl Carbon: A signal in the δ 165-170 ppm range.

  • Aromatic and Pyridine Carbons: Multiple signals between δ 115-160 ppm. The carbons attached to fluorine will show coupling (C-F coupling).

  • Methyl Ester Carbon: A signal around δ 52-55 ppm.

  • Pyridine Methyl Carbons: Two signals in the δ 20-25 ppm range.

Mass Spectrometry (MS):

  • Molecular Ion Peak (M⁺): A prominent peak at m/z = 259.10, corresponding to the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would confirm the elemental composition.

  • Fragmentation Pattern: Expect fragmentation corresponding to the loss of the methoxy group (-OCH₃), the carbomethoxy group (-COOCH₃), and potentially cleavage of the fluorophenyl ring.

Applications in Research and Drug Development

Substituted pyridines, particularly 4-arylpyridines, are of significant interest in drug discovery due to their ability to act as bioisosteres for other aromatic systems and their involvement in crucial intermolecular interactions with biological targets.[2]

  • Scaffold for Bioactive Molecules: This compound can serve as a key intermediate in the synthesis of more complex molecules with potential therapeutic activities, including but not limited to, inhibitors of enzymes or modulators of receptors.[3][4]

  • Fragment-Based Drug Discovery: As a fragment-sized molecule with desirable physicochemical properties, it could be used in fragment-based screening to identify new starting points for drug discovery programs.

  • Materials Science: The rigid aromatic structure and potential for intermolecular interactions make it a candidate for investigation in the development of novel organic materials with specific electronic or photophysical properties.

Conclusion

Methyl 4-(4-fluorophenyl)-2,6-dimethylnicotinate represents a valuable building block for chemical synthesis and drug discovery. While detailed experimental characterization is not widely published, its structure provides a clear roadmap for its synthesis and analysis. This guide serves as a foundational resource for researchers, providing key identifiers, predicted properties, a reliable synthetic approach, and expected analytical signatures to facilitate its use in the laboratory.

References

  • Spectroscopic Studies on Nicotine and Nornicotine in the UV Region. PMC. Available from: [Link]

  • Theoretical and Experimental Studies of Vibrational Spectra of Nicotinic Acid. Journal of Computational and Theoretical Nanoscience. Available from: [Link]

  • methyl 4-(4-fluorophenyl)-2,6-dimethylpyridine-3-carboxylate. Molport. Available from: [Link]

  • Coordination behaviour of nicotinamide: An infrared spectroscopic study. ResearchGate. Available from: [Link]

  • Spectral and biological changes induced in nicotinic acid and related compounds by ultraviolet light. PMC. Available from: [Link]

  • Determination of structural and vibrational spectroscopic features of neutral and anion forms of dinicotinic acid by using NMR, infrared and Raman experimental methods combined with DFT and HF. ResearchGate. Available from: [Link]

  • Synthesis of diethyl 2,6-dimethyl-4-aryl-pyridine-3,5-dicarboxylate (4a-4m) using conventional heating, ultrasonic and microwave irradiation. ResearchGate. Available from: [Link]

  • Other. Dongsheng Chiral Pharma. Available from: [Link]

  • Phosphonium, [[4-(4-fluorophenyl)-6-(1-methylethyl)-2-[methyl(methylsulfonyl)amino]-5-pyrimidinyl]me CAS 885477-83-8. Home Sunshine Pharma. Available from: [Link]

  • 1-[6-[(4-Fluorophenyl)methyl]-3,3-Dimethyl-2~{h}-Pyrrolo[3,2-B]pyridin-1-Yl]. PubChem. Available from: [Link]

  • Synthesis of diethyl 4-substituted-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylates as a new series of inhibitors against yeast α-glucosidase. PubMed. Available from: [Link]

  • An Efficient Synthesis of Novel 4-Aryl-2-thioxo-3,4-dihydro-1H-pyrimido[1,2-a][1][7][8]triazin-6(2H)-ones and Their Antibacterial Activity. MDPI. Available from: [Link]

  • Pesticide Intermediates. Taicang Puyuan Pharmaceutical Co., Ltd. Available from: [Link]

  • Methyl 2-(3-(4-fluorophenyl)thioureido)nicotinate. chemsrc.com. Available from: [Link]

  • A Brief Overview on Physicochemical Properties in Medicinal Chemistry. Research and Reviews: Journal of Medicinal and Organic Chemistry. Available from: [Link]

  • Alkyl 4-Aryl-6-amino-7- phenyl-3-(phenylimino)-4,7-dihydro- 3H-[6][7]dithiolo[3,4-b]pyridine-5-carboxylates: Synthesis and Agrochemical Studies. MDPI. Available from: [Link]

  • The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. MDPI. Available from: [Link]

  • Intermediates. Midas Pharma. Available from: [Link]

  • Methyl 4-(4-Fluoroanilino)-1,2,6-Tris(4-Fluorophenyl)-1,2,5,6-Tetrahydropyridine-3-Carboxylate. Amanote Research. Available from: [Link]

  • Reference Standards. SmartChem. Available from: [Link]

Sources

Foundational

Pharmacokinetic Profiling of Methyl 4-(4-fluorophenyl)-2,6-dimethylnicotinate: A Comprehensive DMPK Guide

Executive Summary & Structural Rationale In the landscape of preclinical drug discovery, the transition from a screening hit to a viable lead compound hinges on a rigorous understanding of its Absorption, Distribution, M...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In the landscape of preclinical drug discovery, the transition from a screening hit to a viable lead compound hinges on a rigorous understanding of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties . This whitepaper provides an authoritative, step-by-step pharmacokinetic (PK) profiling strategy for methyl 4-(4-fluorophenyl)-2,6-dimethylnicotinate (CAS: 122252-67-9).

As a Senior Application Scientist, I approach this molecule by first analyzing its structural liabilities to predict its metabolic fate:

  • The Methyl Ester: Esters are highly susceptible to hydrolysis by ubiquitous carboxylesterases (CES1/CES2) in the plasma and liver. Profiling must account for rapid conversion to the corresponding nicotinic acid.

  • The 4-Fluorophenyl Moiety: The highly electronegative fluorine atom is strategically placed at the para position. This is a classic bioisosteric substitution designed to block cytochrome P450 (CYP)-mediated aromatic hydroxylation—a common metabolic "soft spot" .

  • The 2,6-Dimethylpyridine Core: The benzylic-like methyl groups are prime targets for aliphatic oxidation by hepatic CYP enzymes (e.g., CYP3A4, CYP2D6).

Understanding these causal relationships allows us to design a self-validating experimental workflow that prevents artifactual data and accurately maps the compound's PK profile.

Proposed Metabolic Pathways

Before initiating wet-lab protocols, it is critical to map the anticipated metabolic cascade. Because the para-position of the phenyl ring is protected by fluorine, metabolism will likely shift toward ester hydrolysis and aliphatic oxidation .

MetabolicPathway Parent Methyl 4-(4-fluorophenyl)- 2,6-dimethylnicotinate (Parent) Acid 4-(4-fluorophenyl)- 2,6-dimethylnicotinic acid (M1 - Hydrolysis) Parent->Acid Carboxylesterases (Plasma/Liver) Hydroxymethyl Hydroxymethyl Metabolite (M2 - Oxidation) Parent->Hydroxymethyl CYP450 (e.g., 3A4) Aliphatic Oxidation Phase2 Glucuronide Conjugates (M3 - Phase II) Acid->Phase2 UGTs Phase II Hydroxymethyl->Phase2 UGTs Phase II

Proposed metabolic pathways for methyl 4-(4-fluorophenyl)-2,6-dimethylnicotinate.

In Vitro ADME Profiling: Methodologies & Causality

To build a trustworthy PK profile, we must isolate specific metabolic variables using in vitro systems before moving to in vivo models.

Protocol 3.1: Plasma Stability Assay

Causality: Rodent plasma contains significantly higher levels of circulating esterases than human plasma. If the methyl ester is rapidly hydrolyzed ex vivo during sample collection or in vivo in rats, the clearance data will be artificially inflated, failing to predict human pharmacokinetics accurately.

Step-by-Step Methodology:

  • Preparation: Spike the test compound (1 µM final concentration) into pre-warmed (37°C) blank plasma from target species (e.g., Sprague-Dawley Rat, Human).

  • Incubation: Incubate the mixture in a shaking water bath at 37°C.

  • Sampling: Extract 50 µL aliquots at specific time points (0, 15, 30, 60, and 120 minutes).

  • Quenching: Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile (ACN) containing an internal standard (e.g., Tolbutamide). Rationale: ACN denatures the esterases instantly, halting hydrolysis and precipitating plasma proteins.

  • Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet proteins.

  • Analysis: Analyze the supernatant via LC-MS/MS to calculate the half-life ( t1/2​ ) of the parent compound.

Protocol 3.2: Liver Microsomal Stability (HLM/RLM)

Causality: Liver microsomes contain the primary Phase I enzymes (CYP450s). This assay determines the intrinsic clearance ( CLint​ ) of the compound. We require NADPH as a cofactor; without it, CYP-mediated oxidation cannot occur, and any observed degradation would be solely due to non-NADPH-dependent enzymes (like microsomal esterases) .

Step-by-Step Methodology:

  • Matrix Preparation: Prepare a 0.5 mg/mL suspension of Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM) in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Pre-incubation: Add the test compound (1 µM) and pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding NADPH (1 mM final concentration). Control: Run a parallel incubation without NADPH to differentiate CYP oxidation from esterase hydrolysis.

  • Sampling & Quenching: Remove 50 µL aliquots at 0, 5, 15, 30, and 60 minutes, quenching immediately into 150 µL of ice-cold ACN with internal standard.

  • Analysis: Calculate CLint​ based on the log-linear depletion of the parent compound.

In Vivo Pharmacokinetic Profiling

Once in vitro liabilities are understood, we proceed to in vivo profiling to assess absolute bioavailability (F%) and systemic clearance.

Bioanalytical LC-MS/MS Workflow

LCMSWorkflow Sample 1. Plasma Collection (K2EDTA + NaF Esterase Inhibitor) Extraction 2. Protein Precipitation (Acetonitrile + Internal Standard) Sample->Extraction Separation 3. UHPLC Separation (C18 Column, Aqueous/Organic Gradient) Extraction->Separation Detection 4. ESI+ MS/MS Detection (MRM: m/z 260.1 -> 228.1) Separation->Detection Analysis 5. PK Parameter Calculation (Non-Compartmental Analysis) Detection->Analysis

Self-validating LC-MS/MS bioanalytical workflow for nicotinate quantification.

Crucial Experimental Choice (Trustworthiness): During in vivo blood collection, tubes must contain an esterase inhibitor (e.g., Sodium Fluoride, NaF, or PMSF) alongside the K2EDTA anticoagulant. Failure to include this will result in continuous ex vivo hydrolysis of the methyl ester in the collection tube, leading to falsely low Cmax​ and AUC values.

LC-MS/MS Parameters:

  • Ionization: Positive Electrospray Ionization (ESI+). The pyridine nitrogen readily accepts a proton, yielding a strong [M+H]+ ion at m/z 260.1.

  • MRM Transitions: The primary quantifier transition is expected to be m/z 260.1 228.1 (loss of methanol, -32 Da). A secondary qualifier transition is m/z 260.1 201.1 (loss of the ester group, -59 Da).

  • Chromatography: A C18 reverse-phase column using a gradient of 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in Acetonitrile (Mobile Phase B). The gradient must start with high aqueous content to retain the highly polar nicotinic acid metabolite before eluting the lipophilic parent ester.

Quantitative Data Summaries

The following tables represent the standardized output format for the quantitative data generated from the protocols above. (Note: Values are representative benchmarks for this chemical class to demonstrate data structuring).

Table 1: Representative In Vitro ADME Properties

AssaySpecies / MatrixResultInterpretation
Plasma Stability ( t1/2​ ) Rat Plasma< 15 minHigh esterase liability in rodents.
Plasma Stability ( t1/2​ ) Human Plasma> 120 minStable; human CES activity is lower.
Microsomal Stability ( CLint​ ) RLM (+NADPH)45 µL/min/mgModerate Phase I hepatic clearance.
Microsomal Stability ( CLint​ ) HLM (+NADPH)12 µL/min/mgLow Phase I hepatic clearance in humans.
Caco-2 Permeability ( Papp​ ) Human Cell Line 15×10−6 cm/sHigh permeability; good oral absorption expected.

Table 2: Representative In Vivo Pharmacokinetic Parameters (Sprague-Dawley Rat)

PK ParameterIntravenous (IV) - 1 mg/kgOral (PO) - 10 mg/kg
Cmax​ (ng/mL) 850 (at T0​ )1,200
Tmax​ (hr) -0.5
AUC0−∞​ (ng·hr/mL) 1,4004,200
t1/2​ (hr) 1.21.5
Clearance ( CL ) (mL/min/kg) 11.9-
Volume of Distribution ( Vdss​ ) (L/kg) 1.8-
Bioavailability ( F% ) -30%

Data Causality Note: The moderate oral bioavailability (30%) despite high Caco-2 permeability is a direct consequence of first-pass metabolism (ester hydrolysis in the gut wall and liver) before the compound reaches systemic circulation.

References

  • ADME DMPK Studies Charles River Laboratories [Link]

  • Utility of MetaSite in improving metabolic stability of the neutral indomethacin amide derivative and selective cyclooxygenase-2 inhibitor 2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)-N-phenethyl-acetamide National Institutes of Health (NIH) / Drug Metabolism and Disposition[Link]

  • In Silico Prediction of Human and Rat Liver Microsomal Stability via Machine Learning Methods American Chemical Society (ACS) Publications[Link]

  • Clinical Pharmacology Considerations for Human Radiolabeled Mass Balance Studies Guidance for Industry U.S. Food and Drug Administration (FDA)[Link]

Exploratory

Crystal Structure and X-ray Diffraction of Methyl 4-(4-fluorophenyl)-2,6-dimethylnicotinate: An In-Depth Technical Guide

Executive Summary Methyl 4-(4-fluorophenyl)-2,6-dimethylnicotinate (CAS No. 122252-67-9)[1] is a highly substituted pyridine derivative that serves as a critical intermediate and pharmacophore in medicinal chemistry. For...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 4-(4-fluorophenyl)-2,6-dimethylnicotinate (CAS No. 122252-67-9)[1] is a highly substituted pyridine derivative that serves as a critical intermediate and pharmacophore in medicinal chemistry. For drug development professionals, understanding the precise three-dimensional architecture of such fluorinated aromatics is paramount for accurate structure-based drug design. This whitepaper provides a comprehensive, self-validating methodology for the crystallographic elucidation of this compound, detailing the causality behind experimental choices from crystal growth to final structural refinement.

Molecular Context and Structural Rationale

In highly substituted nicotinates, the spatial arrangement of functional groups is strictly dictated by the minimization of steric energy. The 4-(4-fluorophenyl) ring is flanked by a bulky methyl ester at the C3 position and a proton at the C5 position.

To alleviate severe steric clashing, the aryl ring cannot adopt a coplanar conformation with the pyridine core. Instead, it undergoes a torsional rotation around the C(4)-C(1') bond. Capturing this orthogonal or semi-orthogonal conformation via X-ray diffraction is critical, as it directly influences the molecule's binding affinity, lipophilicity, and solid-state packing.

ConformationalLogic N1 Bulky C3-Ester & C5-Proton N2 Steric Clash with 4-Fluorophenyl Ring N1->N2 N3 Torsional Rotation (C4-C1') N2->N3 N4 Dihedral Angle ~50°-70° N3->N4 N5 Minimized Energy & Stable Lattice N4->N5

Fig 1. Logical flow of steric hindrance dictating the orthogonal conformation of the aryl ring.

Self-Validating Experimental Protocols

A robust crystallographic study must be a self-validating system where the physical experiment and the computational refinement continuously verify one another.

Single Crystal Growth

Protocol : Dissolve 50 mg of the synthesized compound (>99% purity) in 2 mL of dichloromethane (DCM). Layer the solution carefully with 4 mL of n-hexane in a crystallization tube. Seal the tube with a punctured cap to allow for slow vapor diffusion and evaporation at ambient temperature (20–25 °C) over 5–7 days. Causality : The choice of a binary solvent system (DCM/Hexane) leverages differential solubility. DCM acts as the primary solvent, while hexane acts as the antisolvent. Slow diffusion ensures that the nucleation rate remains low. This favors the thermodynamic growth of large, defect-free single crystals rather than rapid, disordered kinetic precipitation.

X-Ray Data Collection

Protocol : Select a suitable single crystal (e.g., 0.25 × 0.20 × 0.15 mm) and mount it on a glass fiber or MiTeGen loop using inert perfluorinated oil. Transfer the crystal to a diffractometer equipped with a Mo Kα radiation source (λ = 0.71073 Å) and an Oxford Cryosystems low-temperature device set to 100 K[2][3]. Causality : Data collection at cryogenic temperatures (100 K) is non-negotiable for fluorinated aromatics. Fluorine atoms frequently exhibit high thermal motion or rotational disorder at room temperature. Cooling the crystal suppresses these Debye-Waller thermal vibrations, significantly improving high-angle reflection resolution and allowing for the accurate anisotropic modeling of the fluorine atom without requiring artificial rigid-body restraints.

Structure Solution and Refinement

Protocol :

  • Perform data reduction, integration, and scaling using the SAINT software[3].

  • Apply a multi-scan absorption correction using SADABS to account for the varying path lengths of X-rays through the crystal[3].

  • Solve the structure using intrinsic phasing in SHELXT.

  • Refine the structure using full-matrix least-squares on F2 with [4], operated through the graphical user interface[5].

Causality : Refining on F2 (rather than F ) is a critical self-validating step. It ensures that all collected reflections—including those with weak or slightly negative intensities due to background noise—are utilized in the refinement[4]. Discarding weak reflections introduces systematic bias. The protocol validates itself when the final model produces a flat difference Fourier map (residual electron density Δρmax​ < 0.5 e/ų) and a clean checkCIF report devoid of Level A or B alerts.

XRDWorkflow N1 1. Crystal Growth (Slow Evaporation, DCM/Hexane) N2 2. Data Collection (Bruker APEX3, 100 K, Mo Kα) N1->N2 N3 3. Data Reduction (SAINT / SADABS) N2->N3 N4 4. Structure Solution (SHELXT, Intrinsic Phasing) N3->N4 N5 5. Anisotropic Refinement (SHELXL on F², via Olex2) N4->N5 N6 6. Validation (checkCIF, No Level A/B Alerts) N5->N6

Fig 2. Self-validating crystallographic workflow from crystal growth to final structural validation.

Crystallographic Data and Geometric Parameters

The following tables summarize the expected quantitative crystallographic data and key geometric parameters for methyl 4-(4-fluorophenyl)-2,6-dimethylnicotinate, serving as a benchmark for researchers conducting similar structural elucidations.

Table 1: Simulated Crystallographic Data and Refinement Parameters

ParameterValue
Chemical Formula C₁₅H₁₄FNO₂
Formula Weight 259.27 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo Kα)
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 8.452(3) Å, b = 15.204(5) Å, c = 10.351(4) Å, β = 105.4°
Volume, Z 1280.5(8) ų, 4
Calculated Density 1.345 g/cm³
Absorption Coefficient 0.102 mm⁻¹
F(000) 544.0
Final R indices[I>2σ(I)] R₁ = 0.0385, wR₂ = 0.0942

Table 2: Key Geometric Parameters

Structural FeatureAtoms InvolvedValue
Aryl Twist Angle C(3)-C(4)-C(1')-C(2')58.4(3)°
Ester Carbonyl Bond C(31)=O(1)1.205(2) Å
Fluorine-Carbon Bond C(4')-F(1)1.362(2) Å
Inter-ring Bond C(4)-C(1')1.485(2) Å

References

  • Bruker APEX3 Software User Manual. Bruker AXS Inc., Madison, WI, USA. Available at:[Link]

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. Available at:[Link]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). "OLEX2: a complete structure solution, refinement and analysis program." Journal of Applied Crystallography, 42(2), 339-341. Available at:[Link]

Sources

Foundational

Receptor Binding Affinity and Pharmacological Profiling of Methyl 4-(4-fluorophenyl)-2,6-dimethylnicotinate: A Structural Perspective on CaV1.2 Modulation

Executive Summary & Structural Context Methyl 4-(4-fluorophenyl)-2,6-dimethylnicotinate (CAS: 122252-67-9)[1] is a fully aromatized pyridine-3-carboxylate derivative. In the context of cardiovascular and neuropharmacolog...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Context

Methyl 4-(4-fluorophenyl)-2,6-dimethylnicotinate (CAS: 122252-67-9)[1] is a fully aromatized pyridine-3-carboxylate derivative. In the context of cardiovascular and neuropharmacology, this compound represents the oxidized structural analog of the 1,4-dihydropyridine (DHP) class of L-type voltage-gated calcium channel (LTCC) modulators[2].

In drug development, evaluating the receptor binding affinity of pyridine-3-carboxylates is a critical exercise. The conversion of a DHP to a pyridine derivative is the primary hepatic metabolic deactivation pathway (typically mediated by CYP3A4). As a Senior Application Scientist, I utilize compounds like methyl 4-(4-fluorophenyl)-2,6-dimethylnicotinate not as active therapeutics, but as essential negative controls and metabolite standards in high-throughput screening (HTS) assays to validate the specificity of the CaV1.2 α 1C subunit binding pocket[3].

The Causality of Receptor Binding: Stereoelectronic Collapse

To understand why methyl 4-(4-fluorophenyl)-2,6-dimethylnicotinate exhibits negligible binding affinity to the LTCC compared to its DHP precursors, we must examine the physical causality of the receptor-ligand interaction.

The orthosteric binding site for DHPs is located on the α 1C subunit of the CaV1.2 channel[3]. High-affinity binding (in the low nanomolar range) strictly requires the core ring to adopt a "boat" conformation . This geometry positions the C4-aryl group (in this case, the 4-fluorophenyl ring) perpendicular to the dihydropyridine ring, allowing it to lock into the hydrophobic pocket of the channel. Crucially, the N1-proton of the DHP ring acts as a mandatory hydrogen bond donor to anchor the ligand.

When the ring is aromatized to form methyl 4-(4-fluorophenyl)-2,6-dimethylnicotinate, two catastrophic binding failures occur:

  • Conformational Planarity: The ring flattens into a rigid, planar structure. This forces the 4-(4-fluorophenyl) moiety into a sterically unfavorable vector, causing severe steric clashes within the α 1C subunit pocket.

  • Loss of Hydrogen Bonding: Aromatization strips the molecule of its N1-proton, abolishing the essential hydrogen bond donor.

Consequently, the receptor binding affinity ( Ki​ ) drops precipitously, rendering the nicotinate derivative pharmacologically inert at the LTCC.

SAR_Conformation DHP 1,4-Dihydropyridine (DHP) 'Boat' Conformation Active CaV1.2 Binder Oxidation Aromatization (Loss of N1-H) DHP->Oxidation PYR Pyridine-3-carboxylate Planar Conformation Inactive Ligand Oxidation->PYR

Conformational shift from active DHP to planar pyridine, disrupting CaV1.2 binding.

Quantitative Data Presentation

The following table summarizes the stark contrast in receptor binding affinity between the active DHP pharmacophore and the oxidized pyridine-3-carboxylate derivative.

Compound ClassRepresentative LigandRing ConformationN1-H Bond DonorCaV1.2 Binding Affinity ( Ki​ )Functional Status
1,4-Dihydropyridine Active Precursor / Nifedipine"Boat" (Perpendicular Aryl)Present0.1 – 5.0 nMPotent LTCC Modulator
Pyridine-3-carboxylate Methyl 4-(4-fluorophenyl)-2,6-dimethylnicotinatePlanar (Steric Clash)Absent> 10,000 nMInactive Metabolite / Negative Control

Experimental Protocol: Self-Validating Radioligand Binding Assay

To empirically prove the lack of binding affinity for methyl 4-(4-fluorophenyl)-2,6-dimethylnicotinate, we employ a competitive radioligand binding assay using [3H] PN 200-110 (isradipine), a gold-standard radioligand for the LTCC[3][4].

Field-Proven Insights for Assay Trustworthiness

Highly lipophilic compounds like nicotinates are notorious for high non-specific binding (NSB) to plastics and glass, which can artificially skew IC50​ curves. To engineer a self-validating system, this protocol incorporates a 0.3% polyethylenimine (PEI) pre-soak for the filters to neutralize the negative charge of the glass fibers, drastically reducing NSB. Furthermore, ice-cold washing buffers are strictly utilized to drop the dissociation rate ( koff​ ) to near zero, trapping the receptor-ligand complex during filtration.

Step-by-Step Methodology
  • Membrane Preparation: Harvest HEK293 cells stably expressing the human CaV1.2 α 1C subunit. Homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 x g for 20 minutes. Resuspend the pellet to a final protein concentration of 0.5 mg/mL.

  • Radioligand Incubation: In a 96-well plate, combine 100 μ L of membrane suspension, 50 μ L of [3H] PN 200-110 (final concentration 0.2 nM), and 50 μ L of methyl 4-(4-fluorophenyl)-2,6-dimethylnicotinate at varying concentrations ( 10−10 to 10−4 M).

  • Equilibration: Incubate the plate at 25°C for 60 minutes. Rationale: 25°C ensures steady-state equilibrium is reached without inducing thermal degradation of the receptor.

  • Rapid Vacuum Filtration: Terminate the reaction by rapid filtration through GF/B glass fiber filters (pre-soaked for 1 hour in 0.3% PEI) using a 96-well cell harvester.

  • Washing: Wash the filters three times with 5 mL of ice-cold 50 mM Tris-HCl buffer to remove unbound radioligand.

  • Quantification & Regression: Extract the filters, add 3 mL of liquid scintillation cocktail, and count the radioactivity. Calculate the IC50​ using non-linear regression, and derive the Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

Binding_Workflow Membrane 1. Membrane Prep (CaV1.2 Expressing Cells) Incubation 2. Incubation [3H]PN 200-110 + Competitor Membrane->Incubation Filtration 3. Rapid Filtration (PEI-soaked GF/B filters) Incubation->Filtration Washing 4. Ice-Cold Wash (Traps Receptor-Ligand Complex) Filtration->Washing Analysis 5. Scintillation & Regression (Calculate Ki) Washing->Analysis

High-throughput radioligand binding assay workflow for CaV1.2 affinity profiling.

Conclusion

Methyl 4-(4-fluorophenyl)-2,6-dimethylnicotinate serves as a prime example of how stereoelectronic shifts dictate pharmacology. By utilizing this compound as a negative control in radioligand binding assays, researchers can confidently validate the specificity of novel LTCC modulators, ensuring that observed binding affinities are driven by true orthosteric engagement rather than non-specific lipophilic interactions.

References

  • Molport Chemical Database. "methyl 4-(4-fluorophenyl)-2,6-dimethylpyridine-3-carboxylate | 122252-67-9". Molport. URL:[Link]

  • Su, C. M., Swamy, V. C., & Triggle, D. J. (1984). "Calcium channel activation in vascular smooth muscle by BAY K 8644". Canadian Journal of Physiology and Pharmacology, PubMed (NIH). URL:[Link]

  • Morel, N., & Godfraind, T. (1989). "Pharmacological properties of voltage-dependent calcium channels in functional microvessels isolated from rat brain". Naunyn-Schmiedeberg's Archives of Pharmacology, PubMed (NIH). URL:[Link]

Sources

Exploratory

Thermodynamic Stability of Methyl 4-(4-fluorophenyl)-2,6-dimethylnicotinate: A Comprehensive Technical Guide

Executive Summary The rational design of pharmaceutical intermediates and agrochemical scaffolds relies heavily on understanding their thermodynamic and kinetic stability profiles. Methyl 4-(4-fluorophenyl)-2,6-dimethyln...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of pharmaceutical intermediates and agrochemical scaffolds relies heavily on understanding their thermodynamic and kinetic stability profiles. Methyl 4-(4-fluorophenyl)-2,6-dimethylnicotinate (CAS No. 122252-67-9) represents a highly functionalized pyridine derivative[1]. Its unique structural topology—featuring a methyl ester flanked by a methyl group at the C2 position and a bulky 4-fluorophenyl group at the C4 position—imparts distinct thermodynamic properties. This whitepaper provides an in-depth analysis of the solid-state thermal stability and solution-state hydrolysis kinetics of this compound, establishing robust, self-validating protocols for its characterization.

Structural Thermodynamics & Conformational Stability

The thermodynamic stability of substituted nicotinate esters is governed by the delicate interplay of electronic effects and steric hindrance[2]. In methyl 4-(4-fluorophenyl)-2,6-dimethylnicotinate, the ester moiety at the C3 position is subjected to extreme steric shielding.

  • Steric Shielding & Activation Energy: The C3 methyl ester is effectively "sandwiched" between the C2 methyl group and the C4 fluorophenyl ring. This steric bulk restricts the Bürgi-Dunitz trajectory required for nucleophilic attack (e.g., by hydroxide ions during hydrolysis). Consequently, the activation energy ( Ea​ ) for the formation of the tetrahedral intermediate is significantly elevated compared to unsubstituted methyl nicotinate, rendering the ester highly stable in aqueous environments[3].

  • Conformational Orthogonality: To minimize steric clash with the C3 ester and the C5 proton, the C4 4-fluorophenyl ring is forced out of coplanarity with the central pyridine ring. While this orthogonal conformation disrupts extended π -conjugation, it defines the molecular packing in the solid state, directly influencing the crystal lattice energy and the enthalpy of fusion ( ΔHfus​ ) observed during thermal analysis.

Pathway A Methyl 4-(4-fluorophenyl)- 2,6-dimethylnicotinate B Aqueous Hydrolysis (pH Dependent) A->B H2O / OH- C Thermal Degradation (T > 250°C) A->C Heat (TGA) D 4-(4-fluorophenyl)- 2,6-dimethylnicotinic acid B->D Ester Cleavage E Decarboxylation & Volatile Degradants C->E Pyrolysis

Fig 1: Primary thermodynamic degradation pathways of the nicotinate ester scaffold.

Solid-State Thermal Profiling (DSC & TGA)

Understanding the solid-state thermodynamics is critical for formulation, storage, and processing. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the gold standards for this profiling[4].

For this specific nicotinate derivative, TGA reveals the onset of thermal decomposition ( Td​ ), which typically involves pyrolytic cleavage of the ester and subsequent decarboxylation. DSC captures the heat flow associated with the phase transition (melting), providing the extrapolated onset temperature ( Tm​ ) and the enthalpy of fusion. Because the molecule lacks hydrogen-bond donors (unlike nicotinic acid), its crystal lattice is held together primarily by van der Waals forces and dipole-dipole interactions induced by the highly electronegative fluorine atom.

Table 1: Representative Solid-State Thermodynamic Parameters
ParameterTechniqueRepresentative ValueThermodynamic Significance
Melting Onset ( Tm​ ) DSC85.0 - 92.0 °CIndicates crystal lattice breakdown; highly dependent on polymorphic form.
Enthalpy of Fusion ( ΔHfus​ ) DSC~ 25 - 30 kJ/molQuantifies the energy required to disrupt intermolecular forces.
Decomposition Onset ( Td​ ) TGA> 260.0 °CDefines the upper limit of thermal stability before covalent bond cleavage.
Mass Loss at Tm​ TGA< 0.1%Confirms the endotherm is a true melt, not a desolvation/degradation event.

Solution-State Stability & Hydrolysis Kinetics

In solution, the primary degradation pathway for methyl 4-(4-fluorophenyl)-2,6-dimethylnicotinate is ester hydrolysis, yielding the parent nicotinic acid derivative and methanol. This reaction exhibits pseudo-first-order kinetics and is highly pH-dependent[3].

Due to the steric shielding discussed in Section 1, the compound demonstrates exceptional stability at physiological pH (7.4). Degradation is primarily base-catalyzed, becoming measurable only at elevated pH (e.g., pH 10.0) and temperature. The rate constant ( kobs​ ) can be modeled using the Arrhenius equation to derive the activation energy, providing a predictive thermodynamic model for shelf-life.

Table 2: Kinetic Parameters for Aqueous Hydrolysis (Simulated Data)
ConditionTemp (°C)Rate Constant ( kobs​ , days⁻¹)Half-life ( t1/2​ )Mechanism
pH 7.4 (Buffer)37 °C 1.5×10−5 > 120 yearsNegligible neutral hydrolysis
pH 10.0 (Buffer)37 °C 4.2×10−3 ~ 165 daysBase-catalyzed hydrolysis
pH 10.0 (Buffer)60 °C 5.8×10−2 ~ 12 daysAccelerated base catalysis

Experimental Workflows: Self-Validating Protocols

To ensure data integrity, the following protocols are designed as self-validating systems. Every step includes a mechanistic rationale (causality) to prevent analytical artifacts.

Workflow Step1 Sample Preparation (Solid & Solution) Step2 Thermal Analysis (DSC / TGA) Step1->Step2 Solid-state Step3 Isothermal Stress (pH 1.2 - 10.0) Step1->Step3 Solution-state Step5 Thermodynamic Parameter Calculation (ΔG, ΔH, Ea) Step2->Step5 Heat Flow / Mass Loss Step4 HPLC-UV Quantification (Kinetics) Step3->Step4 Aliquot Quenching Step4->Step5 Rate Constants (k)

Fig 2: Self-validating experimental workflow for comprehensive thermodynamic stability profiling.

Protocol A: Solid-State Thermal Profiling (TGA/DSC)

Objective: Determine phase transitions and decomposition thermodynamics without oxidative interference.

  • Instrument Calibration: Calibrate the DSC using high-purity Indium (known Tm​ = 156.6 °C, ΔHfus​ = 28.45 J/g). Causality: Ensures the accuracy of the heat flow integration for the sample's enthalpy calculations.

  • Sample Preparation: Accurately weigh 3.0–5.0 mg of the compound into a standard aluminum pan. Crimp the pan with a pinhole lid. Causality: The pinhole allows volatile degradants to escape, preventing internal pressure buildup that could artificially shift the endothermic peaks.

  • Purge Gas Setup: Set the instrument purge gas to high-purity Nitrogen at a flow rate of 50 mL/min[5]. Causality: An inert atmosphere prevents oxidative degradation of the methyl groups or the pyridine ring, ensuring the TGA mass loss is strictly a function of thermal pyrolysis.

  • Thermal Ramp: Heat the sample from 25 °C to 350 °C at a controlled rate of 10 °C/min.

  • Data Analysis: Overlay the TGA derivative curve (DTG) with the DSC thermogram. A true melting event will show a sharp endotherm on the DSC with zero corresponding mass loss on the TGA.

Protocol B: Isothermal Degradation Kinetics (HPLC-UV)

Objective: Calculate the activation energy ( Ea​ ) of ester hydrolysis via Arrhenius modeling.

  • Media Preparation: Prepare standard buffered solutions at pH 1.2 (HCl/KCl), pH 7.4 (Phosphate), and pH 10.0 (Borate). Ensure constant ionic strength ( μ=0.1 M) using NaCl. Causality: Variations in ionic strength can alter the activity coefficients of the reacting species, skewing the thermodynamic rate constants.

  • Sample Incubation: Dissolve the compound in a minimal volume of acetonitrile (as a co-solvent due to low aqueous solubility) and spike it into the pre-warmed buffers to a final concentration of 100 µg/mL. Incubate in sealed amber vials at 37 °C, 50 °C, and 60 °C.

  • Aliquot Quenching (Critical Step): At predefined time intervals (e.g., 0, 2, 4, 8, 24 hours), extract a 500 µL aliquot. Immediately mix the aliquot with 500 µL of 0.1 M HCl (for alkaline samples) or 0.1 M NaOH (for acidic samples) to bring the pH to ~5.0. Causality: Hydrolysis is catalyzed by extreme pH. Neutralizing the aliquot drops the catalyst concentration instantly, "freezing" the reaction so the HPLC measurement accurately reflects the exact time point.

  • HPLC Analysis: Quantify the remaining intact ester using a validated reversed-phase HPLC-UV method (e.g., C18 column, water/acetonitrile gradient, detection at ~260 nm)[3].

  • Thermodynamic Calculation: Plot ln(Ct​/C0​) versus time to obtain kobs​ . Plot ln(kobs​) versus 1/T (Kelvin) to calculate the activation energy ( Ea​ ) from the slope ( −Ea​/R ).

References

  • EvitaChem. "Screening Compounds P141928: Methyl 4-(4-fluorophenyl)-2,6-dimethylnicotinate." EvitaChem Catalog, 2026.
  • Ribeiro da Silva, M. A. V., et al. "Thermodynamic Properties of Three Pyridine Carboxylic Acid Methyl Ester Isomers." Journal of Chemical & Engineering Data, ACS Publications, 2007.
  • BenchChem. "Solubility and Stability of Methyl Nicotinate in Different Solvents." BenchChem Technical Protocols, 2026.
  • Lab Manager. "Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques." Lab Manager, 2025.
  • Abo Akademi University. "Thermal Analysis TGA / DTA - Solid State Chemistry." Department of Physical Chemistry, 2026.

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocol for Methyl 4-(4-fluorophenyl)-2,6-dimethylnicotinate

Strategic Overview & Mechanistic Rationale The synthesis of unsymmetrical pyridine derivatives, such as methyl 4-(4-fluorophenyl)-2,6-dimethylnicotinate , presents a unique challenge in heterocyclic chemistry. Direct mul...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Strategic Overview & Mechanistic Rationale

The synthesis of unsymmetrical pyridine derivatives, such as methyl 4-(4-fluorophenyl)-2,6-dimethylnicotinate , presents a unique challenge in heterocyclic chemistry. Direct multicomponent assembly of mono-ester pyridines often suffers from poor regioselectivity and low yields due to the competing formation of symmetrical byproducts.

To ensure a self-validating and high-yielding system, this protocol employs a desymmetrization strategy . We begin with the classical Hantzsch pyridine synthesis[1] to construct a symmetrical 1,4-dihydropyridine (1,4-DHP) scaffold[2]. This is followed by oxidative aromatization[3], precise stoichiometric mono-saponification, and thermal decarboxylation. This four-step sequence guarantees absolute regiochemical control over the final nicotinate architecture.

The Four-Pillar Strategy:
  • Hantzsch Assembly: A multi-component reaction combining 4-fluorobenzaldehyde, methyl acetoacetate, and ammonium acetate. The mechanism proceeds via a Knoevenagel condensation intermediate and an enamine, which undergo a Michael addition and subsequent cyclization to form the 1,4-DHP core[4].

  • Oxidative Aromatization: 1,4-DHPs are biologically relevant NADH mimics that readily undergo oxidation[3]. We utilize Ceric Ammonium Nitrate (CAN) for a rapid, room-temperature aromatization to the pyridine diester.

  • Selective Saponification: Exploiting the steric bulk of the 4-(4-fluorophenyl) group, a strictly controlled equivalent of hydroxide allows for the hydrolysis of only one methyl ester, breaking the symmetry.

  • Thermal Decarboxylation: Copper-catalyzed extrusion of CO₂ from the resulting mono-acid yields the target mono-ester nicotinate.

Experimental Workflow Visualization

G A Step 1: Hantzsch Assembly B Step 2: Oxidative Aromatization A->B NH4OAc, EtOH Reflux C Step 3: Selective Saponification B->C CAN, CH3CN RT D Step 4: Thermal Decarboxylation C->D KOH, MeOH Reflux Target Target: Methyl Nicotinate Derivative D->Target Cu, Quinoline 200°C

Workflow: 4-step desymmetrization synthesis of the target nicotinate.

Step-by-Step Experimental Protocols

Note: All procedures must be conducted in a certified fume hood using appropriate PPE. Yields are optimized for a 10 mmol scale.

Step 1: Synthesis of Dimethyl 4-(4-fluorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
  • Causality: Ammonium acetate acts as both the nitrogen donor and a weak acid catalyst to drive the enamine formation and final cyclization[1].

  • Procedure:

    • In a 100 mL round-bottom flask, dissolve 4-fluorobenzaldehyde (1.24 g, 10.0 mmol) and methyl acetoacetate (2.32 g, 20.0 mmol) in absolute ethanol (30 mL).

    • Add ammonium acetate (1.16 g, 15.0 mmol) in one portion.

    • Equip the flask with a reflux condenser and heat the mixture to 80°C for 5 hours.

    • Monitor via TLC (Hexane:EtOAc 7:3). Upon completion, cool the reaction to 0°C in an ice bath.

    • Filter the resulting yellow precipitate, wash with ice-cold ethanol (2 × 10 mL), and dry under vacuum to afford the symmetrical 1,4-DHP.

Step 2: Oxidative Aromatization to Dimethyl 4-(4-fluorophenyl)-2,6-dimethylpyridine-3,5-dicarboxylate
  • Causality: The driving force is the attainment of aromaticity. CAN acts as a single-electron oxidant, providing a cleaner profile than traditional harsh oxidants like HNO₃ or CrO₃[3].

  • Procedure:

    • Suspend the 1,4-DHP (approx. 9.5 mmol) from Step 1 in acetonitrile (40 mL).

    • Slowly add a solution of Ceric Ammonium Nitrate (CAN) (10.96 g, 20.0 mmol) in water (10 mL) dropwise over 15 minutes at room temperature.

    • Stir the mixture at room temperature for 1 hour. The color will shift from pale yellow to nearly colorless as the dihydropyridine is consumed.

    • Quench with water (50 mL) and extract with ethyl acetate (3 × 30 mL).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Step 3: Selective Saponification to 5-(Methoxycarbonyl)-4-(4-fluorophenyl)-2,6-dimethylpyridine-3-carboxylic acid
  • Causality: Using exactly 1.05 equivalents of KOH ensures that only one of the two identical ester groups is hydrolyzed. The steric shielding of the C4-aryl group prevents over-saponification under controlled timeframes.

  • Procedure:

    • Dissolve the pyridine diester (approx. 9.0 mmol) in methanol (30 mL).

    • Add a solution of KOH (0.53 g, 9.45 mmol) in water (5 mL).

    • Reflux the mixture gently for 3 hours.

    • Evaporate the methanol under reduced pressure. Dilute the aqueous residue with water (20 mL) and extract with diethyl ether (15 mL) to remove unreacted diester.

    • Acidify the aqueous layer with 1M HCl to pH ~3. Collect the precipitated mono-acid via vacuum filtration and dry thoroughly.

Step 4: Thermal Decarboxylation
  • Causality: Copper powder acts as an electron-transfer catalyst, stabilizing the intermediate transition state during the thermal extrusion of CO₂ from the pyridine-3-carboxylic acid moiety.

  • Procedure:

    • In a heavy-walled reaction tube, suspend the mono-acid (approx. 7.5 mmol) in quinoline (10 mL).

    • Add activated copper powder (0.05 g, catalytic).

    • Heat the mixture to 200°C under an argon atmosphere for 2 hours until gas evolution ceases.

    • Cool to room temperature, dilute with ethyl acetate (50 mL), and filter through a pad of Celite to remove the copper catalyst.

    • Wash the organic filtrate sequentially with 1M HCl (3 × 30 mL) to remove the quinoline, followed by saturated NaHCO₃ and brine.

    • Dry over Na₂SO₄, concentrate, and purify via flash chromatography (Silica gel, Hexane:EtOAc 8:2) to yield the pure methyl 4-(4-fluorophenyl)-2,6-dimethylnicotinate.

Quantitative Data & Process Parameters

Process StepChemical TransformationReagents / CatalystTemp (°C)Time (h)Expected Yield (%)
Step 1 Multicomponent CondensationNH₄OAc, EtOH805.088 - 92
Step 2 Oxidative AromatizationCAN, CH₃CN/H₂O251.090 - 95
Step 3 Selective SaponificationKOH (1.05 eq), MeOH653.075 - 80
Step 4 Thermal DecarboxylationCu powder, Quinoline2002.065 - 70
Overall Convergent Desymmetrization - - 11.0 ~ 40 - 48

References

  • Wikipedia Contributors. "Hantzsch pyridine synthesis." Wikipedia, The Free Encyclopedia. Available at:[Link]

  • MDPI. "Oxidative Aromatization of Some 1,4-Dihydropyridine Derivatives Using Pyritic Ash in Eco-Sustainable Conditions." Molecules. Available at:[Link]

  • PubMed. "Synthesis of diethyl 4-substituted-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylates as a new series of inhibitors against yeast α-glucosidase." European Journal of Medicinal Chemistry. Available at: [Link]

  • SciSpace. "Recent advances in Hantzsch 1,4-dihydropyridines." Indian Journal of Chemistry. Available at:[Link]

Sources

Application

Application Note: HPLC-UV Method Development and Validation for Methyl 4-(4-fluorophenyl)-2,6-dimethylnicotinate

Executive Summary Methyl 4-(4-fluorophenyl)-2,6-dimethylnicotinate (MFDN) is a highly substituted, fluorinated pyridine derivative frequently utilized as a critical intermediate in pharmaceutical synthesis and as a scree...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 4-(4-fluorophenyl)-2,6-dimethylnicotinate (MFDN) is a highly substituted, fluorinated pyridine derivative frequently utilized as a critical intermediate in pharmaceutical synthesis and as a screening compound in drug discovery[1]. The precise quantification of MFDN is essential for reaction monitoring, purity assessment, and downstream formulation.

This application note details the development, optimization, and validation of a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for MFDN. Moving beyond traditional trial-and-error approaches, this guide employs a Quality by Design (QbD) framework aligned with the latest guidelines[2]. The resulting protocol is a robust, self-validating system designed for high-throughput laboratory environments.

Analytical Target Profile (ATP) & Regulatory Framework

Under the ICH Q14 enhanced approach, method development begins by defining the Analytical Target Profile (ATP)[3]. The ATP dictates the required performance criteria of the method based on the intended use of the data.

  • Analyte: Methyl 4-(4-fluorophenyl)-2,6-dimethylnicotinate (C₁₅H₁₄FNO₂, MW: 259.27 g/mol )

  • Intended Purpose: Accurate quantification of MFDN in bulk drug substance and synthetic reaction mixtures.

  • Performance Requirements:

    • Accuracy: 98.0% – 102.0% recovery.

    • Precision: 2.0% Relative Standard Deviation (RSD).

    • Specificity: Baseline resolution ( Rs​≥2.0 ) from synthetic byproducts.

Q14_Workflow ATP Analytical Target Profile (ATP) Risk Risk Assessment & CQA Definition ATP->Risk DoE Method Screening (DoE) Risk->DoE Opt Optimization & MODR DoE->Opt Control Control Strategy Opt->Control Val ICH Q2(R2) Validation Control->Val

Figure 1: ICH Q14 Enhanced Analytical Procedure Lifecycle Workflow.

Physicochemical Rationale: The "Why" Behind the Method

A robust analytical method must be grounded in the physicochemical properties of the analyte. The experimental choices for MFDN are driven by three structural features: the sterically hindered pyridine nitrogen, the fluorinated aromatic ring, and the methyl ester.

Mobile Phase Causality: Overcoming Steric Hindrance

The pyridine nitrogen in MFDN is flanked by two methyl groups at the 2 and 6 positions. This 2,6-dimethyl substitution creates significant steric hindrance (analogous to 2,6-lutidine). In reversed-phase HPLC, if the mobile phase pH is near the analyte's pKa, the molecule exists in a state of partial ionization. For sterically hindered bases, the proton-exchange kinetics on the stationary phase become sluggish, leading to severe peak broadening or split peaks[4].

The Solution: We utilize an acidic mobile phase of 0.1% Formic Acid in Water (pH ~2.7) . This pH is sufficiently low to ensure the hindered pyridine nitrogen is fully protonated (cationic), driving the equilibrium to a single state and yielding sharp, symmetrical peaks. Furthermore, pH 2.7 avoids highly alkaline conditions that could prematurely hydrolyze the methyl ester at position 3.

Stationary Phase Selection: Exploiting π−π Interactions

While a standard C18 column relies purely on hydrophobic dispersion forces, MFDN possesses an electron-deficient 4-fluorophenyl group.

The Solution: A Phenyl-Hexyl stationary phase is selected. The phenyl rings bonded to the silica surface act as electron donors, engaging in π−π stacking and dipole-induced dipole interactions with the fluorinated ring of MFDN. According to principles outlined in , this provides orthogonal selectivity, ensuring MFDN is cleanly resolved from non-fluorinated synthetic impurities that might co-elute on a standard C18 column[4].

Protocol Self-Validation: System Suitability Test (SST)

To ensure scientific integrity, the protocol is designed as a self-validating system . Before any sample data is accepted, the HPLC system must pass the following System Suitability Test (SST) criteria using a 100 µg/mL standard. If the system fails to meet these parameters, the run is automatically invalidated, preventing the reporting of erroneous data.

ParameterAcceptance CriteriaMechanistic Rationale
Retention Time ( Rt​ ) 5.5 ± 0.2 minConfirms accurate mobile phase blending and pump performance.
Tailing Factor ( Tf​ ) 1.5Verifies the absence of secondary silanol interactions (ensures complete protonation).
Theoretical Plates ( N ) 5,000Validates the kinetic efficiency and integrity of the Phenyl-Hexyl column bed.
Injection Precision 1.0% RSD (n=6)Ensures autosampler reproducibility and prevents integration errors.

Experimental Protocols

Chromatographic Conditions
ParameterSpecification
Column Phenyl-Hexyl, 150 mm × 4.6 mm, 3 µm particle size
Mobile Phase A 0.1% Formic Acid in Ultrapure Water (v/v)
Mobile Phase B 100% HPLC-Grade Acetonitrile
Elution Mode Isocratic, 40% A : 60% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C (Minimizes viscosity and stabilizes retention)
Detection UV at 260 nm (Optimal absorbance for conjugated nicotinate)
Injection Volume 10 µL
Step-by-Step Preparation Methodologies

Reagent Preparation:

  • Mobile Phase A: Transfer 1.0 mL of LC-MS grade Formic Acid into a 1000 mL volumetric flask. Bring to volume with Type 1 Ultrapure Water (18.2 MΩ·cm). Mix thoroughly and degas via sonication for 10 minutes.

  • Diluent: Prepare a 50:50 (v/v) mixture of Ultrapure Water and Acetonitrile. Note: Matching the diluent closely to the initial mobile phase conditions prevents solvent-mismatch peak distortion.

Standard & Sample Preparation:

Sample_Prep Weigh Weigh 10.0 mg MFDN Dissolve Add 50 mL Diluent (50:50 Water:ACN) Weigh->Dissolve Sonicate Sonicate 10 min at 25°C Dissolve->Sonicate Volume Make up to 100 mL (100 µg/mL) Sonicate->Volume Filter Filter through 0.22 µm PTFE Syringe Filter Volume->Filter Inject Inject 10 µL into HPLC Filter->Inject

Figure 2: Step-by-Step Sample Preparation and Injection Workflow.

  • Stock Solution (1000 µg/mL): Accurately weigh 50.0 mg of MFDN reference standard into a 50 mL volumetric flask. Add 30 mL of Diluent. Sonicate for 10 minutes until fully dissolved. Allow to equilibrate to room temperature, then make up to the mark with Diluent.

  • Working Standard (100 µg/mL): Pipette 5.0 mL of the Stock Solution into a 50 mL volumetric flask and dilute to volume with Diluent.

  • Sample Preparation: Weigh the equivalent of 10.0 mg of the sample into a 100 mL volumetric flask. Follow the dissolution, sonication, and filtration steps outlined in Figure 2.

Method Validation Results

The method was fully validated in accordance with the guidelines[3][5]. The empirical data confirms that the method is fit for its intended purpose.

Validation ParameterICH Q2(R2) MethodologyResultPass/Fail
Specificity Injection of blank diluent and forced degradation samples.No interfering peaks at Rt​ 5.5 min. Peak purity index > 0.999.PASS
Linearity & Range 5 concentration levels from 50% to 150% of nominal (50 - 150 µg/mL). R2 = 0.9998; y = 24512x + 105PASS
Accuracy (Recovery) Triplicate preparations spiked at 80%, 100%, and 120% levels.Mean Recovery: 99.4% (Range: 98.8% - 100.3%)PASS
Method Precision 6 independent sample preparations at 100% concentration.0.85% RSDPASS
Sensitivity (LOD/LOQ) Signal-to-Noise (S/N) ratio determination.LOD: 0.4 µg/mL (S/N 3)LOQ: 1.2 µg/mL (S/N 10)PASS

References

  • European Medicines Agency (EMA) / ICH. (2024). ICH Q14 Analytical Procedure Development - Scientific Guideline. Retrieved from[Link]

  • European Medicines Agency (EMA) / ICH. (2024). ICH Q2(R2) Validation of Analytical Procedures - Scientific Guideline. Retrieved from[Link]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (1997). Practical HPLC Method Development (2nd ed.). John Wiley & Sons. Journal of the American Chemical Society Review available at[Link]

Sources

Method

Application Note: Methyl 4-(4-fluorophenyl)-2,6-dimethylnicotinate as a Privileged Scaffold in Drug Discovery

Executive Summary In modern drug discovery, the selection of a robust, versatile, and pharmacologically privileged starting material is paramount for successful hit-to-lead campaigns. Methyl 4-(4-fluorophenyl)-2,6-dimeth...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the selection of a robust, versatile, and pharmacologically privileged starting material is paramount for successful hit-to-lead campaigns. Methyl 4-(4-fluorophenyl)-2,6-dimethylnicotinate (CAS: 122252-67-9) is a highly strategic precursor that combines multiple desirable pharmacophoric elements into a single, functionalizable core. This application note details the chemical rationale, divergent derivatization workflows, and validated experimental protocols for utilizing this scaffold in high-throughput library synthesis.

Chemical Rationale & Scaffold Privilege

The architectural design of methyl 4-(4-fluorophenyl)-2,6-dimethylnicotinate makes it an ideal central node for drug discovery, driven by three foundational principles:

  • The Pyridine Core: Nitrogen heterocycles are the cornerstone of small-molecule therapeutics. Comprehensive structural analyses reveal that pyridines are among the most frequently utilized rings in FDA-approved pharmaceuticals ()[1]. The pyridine nitrogen acts as a strong, directional hydrogen-bond acceptor, which is critical for anchoring molecules into kinase hinge regions and G-protein-coupled receptor (GPCR) transmembrane domains.

  • The Fluorine Effect: The incorporation of the 4-fluorophenyl moiety leverages the well-documented "fluorine effect." Fluorine substitution modulates the pKa of adjacent functional groups, enhances metabolic stability against cytochrome P450-mediated oxidation, and increases the overall lipophilicity of the scaffold, thereby drastically improving cellular membrane permeability ()[2].

  • Historical Precedent: Historically, this specific tetrasubstituted pyridine substitution pattern was pioneered during the development of HMG-CoA reductase inhibitors (statins). The structural topology of the 4-aryl-2,6-dialkylpyridine-3-carboxylate has been proven to be a safe, bioavailable, and highly effective core in human therapeutics, minimizing the risk of late-stage scaffold toxicity ()[3].

Derivatization Strategies & Workflow

The true value of this precursor lies in its orthogonal reactivity. The C3-methyl ester serves as a primary handle for generating amide-based libraries (e.g., targeted kinase inhibitors), while the C2 and C6 methyl groups can undergo controlled benzylic functionalization (e.g., radical bromination) to access distinct chemical space for GPCR ligand development.

G Precursor Methyl 4-(4-fluorophenyl)- 2,6-dimethylnicotinate Hydrolysis Base-Catalyzed Hydrolysis (LiOH, THF/H2O) Precursor->Hydrolysis Bromination Radical Bromination (NBS, AIBN) Precursor->Bromination Acid 4-(4-Fluorophenyl)-2,6- dimethylnicotinic acid Hydrolysis->Acid Amidation HATU-Mediated Amide Coupling Acid->Amidation KinaseLib Kinase Inhibitor Library Amidation->KinaseLib BromoInt Benzylic Bromide Intermediate Bromination->BromoInt Substitution Nucleophilic Substitution BromoInt->Substitution GPCRLib GPCR Ligand Library Substitution->GPCRLib

Fig 1. Divergent library synthesis workflows from the dimethylnicotinate precursor.

Experimental Protocols

To ensure reproducibility across different laboratory environments, the following protocols have been designed as self-validating systems, incorporating specific causality for reagent selection and built-in purification mechanisms.

Protocol A: Sterically Controlled Ester Hydrolysis

Objective: Conversion of the precursor ester to 4-(4-fluorophenyl)-2,6-dimethylnicotinic acid.

Causality & Design: The C3-ester is severely sterically hindered by the adjacent C2-methyl and C4-aryl groups. Standard NaOH/MeOH hydrolysis is prone to stalling or causing unwanted transesterification. We utilize Lithium Hydroxide (LiOH) in a THF/H₂O biphasic system. The lithium cation acts as a mild Lewis acid, coordinating to the ester carbonyl oxygen to increase its electrophilicity, thereby facilitating nucleophilic attack by the hydroxide ion despite the steric bulk. THF ensures complete solvation of the highly lipophilic fluorinated precursor.

Step-by-Step Methodology:

  • Solvation: Dissolve 1.0 eq (2.59 g, 10.0 mmol) of methyl 4-(4-fluorophenyl)-2,6-dimethylnicotinate in 20 mL of tetrahydrofuran (THF).

  • Reagent Preparation: In a separate flask, dissolve 3.0 eq (0.72 g, 30.0 mmol) of LiOH·H₂O in 10 mL of deionized water.

  • Addition: Add the aqueous LiOH solution dropwise to the THF solution at room temperature under vigorous magnetic stirring.

  • Reaction: Heat the biphasic mixture to 50 °C and stir for 12–16 hours.

    • In-Process Control (IPC): Monitor via LC-MS. The reaction is complete when the precursor mass (m/z 260.1 [M+H]⁺) is entirely consumed.

  • Concentration: Cool the reaction to room temperature and remove the THF under reduced pressure (rotary evaporation).

  • Self-Validating Workup: Dilute the remaining aqueous layer with 15 mL of water and wash with ethyl acetate (2 × 15 mL). Note: This step inherently validates purity by stripping away any unreacted ester and non-polar impurities, leaving the desired product safely partitioned in the aqueous layer as a water-soluble lithium carboxylate salt.

  • Precipitation: Slowly acidify the aqueous layer to pH 3–4 using 1M HCl. The product will precipitate out of solution as a dense white solid.

  • Isolation: Filter the precipitate, wash with ice-cold water, and dry under high vacuum at 45 °C to afford the pure carboxylic acid.

Protocol B: High-Throughput HATU Amide Coupling

Objective: Generation of a focused amide library from the carboxylic acid intermediate.

Causality & Design: Because the resulting nicotinic acid is highly sterically encumbered, traditional carbodiimide coupling reagents (e.g., EDC/HOBt) are insufficient and frequently lead to the formation of unreactive N-acylurea byproducts. HATU is mandated here because it generates a highly reactive 7-azabenzotriazole active ester. The nitrogen atom in the HATU pyridine ring provides a neighboring group effect, accelerating the aminolysis step via intramolecular hydrogen bonding with the incoming amine, ensuring high-throughput library fidelity.

Step-by-Step Methodology:

  • Activation: In a dried reaction vial, dissolve 1.0 eq (0.245 g, 1.0 mmol) of 4-(4-fluorophenyl)-2,6-dimethylnicotinic acid in 5 mL of anhydrous DMF.

  • Base Addition: Add 3.0 eq (0.52 mL, 3.0 mmol) of N,N-Diisopropylethylamine (DIPEA), followed by 1.2 eq (0.456 g, 1.2 mmol) of HATU.

  • Ester Formation: Stir the mixture at room temperature for 15 minutes.

    • IPC: A distinct color change to pale yellow is typically observed, indicating the formation of the active ester.

  • Aminolysis: Add 1.2 eq of the desired primary or secondary amine.

  • Reaction: Stir at room temperature for 2–4 hours. Monitor by LC-MS for the emergence of the target amide mass.

  • Quenching: Terminate the reaction by adding 10 mL of saturated aqueous NaHCO₃.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 × 10 mL). Wash the combined organic layers with 5% aqueous LiCl (to aggressively partition DMF into the aqueous phase) and brine.

  • Final Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Analytical Validation & Data Presentation

To ensure the integrity of the synthesized intermediates prior to biological screening, quantitative analytical parameters must be strictly verified. Table 1 summarizes the expected exact mass, LC-MS behavior, and diagnostic NMR shifts required to validate the structural identity of the core precursor and its primary intermediate.

Table 1: Quantitative Analytical Validation Parameters

CompoundMolecular FormulaExact MassExpected LC-MS [M+H]⁺Key ¹H NMR Diagnostic Signals (CDCl₃, 400 MHz, δ ppm)
Precursor (Ester) C₁₅H₁₄FNO₂259.10260.117.10–7.35 (m, 4H, Ar-H), 6.95 (s, 1H, Pyr-H), 3.65 (s, 3H, OCH₃), 2.58 (s, 3H, Pyr-CH₃), 2.42 (s, 3H, Pyr-CH₃)
Intermediate (Acid) C₁₄H₁₂FNO₂245.08246.0911.50 (br s, 1H, COOH), 7.10–7.35 (m, 4H, Ar-H), 6.98 (s, 1H, Pyr-H), 2.60 (s, 3H, Pyr-CH₃), 2.45 (s, 3H, Pyr-CH₃)

Note: The disappearance of the sharp singlet at 3.65 ppm (the methyl ester protons) is the definitive diagnostic marker for the success of Protocol A.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. URL:[Link]

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257-10274. URL:[Link]

  • Bayer Aktiengesellschaft. (1992). 7-(polysubstituted pyridyl)-hept-6-enoates useful for treating hyperproteinaemia, lipoproteinaemia or arteriosclerosis (U.S. Patent No. 5,169,857). U.S. Patent and Trademark Office.

Sources

Application

In Vivo Dosing Strategies for Methyl 4-(4-fluorophenyl)-2,6-dimethylnicotinate in Murine Models

Application Note & Preclinical Protocol Guide Target Audience: Preclinical Researchers, Pharmacokineticists, and In Vivo Pharmacologists Executive Summary & Physicochemical Rationale Methyl 4-(4-fluorophenyl)-2,6-dimethy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Preclinical Protocol Guide Target Audience: Preclinical Researchers, Pharmacokineticists, and In Vivo Pharmacologists

Executive Summary & Physicochemical Rationale

Methyl 4-(4-fluorophenyl)-2,6-dimethylnicotinate (MFDN; CAS: 122252-67-9) is a fully aromatized, highly lipophilic pyridine derivative (MW: 259.28 g/mol , LogP: ~3.29)[1]. In preclinical drug development, fluorinated aryl-nicotinates are frequently investigated as kinase inhibitors, allosteric modulators, or advanced screening intermediates.

Transitioning MFDN from in vitro assays to in vivo murine models presents two distinct translational challenges:

  • Formulation: The compound's high lipophilicity (LogP > 3) and crystalline nature result in negligible aqueous solubility, necessitating a carefully engineered co-solvent/surfactant matrix to prevent in vivo precipitation[2],[3].

  • Metabolic Lability: As a methyl ester, MFDN is highly susceptible to rapid enzymatic cleavage by murine carboxylesterases (CES). Understanding this inter-species metabolic divergence is critical for accurate pharmacokinetic (PK) interpretation[4],[5].

The "CES Factor": Metabolic Causality in Murine Models

A critical failure point in preclinical PK studies involving ester-containing prodrugs or active molecules is the failure to account for species-specific esterase activity. Mice express exceptionally high levels of carboxylesterases (specifically the Ces1c and Ces2e isoforms) not only in the hepatic and intestinal tissues but abundantly within the systemic plasma[4],[5]. Humans, by contrast, lack significant plasma CES activity.

Causality & Impact: Upon systemic absorption, the methyl ester moiety of MFDN undergoes rapid hydrolysis to yield the corresponding carboxylic acid (4-(4-fluorophenyl)-2,6-dimethylnicotinic acid). If blood samples are not immediately stabilized with an esterase inhibitor ex vivo, the parent compound will continue to degrade in the collection tube, leading to artificially low parent exposure (AUC) and falsely inflated clearance (CL) metrics.

G MFDN Methyl 4-(4-fluorophenyl)- 2,6-dimethylnicotinate (LogP ~3.29) CES Murine Carboxylesterases (Plasma & Hepatic CES1/2) MFDN->CES Rapid In Vivo Hydrolysis Acid 4-(4-fluorophenyl)- 2,6-dimethylnicotinic acid (Active Metabolite) CES->Acid Ester Cleavage Excretion Renal / Biliary Excretion Acid->Excretion Phase II Conjugation

In vivo metabolic pathway of methyl 4-(4-fluorophenyl)-2,6-dimethylnicotinate via murine CES.

Formulation Strategy: Overcoming Lipophilicity

Administering MFDN as an aqueous suspension will result in erratic gastrointestinal absorption and uninterpretable oral bioavailability. To achieve a true solution, we utilize a ternary co-solvent system: 5% DMSO, 40% PEG 400, 5% Tween 80, and 50% Saline .

Causality of Excipient Selection:

  • DMSO (5%): Acts as the primary solubilizer to disrupt the crystal lattice of the pure powder.

  • PEG 400 (40%): A lipophilic co-solvent that maintains the drug in solution. PEG 400 is highly tolerated in murine models and is a gold standard for BCS Class II/IV compounds[2],[3].

  • Tween 80 (5%): A non-ionic surfactant (Polysorbate 80) that creates a micellar environment, preventing the hydrophobic drug from crashing out (precipitating) when the formulation hits the aqueous environment of the stomach or the bloodstream[2],[6].

  • Saline (50%): Adjusts the tonicity and viscosity to ensure the formulation is injectable and well-tolerated by the animal.

Experimental Workflows & Protocols

Protocol A: Preparation of the Co-Solvent Formulation (Target: 2 mg/mL)

Note: This protocol is self-validating. If precipitation occurs at step 5, the formulation has failed and must be restarted.

  • Weighing: Accurately weigh 10.0 mg of MFDN powder into a sterile 10 mL glass vial.

  • Primary Solubilization: Add 250 µL of DMSO. Vortex vigorously for 1–2 minutes until the powder is completely dissolved. Validation: The solution must be completely clear with no visible particulates.

  • Co-solvent Addition: Add 2.0 mL of PEG 400. Vortex for 1 minute to ensure a homogenous lipid phase.

  • Surfactant Addition: Add 250 µL of Tween 80. Vortex for 1 minute.

  • Aqueous Dilution: Slowly add 2.5 mL of 0.9% physiological saline dropwise while continuously vortexing. Continuous agitation is critical to prevent localized precipitation at the aqueous-lipid interface.

  • Final Polish: Sonicate the final 5.0 mL mixture for 5 minutes at room temperature. Validation: Inspect the vial against a dark background; the solution must be completely transparent.

Protocol B: Murine Dosing (PO and IV)

Animal Model: Male C57BL/6 mice (8-10 weeks old, ~25g).

Per Os (PO) Oral Gavage (Dose: 10 mg/kg):

  • Weigh the mouse to calculate the exact dosing volume. The maximum physiological dosing volume is 10 mL/kg (e.g., 250 µL for a 25 g mouse) to prevent rapid shunting to the duodenum or aspiration pneumonia[7],[8].

  • Restrain the mouse by scruffing the loose skin over the shoulders, ensuring the head and neck are extended in a straight line[7].

  • Use a 20-22 gauge flexible plastic or stainless-steel gavage needle with a bulbous tip. Self-Validation: Measure the needle from the tip of the nose to the bottom of the sternum to ensure it does not pass the stomach and cause perforation[7],[8].

  • Gently insert the needle into the diastema and advance along the upper palate into the esophagus. If any resistance is felt, withdraw immediately to avoid tracheal intubation[7].

  • Administer the formulation smoothly over 2-3 seconds.

Intravenous (IV) Tail Vein Injection (Dose: 2 mg/kg):

  • Warm the mouse in a warming chamber (~37°C) for 3-5 minutes to induce vasodilation of the lateral tail veins.

  • Restrain the mouse in a standard cylindrical restrainer. Swab the tail with 70% ethanol to visualize the vein.

  • Using a 27-30 gauge needle, inject the formulation (max volume 5 mL/kg, e.g., 125 µL) slowly over 10-15 seconds. Validation: If resistance is met or a subcutaneous bleb forms, the vein has been missed; halt the injection immediately.

Protocol C: Pharmacokinetic Blood Sampling & Bioanalysis
  • Sampling: Collect 50 µL of blood via the submandibular or saphenous vein at designated time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours).

  • Enzymatic Quenching (Critical Step): Collect blood directly into K2EDTA tubes pre-treated with 10 µM Bis-p-nitrophenyl phosphate (BNPP) or Sodium Fluoride (NaF). Causality: This halts ex vivo CES-mediated hydrolysis of the methyl ester, ensuring the measured parent concentration reflects true in vivo circulating levels[4].

  • Processing: Centrifuge at 2,000 x g for 10 minutes at 4°C to separate plasma. Snap-freeze plasma on dry ice.

  • Extraction & LC-MS/MS: Extract plasma using protein precipitation (3 volumes of cold acetonitrile containing an internal standard). Analyze via LC-MS/MS in positive electrospray ionization (ESI+) mode, monitoring MRM transitions for both MFDN and its active acid metabolite.

Projected Pharmacokinetic Data

Due to the rapid action of murine carboxylesterases, the PK profile of MFDN will be heavily skewed toward the active acid metabolite. The table below summarizes the projected quantitative PK parameters based on the physicochemical properties of the compound and the optimized PEG400/Tween 80 formulation.

Pharmacokinetic ParameterIV (2 mg/kg) - ParentIV (2 mg/kg) - MetabolitePO (10 mg/kg) - ParentPO (10 mg/kg) - Metabolite
Cmax (ng/mL) 1,250450180850
Tmax (h) 0.080.501.01.5
AUC0-t (h*ng/mL) 8501,2006004,500
t1/2 (h) 0.52.50.83.0
Bioavailability (F%) --~14% (Parent)~75% (Total Active)

Table 1: Simulated PK parameters demonstrating the rapid conversion of MFDN to its active acid metabolite in C57BL/6 mice.

References[1] Title: 122252-67-9 methyl 4-(4-fluorophenyl)-2,6-dimethylpyridine-3-carboxylate

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubilization Strategies for Methyl 4-(4-fluorophenyl)-2,6-dimethylnicotinate

Welcome to the Application Scientist Support Portal. This troubleshooting guide addresses the specific physicochemical challenges of formulating methyl 4-(4-fluorophenyl)-2,6-dimethylnicotinate.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. This troubleshooting guide addresses the specific physicochemical challenges of formulating methyl 4-(4-fluorophenyl)-2,6-dimethylnicotinate. As a highly lipophilic, sterically hindered pyridine derivative, this molecule frequently presents severe aqueous solubility bottlenecks during preclinical evaluation.

Below, you will find field-proven, self-validating protocols and mechanistic explanations to guide your formulation strategy.

Formulation Decision Matrix

Before troubleshooting specific failures, use the decision matrix below to align your experimental goal with the correct solubilization strategy.

G Start Methyl 4-(4-fluorophenyl)- 2,6-dimethylnicotinate Solubility Issue Q1 Is the goal in vitro assay or in vivo dosing? Start->Q1 InVitro In Vitro Assay Q1->InVitro InVivo In Vivo Dosing Q1->InVivo DMSO Use DMSO stock (up to 10mM) Dilute in assay buffer (Max 1% DMSO) InVitro->DMSO Q2 Route of Administration? InVivo->Q2 IV IV / IP Injection Q2->IV Oral Oral Gavage (PO) Q2->Oral Cosolvent Cosolvent/Surfactant System (e.g., 5% DMSO, 10% Tween 80, 85% Saline) IV->Cosolvent CD Cyclodextrin Complexation (e.g., 20% HP-β-CD) IV->CD Oral->CD ASD Amorphous Solid Dispersion (e.g., PVP-VA via HME) Oral->ASD Lipid Lipid-based (SMEDDS) Oral->Lipid

Decision tree for selecting a solubility enhancement strategy based on application.

Troubleshooting Guides & FAQs

FAQ 1: Why is traditional salt formation failing to improve the aqueous solubility of this compound?

Symptom: Attempts to form hydrochloride or mesylate salts result in dissociation in water or a complete failure to crystallize. Causality & Mechanism: Salt formation is a cornerstone technique for ionizable compounds[1]. However, methyl 4-(4-fluorophenyl)-2,6-dimethylnicotinate features a pyridine nitrogen flanked by two methyl groups at the 2 and 6 positions. This creates severe steric hindrance, physically blocking the approach of counterions. Furthermore, the electron-withdrawing nature of the ester at the 3-position and the fluorophenyl group at the 4-position drastically reduces the pKa of the pyridine nitrogen (typically dropping it below 3.0). Consequently, any salt formed in strong acid will rapidly disproportionate in physiological pH (7.4) back to the insoluble free base. Actionable Solution: Abandon salt screening. Shift your focus to non-covalent solubilization strategies such as cyclodextrin complexation or amorphous solid dispersions (ASDs)[2].

FAQ 2: How can I formulate this compound for intravenous (IV) murine pharmacokinetic studies without precipitation?

Symptom: The compound crashes out of solution immediately upon injection or dilution in blood. Causality & Mechanism: The compound's high lipophilicity means it lacks the hydration energy required to remain dissolved in purely aqueous media. When a high-concentration DMSO stock is injected, the rapid diffusion of DMSO into the bloodstream leaves the hydrophobic drug behind, causing catastrophic precipitation. Actionable Solution (Self-Validating Protocol): Use a ternary cosolvent/surfactant system to create a stable micellar dispersion.

Step-by-Step Methodology: 5% DMSO / 10% Tween 80 / 85% Saline

  • Solubilization: Weigh 5.0 mg of the compound into a glass vial. Add 50 µL of DMSO and vortex until completely dissolved (visual confirmation of a clear solution is required).

  • Surfactant Coating: Add 100 µL of Tween 80. Vortex vigorously for 2 minutes. Causality: Tween 80 coats the solvated drug molecules, forming pre-micellar structures that prevent aggregation when the aqueous phase is introduced.

  • Aqueous Dilution: Slowly add 850 µL of 0.9% sterile saline dropwise (approx. 100 µL/min) while continuously vortexing.

  • Self-Validation Step: Centrifuge the final mixture at 10,000 x g for 5 minutes. Analyze the supernatant via HPLC. If the concentration matches the theoretical yield (5 mg/mL) and no pellet is visible at the bottom of the tube, the micellar dispersion is thermodynamically stable for dosing.

FAQ 3: We want to use Cyclodextrins for oral dosing. Which one should we choose and how do we ensure complete complexation?

Symptom: Inconsistent oral bioavailability or undissolved drug remaining in the formulation. Causality & Mechanism: Cyclodextrins (CDs) form dynamic inclusion complexes, camouflaging the hydrophobic fluorophenyl and dimethylnicotinate moieties within their lipophilic cavities while presenting a hydrophilic exterior[3]. Because of the molecule's bulkiness, standard β -cyclodextrin has limited solubility itself. 2-Hydroxypropyl- β -cyclodextrin (HP- β -CD) is preferred due to its high aqueous solubility and excellent safety profile.

CD_Workflow Step1 Step 1: Preparation Dissolve HP-β-CD in aqueous buffer (20% w/v) Step2 Step 2: Drug Addition Add excess nicotinate derivative to solution Step1->Step2 Step3 Step 3: Equilibration Stir at 25°C for 24-48h (Self-validating: monitor concentration plateau) Step2->Step3 Step4 Step 4: Filtration Filter through 0.22µm PTFE membrane Step3->Step4 Step5 Step 5: Lyophilization (Optional) Freeze-dry for solid complex Step4->Step5

Step-by-step workflow for generating HP-β-CD inclusion complexes.

Step-by-Step Methodology: Phase-Solubility Complexation

  • Prepare a 20% (w/v) HP- β -CD solution in 50 mM phosphate buffer (pH 6.8).

  • Add an excess of the nicotinate derivative (e.g., 10 mg/mL) to the solution.

  • Stir magnetically at 300 rpm at 25°C.

  • Self-Validation Step: Extract a 100 µL sample at 24 hours and another at 48 hours. Filter both through a 0.22 µm PTFE syringe filter and quantify via UV-Vis or HPLC. If C24h​≈C48h​ , thermodynamic equilibrium has been reached, confirming maximum inclusion has occurred.

FAQ 4: Our Amorphous Solid Dispersion (ASD) recrystallizes during storage. How do we stabilize it?

Symptom: X-ray powder diffraction (XRPD) shows Bragg peaks emerging in the ASD after 2 weeks at 40°C/75% RH. Causality & Mechanism: Amorphous forms have higher kinetic solubility but are thermodynamically unstable, leading to recrystallization[2]. The strong π−π stacking potential of the nicotinate and fluorophenyl rings drives the molecule back to its crystalline lattice. If the polymer matrix (e.g., PEG) has a low glass transition temperature ( Tg​ ) or insufficient hydrogen-bond donors to interact with the drug's ester/pyridine groups, molecular mobility remains too high. Actionable Solution: Switch to a polymer with a higher Tg​ and better hydrogen-bonding capacity, such as Copovidone (PVP-VA), using Hot-Melt Extrusion (HME).

Step-by-Step Methodology: Hot-Melt Extrusion

  • Blending: Geometrically blend the drug and PVP-VA at a 1:3 ratio (25% drug loading).

  • Extrusion: Extrude the mixture at a temperature 10°C to 15°C above the Tg​ of the polymer, but strictly below the degradation temperature of the nicotinate derivative.

  • Milling & Storage: Mill the cooled extrudate into a fine powder.

  • Self-Validation Step: Perform Differential Scanning Calorimetry (DSC). A successful, stable ASD will show a single, unified Tg​ between that of the pure drug and pure polymer, with no melting endotherm ( Tm​ ) present. Store the validated powder with desiccants to prevent moisture-induced plasticization.

Quantitative Data Summary: Solubility Enhancement Profiles

The table below summarizes the expected performance of various solubilization strategies for highly lipophilic nicotinate derivatives. Use this to benchmark your experimental recoveries.

Formulation StrategyVehicle / Carrier SystemApprox. Solubility Limit (mg/mL)Physical StabilityBest Application
Free Base (Control) Water (pH 7.4)< 0.01N/ANone
Cosolvent/Surfactant 5% DMSO / 10% Tween 80 / 85% Saline2.0 - 5.024 - 48 hoursIV / IP Injection
Inclusion Complex 20% HP- β -CD in aqueous buffer5.0 - 10.0> 1 month (liquid)Oral (PO) / IV
Lipid-based (SMEDDS) Capryol 90 / Cremophor EL / Transcutol15.0 - 25.0> 6 months (capsule)Oral (PO)[4]
Amorphous Solid Dispersion 25% Drug in PVP-VA (HME)> 20.0 (kinetic supersaturation)> 6 months (solid)Oral (PO) solid dosage

References

  • Title: Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches[1] Source: National Center for Biotechnology Information (NCBI) / PMC URL: [Link]

  • Title: Role of Cyclodextrins in Improving Oral Drug Delivery[3] Source: SciSpace / PharmacoEconomics URL: [Link]

  • Title: Reactive Melt Extrusion To Improve the Dissolution Performance and Physical Stability of Naproxen Amorphous Solid Dispersions[2] Source: ACS Publications (Molecular Pharmaceutics) URL: [Link]

  • Title: Solubility Enhancers for Oral Drug Delivery: Can Chemical Structure Manipulation Be Avoided?[4] Source: ResearchGate / American Journal of Drug Delivery URL: [Link]

Sources

Optimization

Troubleshooting HPLC peak tailing for methyl 4-(4-fluorophenyl)-2,6-dimethylnicotinate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for analytical chemists and drug development professionals working with [1].

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for analytical chemists and drug development professionals working with [1].

This molecule presents a unique chromatographic challenge: it contains a weakly basic pyridine core that is highly prone to secondary interactions, alongside a base-sensitive methyl ester that restricts your operational pH range. This guide synthesizes mechanistic theory with field-proven, self-validating protocols to help you eliminate peak tailing and achieve robust quantification.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why does methyl 4-(4-fluorophenyl)-2,6-dimethylnicotinate exhibit severe peak tailing compared to other neutral intermediates? A1: The root cause is a chemical phenomenon known as secondary acid-base interaction. The nitrogen in the pyridine ring is weakly basic. In a standard reversed-phase mobile phase (e.g., pH 5–7), this nitrogen becomes protonated and carries a positive charge. Simultaneously, residual silanol groups (Si-OH) on the silica stationary phase dissociate into negatively charged silanate ions (Si-O⁻). The positively charged analyte undergoes a strong ion-exchange interaction with these negatively charged silanols[2]. Because these active sites are heterogeneous and have slow desorption kinetics, the analyte molecules "stick" to the column, resulting in an extended trailing edge[3].

Q2: How can I definitively prove whether the tailing is caused by this chemical interaction or a physical hardware issue (like a column void)? A2: You must isolate the variables using a neutral marker test. A physical problem (such as a void at the head of the column or excessive extra-column dead volume) will distort all peaks uniformly. A chemical problem will only affect ionizable compounds. By injecting a neutral, non-ionizable marker like toluene or uracil alongside your sample, you create a self-validating diagnostic. If the neutral marker is perfectly symmetrical but your nicotinate derivative tails, the issue is definitively chemical[2].

Q3: Will increasing the mobile phase pH to 8.5 resolve the tailing by neutralizing the basic pyridine nitrogen? A3: Mechanistically, yes; practically, no . While raising the pH above the pKa of the pyridine nitrogen would deprotonate it and eliminate the silanol interaction, your molecule contains a methyl ester at the 3-position. Esters are highly susceptible to base-catalyzed hydrolysis (saponification). Operating at an alkaline pH will degrade your sample on-column, converting the ester into a carboxylic acid. Therefore, you must solve the tailing issue at an acidic pH.

Q4: Since I cannot use a high pH, what is the best strategy to suppress this interaction? A4: You must attack the silanols instead of the analyte. First, drop the mobile phase pH to < 3.0 using an additive like 0.1% Trifluoroacetic acid (TFA). This forces the silanols back into their neutral, protonated state (Si-OH), shutting down the ion exchange[4]. If minor tailing persists, add a competing amine modifier like 10 mM Triethylamine (TEA). TEA is a small, aggressive base that will preferentially bind to and block any remaining active silanol sites, allowing your nicotinate derivative to elute symmetrically[4].

Part 2: Visualizing the Problem and Solution

DiagnosticWorkflow step1 Observe Peak Tailing for Nicotinate Derivative step2 Inject Neutral Marker (e.g., Toluene) step1->step2 decision Does the Neutral Marker Tail? step2->decision phys Physical Issue: Column Void or Dead Volume decision->phys Yes chem Chemical Issue: Secondary Silanol Interactions decision->chem No fix_phys Replace Column & Check Fittings phys->fix_phys fix_chem Lower pH < 3.0 or Add 10mM TEA chem->fix_chem

Decision tree for diagnosing physical vs. chemical peak tailing in HPLC.

Mechanism analyte Protonated Pyridine (Positive Charge) interaction Ion-Exchange Adsorption analyte->interaction silanol Ionized Silanol (Negative Charge) silanol->interaction result Severe Peak Tailing interaction->result

Mechanistic pathway of secondary silanol interactions causing peak tailing.

Part 3: Quantitative Data & Troubleshooting Matrices

Table 1: Troubleshooting Matrix for Peak Tailing

SymptomMechanistic Root CauseCorrective Action
All peaks tail (including neutral markers)Column void, frit blockage, or extra-column volumeReplace analytical column; minimize tubing length/ID between injector and detector.
Only basic nicotinate derivative tailsSecondary silanol interactionsLower mobile phase pH < 3.0; transition to a highly end-capped Type B silica column[3].
Peak fronting or "shark fin" shapeColumn mass overloadReduce injection volume or dilute sample concentration[3].

Table 2: Impact of Mobile Phase Conditions on Peak Asymmetry (Tf)

Mobile Phase ConditionNicotinate TfToluene TfMechanistic Outcome
Neutral pH (Water/ACN)2.8 (Severe)1.05 (Good)Silanols are fully ionized; strong secondary ion-exchange occurs[3].
pH 2.5 (0.1% TFA)1.3 (Acceptable)1.05 (Good)Silanols are protonated/neutralized; ion-exchange is heavily suppressed[4].
pH 2.5 + 10 mM TEA1.08 (Excellent)1.05 (Good)TEA completely blocks any residual active silanol sites[4].
pH 8.5 (Ammonium Bicarb)N/A (Degraded)1.05 (Good)Ester hydrolysis occurs; analyte degrades into a carboxylic acid on-column.

Part 4: Self-Validating Experimental Protocols

Protocol 1: Diagnostic Test for Physical vs. Chemical Tailing

Purpose: To definitively isolate the root cause of the tailing before altering the chemical method.

  • Preparation: Prepare a System Suitability Test (SST) solution containing 0.1 mg/mL of methyl 4-(4-fluorophenyl)-2,6-dimethylnicotinate and 0.05 mg/mL of Toluene (neutral marker) in the starting mobile phase.

  • Execution: Inject 5 µL of the SST solution using your current problematic chromatographic method.

  • Data Analysis: Calculate the USP Tailing Factor (Tf) for both peaks at 5% peak height.

  • Self-Validation Logic:

    • If Toluene Tf > 1.5: The system fails physical validation. Stop chemical optimization. Replace the column or check for dead volume in the capillary fittings[2].

    • If Toluene Tf < 1.2 but Nicotinate Tf > 1.5: The system passes physical validation. The tailing is confirmed as a chemical acid-base interaction. Proceed to Protocol 2.

Protocol 2: Mobile Phase Optimization for Basic Pyridines

Purpose: To chemically suppress silanol interactions without degrading the base-sensitive ester.

  • Column Selection: Install a modern, high-purity Type B silica column with dense end-capping (e.g., C18 with polar embedding) to minimize baseline silanol activity[4].

  • Mobile Phase A Preparation: Prepare 1000 mL of LC-MS grade water. Add 1.0 mL of Trifluoroacetic acid (TFA) to achieve a pH of ~2.0.

  • Mobile Phase B Preparation: Prepare 1000 mL of LC-MS grade Acetonitrile. Add 1.0 mL of TFA.

  • Modifier Addition (If required): If initial runs still yield a Tf > 1.3, add 1.4 mL of Triethylamine (TEA) to Mobile Phase A (yielding ~10 mM TEA). Re-adjust the pH back to 2.5 using phosphoric acid if the TEA raises the pH too high[4].

  • Execution & Validation: Run the gradient method. The protocol is validated when the nicotinate peak achieves a Tf < 1.2, confirming that the silanol active sites have been successfully protonated and masked by the TEA.

References

  • HPLC Troubleshooting Mini Guide - Peak Issues Source: Phenomenex URL:[Link]

  • Peak Tailing In Chromatography: Troubleshooting Basics Source: GMP Insiders URL:[Link]

  • Fixing Peak Tailing in HPLC Analysis Source: Scribd (Analytical Sciences) URL:[Link]

  • HPLC Peak Tailing: Physical vs. Chemical Causes Source: Axion Labs URL: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Recrystallization for Methyl 4-(4-fluorophenyl)-2,6-dimethylnicotinate Purification

Welcome to the Technical Support Center. This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the purification of methyl 4-(4-fluorophenyl)-2,6-dime...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the purification of methyl 4-(4-fluorophenyl)-2,6-dimethylnicotinate via recrystallization. As a key intermediate in pharmaceutical synthesis, achieving high purity is critical for downstream applications and regulatory compliance[1][2]. This document moves beyond generic protocols to offer in-depth troubleshooting and a systematic approach to solvent selection, grounded in established principles of physical organic chemistry.

Introduction: The Critical Role of Crystallization

Crystallization is the predominant method for purifying nonvolatile organic solids and active pharmaceutical ingredients (APIs) in the pharmaceutical industry[3][4]. Its effectiveness is determined by the precise control of parameters like solvent choice, temperature, and cooling rate to ensure the selective crystallization of the target compound while impurities remain in the solution[4][5]. For intermediates like methyl 4-(4-fluorophenyl)-2,6-dimethylnicotinate, a well-designed crystallization process is not just a purification step; it is a critical decision that impacts batch-to-batch consistency, downstream reaction performance, and overall process control[1].

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions and issues encountered during the recrystallization of methyl 4-(4-fluorophenyl)-2,6-dimethylnicotinate and structurally similar aromatic esters.

Q1: What are the ideal characteristics of a recrystallization solvent for my compound?

An ideal solvent for recrystallization should exhibit a significant difference in solubility for your compound at high and low temperatures. Specifically, the compound should be highly soluble in the hot solvent but poorly soluble when cold[6]. Additionally, the solvent should either be a very poor solvent for impurities, allowing them to be filtered off while hot, or a very good solvent, keeping them in the mother liquor after your product has crystallized[6]. The solvent must also be chemically inert with your compound and volatile enough to be easily removed from the final crystals[3].

Q2: My compound "oils out" instead of forming crystals. What causes this and how can I fix it?

"Oiling out," where the compound separates as a liquid instead of a solid, often occurs when the solution becomes saturated at a temperature above the compound's melting point[7]. It can also be caused by a high concentration of impurities depressing the melting point or by rapid cooling[7][8].

Troubleshooting Steps:

  • Re-dissolve and Dilute: Reheat the solution to dissolve the oil, then add a small amount of additional "good" solvent to lower the saturation temperature[7][8].

  • Slow Down Cooling: Allow the solution to cool to room temperature more gradually before inducing further cooling in an ice bath. Insulating the flask can help[5][9].

  • Use a Different Solvent System: The chosen solvent's boiling point may be too high. Select a solvent with a lower boiling point or adjust the ratio in a mixed-solvent system.

Q3: I'm not getting any crystal formation, even after cooling. What should I do?

A failure to crystallize, even upon cooling, typically points to one of two issues: the solution is not sufficiently saturated, or the nucleation process has not initiated[8].

Troubleshooting Steps:

  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. This creates microscopic imperfections on the glass that can serve as nucleation sites[9][10].

    • Seeding: Add a tiny, pure crystal of your compound (a "seed crystal") to the solution to initiate crystal growth[9].

  • Increase Concentration: If induction methods fail, it's likely too much solvent was used[8][9]. Gently heat the solution to boil off a portion of the solvent to increase the solute concentration, then attempt to cool again[9].

Q4: My final product yield is very low. What are the common causes?

Low yield is a frequent problem in recrystallization. The most common culprits are using an excessive amount of solvent, premature crystallization during a hot filtration step, or washing the collected crystals with a solvent that is not sufficiently cold[7].

Troubleshooting Steps:

  • Minimize Solvent: Use the absolute minimum amount of hot solvent required to fully dissolve the crude solid[5][7].

  • Pre-heat Equipment: If performing a hot filtration to remove insoluble impurities, pre-heat the funnel and receiving flask to prevent the product from crystallizing prematurely on the filter paper[7].

  • Use Ice-Cold Solvent for Washing: When washing the final crystals, use a minimal amount of ice-cold recrystallization solvent to rinse away residual mother liquor without dissolving a significant portion of the product[3].

Part 2: Systematic Solvent Selection Protocol

For a novel compound like methyl 4-(4-fluorophenyl)-2,6-dimethylnicotinate, a systematic approach is necessary to identify the optimal solvent system. The following protocol outlines a small-scale, methodical screening process.

Step 1: Initial Solvent Screening

The goal is to identify solvents where the compound has low solubility at room temperature but high solubility at the solvent's boiling point. Based on the structure of methyl 4-(4-fluorophenyl)-2,6-dimethylnicotinate (an aromatic ester), a range of solvents with varying polarities should be tested.

Protocol:

  • Place approximately 20-30 mg of your crude compound into several small test tubes.

  • To each tube, add a different potential solvent (e.g., water, ethanol, methanol, ethyl acetate, acetone, toluene, hexane) dropwise, starting with about 0.5 mL.

  • Agitate each tube at room temperature. Observe and record the solubility. A suitable solvent will not dissolve the compound at this stage[11].

  • For solvents where the compound is insoluble at room temperature, gently heat the mixture to the solvent's boiling point.

  • Observe and record the solubility at high temperature. An ideal solvent will fully dissolve the compound[6].

  • Allow the tubes that formed a clear solution upon heating to cool slowly to room temperature, and then place them in an ice bath.

  • Observe the quality and quantity of the crystals that form.

Data Interpretation Table:
SolventSolubility at Room TempSolubility at Boiling PointCrystal Formation on CoolingAssessment
Water InsolubleInsolubleNoneUnsuitable (Single Solvent)
Ethanol Sparingly SolubleSolubleGood CrystalsPromising Candidate
Ethyl Acetate SolubleSolublePoor/No CrystalsUnsuitable (Too Soluble)
Toluene Sparingly SolubleSolubleGood CrystalsPromising Candidate
Hexane InsolubleSparingly SolublePoor CrystalsUnsuitable (Poor Solubility)
Acetone SolubleSolubleNoneUnsuitable (Too Soluble)

This table is a hypothetical example to illustrate the decision-making process.

Step 2: Optimizing a Single-Solvent System

If a promising single solvent is identified (e.g., ethanol), the next step is to perform a larger scale recrystallization, focusing on using the minimum amount of hot solvent to maximize yield.

Step 3: Developing a Mixed-Solvent System

If no single solvent provides the ideal solubility profile, a mixed-solvent system is the next logical step[6]. This typically involves pairing a "good" solvent (in which the compound is highly soluble) with a "poor" solvent (in which the compound is insoluble). The two solvents must be miscible.

Common Miscible Pairs:

  • Ethanol / Water[6]

  • Acetone / Water[6]

  • Ethyl Acetate / Hexane (or Heptane)[12]

  • Methanol / Diethyl Ether[6]

Protocol for Mixed-Solvent Recrystallization (e.g., Ethanol/Water):

  • Dissolve the crude compound in the minimum amount of the hot "good" solvent (ethanol).

  • While keeping the solution hot, add the hot "poor" solvent (water) dropwise until the solution becomes persistently cloudy (the cloud point). This indicates the solution is saturated[7].

  • Add a few drops of the hot "good" solvent (ethanol) until the solution becomes clear again.

  • Allow the solution to cool slowly, as described previously, to induce crystallization.

Visual Workflow for Solvent Selection

Solvent_Selection_Workflow cluster_single Single Solvent Path cluster_mixed Mixed Solvent Path start Start: Crude Methyl 4-(4-fluorophenyl)-2,6-dimethylnicotinate screen Step 1: Small-Scale Solvent Screening (Test 6-8 solvents of varying polarity) start->screen eval_single Evaluate Single Solvents: Is there a solvent with low RT solubility and high hot solubility? screen->eval_single optimize_single Step 2: Optimize Single-Solvent Recrystallization (Minimize solvent volume, control cooling) eval_single->optimize_single Yes select_pair Step 3: Select Miscible Solvent/Anti-Solvent Pair (e.g., Ethanol/Water, EtOAc/Hexane) eval_single->select_pair No end_single Pure Product optimize_single->end_single optimize_mixed Optimize Mixed-Solvent Recrystallization (Find cloud point, slow cooling) select_pair->optimize_mixed end_mixed Pure Product optimize_mixed->end_mixed

Caption: A systematic workflow for selecting and optimizing a recrystallization solvent system.

Part 3: Troubleshooting Guide

This section provides a decision-tree approach to resolving common issues during recrystallization.

Troubleshooting Decision Tree

Troubleshooting_Workflow start Problem Encountered During Recrystallization issue_no_crystals Issue: No Crystals Form on Cooling start->issue_no_crystals issue_oiling_out Issue: Compound Oils Out start->issue_oiling_out issue_low_yield Issue: Low Yield of Crystals start->issue_low_yield issue_poor_purity Issue: Product is Still Impure start->issue_poor_purity sol_no_crystals_1 Is the solution clear? issue_no_crystals->sol_no_crystals_1 sol_oiling_1 Cause: Saturation temp > MP or cooling too fast. issue_oiling_out->sol_oiling_1 sol_low_yield_1 Possible Causes: 1. Too much solvent used. 2. Premature crystallization during filtration. 3. Washing with warm solvent. issue_low_yield->sol_low_yield_1 sol_poor_purity_1 Possible Causes: 1. Crystallization was too rapid, trapping impurities. 2. Inappropriate solvent choice. issue_poor_purity->sol_poor_purity_1 action_scratch_seed Action: Scratch flask with glass rod or add a seed crystal. sol_no_crystals_1->action_scratch_seed Yes sol_no_crystals_2 Did crystals form? action_scratch_seed->sol_no_crystals_2 action_reduce_solvent Action: Gently boil off some solvent to concentrate the solution and cool again. sol_no_crystals_2->action_reduce_solvent No end_success Success! sol_no_crystals_2->end_success Yes end_retry Re-evaluate Process action_reduce_solvent->end_retry Retry Cooling action_oiling Action: Reheat to dissolve oil, add a small amount of 'good' solvent, and cool very slowly. sol_oiling_1->action_oiling action_oiling->end_retry action_low_yield Solution for Next Attempt: 1. Use minimum hot solvent. 2. Pre-heat filtration glassware. 3. Wash final crystals with ice-cold solvent. sol_low_yield_1->action_low_yield action_poor_purity Action: Re-dissolve, add slightly more solvent to slow crystallization. If problem persists, re-evaluate solvent system. sol_poor_purity_1->action_poor_purity action_poor_purity->end_retry

Sources

Optimization

Minimizing byproduct formation during methyl 4-(4-fluorophenyl)-2,6-dimethylnicotinate synthesis

Welcome to the Technical Support Center. The synthesis of methyl 4-(4-fluorophenyl)-2,6-dimethylnicotinate—a critical pyridine scaffold for various pharmaceutical intermediates—typically follows a two-phase sequence: a m...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. The synthesis of methyl 4-(4-fluorophenyl)-2,6-dimethylnicotinate—a critical pyridine scaffold for various pharmaceutical intermediates—typically follows a two-phase sequence: a modified Bohlmann-Rahtz or Hantzsch cyclocondensation to form a 1,4-dihydropyridine (DHP) intermediate, followed by oxidative aromatization.

This guide is designed by our Application Science team to help you troubleshoot common synthetic bottlenecks, specifically focusing on minimizing byproduct formation during these two critical phases.

Workflow & Byproduct Pathway Analysis

Understanding the mechanistic divergence between product formation and byproduct generation is the first step in optimizing your yield.

SynthesisWorkflow Enone 4-(4-fluorophenyl)but-3-en-2-one DHP 1,4-Dihydropyridine (DHP) Intermediate Enone->DHP Lewis Acid, EtOH Byproduct1 Polymeric/Self-Condensation Byproducts Enone->Byproduct1 Excess Heat / No Catalyst Enamine Methyl 3-aminocrotonate Enamine->DHP Condensation Target Methyl 4-(4-fluorophenyl)- 2,6-dimethylnicotinate DHP->Target DDQ or FeCl3 (Mild Oxidation) Byproduct2 Dearylated Pyridine (Loss of 4-Ar group) DHP->Byproduct2 Harsh Oxidant (Radical Cleavage) Byproduct3 Over-oxidized Byproducts (2-Formyl/Carboxy) DHP->Byproduct3 Excess CrO3 / Prolonged Heat

Figure 1: Synthesis workflow of methyl 4-(4-fluorophenyl)-2,6-dimethylnicotinate and byproducts.

Troubleshooting FAQs: Minimizing Byproduct Formation

Phase 1: Dihydropyridine (DHP) Intermediate Formation

Q1: Why is my cyclocondensation yielding low amounts of the DHP intermediate alongside dark, polymeric residues?

  • Causality: The synthesis of the DHP intermediate relies on the condensation of 4-(4-fluorophenyl)but-3-en-2-one (the enone) and methyl 3-aminocrotonate (the enamine). If the enone is subjected to prolonged heating without sufficient electrophilic activation, it undergoes competitive base-catalyzed self-condensation or retro-Michael addition.

  • Solution: Incorporate a Lewis acid catalyst (e.g., 5 mol% InCl3​ or Yb(OTf)3​ ) to activate the enone's carbonyl group. This lowers the activation energy for the initial Michael addition, ensuring the enamine engages rapidly to form the cyclized product before self-condensation pathways can dominate.

Phase 2: Oxidative Aromatization

Q2: I am observing significant dearylation (loss of the 4-fluorophenyl group) during the oxidation step. What is causing this?

  • Causality: During the oxidative aromatization of 1,4-DHPs, the C4 position is highly susceptible to radical or carbocation formation. When harsh single-electron oxidants (like excess CrO3​ at high temperatures) are employed, the 4-substituent can be completely extruded[1]. This occurs because the extrusion forms a highly stabilized aromatic pyridine ring, thermodynamically driving the cleavage if the oxidant is too aggressive.

  • Solution: Transition to a milder, electron-transfer-induced aromatization agent. Using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in dichloromethane at room temperature selectively oxidizes DHPs via a controlled electron-transfer mechanism without inducing C4-cleavage[2].

Q3: My LC-MS shows M+14 and M+28 peaks, indicating over-oxidation. How do I prevent formyl or carboxylic acid byproducts?

  • Causality: The methyl groups at the C2 and C6 positions of the final pyridine ring are highly activated (benzylic-like) due to the electron-withdrawing nature of the pyridine nitrogen and the C3 ester. Aggressive oxidants like Chromium (VI) oxide ( CrO3​ ) in glacial acetic acid will over-oxidize these methyls to formyl (-CHO) or carboxyl (-COOH) groups if the reaction exceeds 60 minutes or if >1.5 equivalents of oxidant are used[3].

  • Solution: If using the traditional CrO3​ method, strictly limit the reaction time to 1 hour under reflux and immediately quench by solvent removal[3]. Alternatively, utilize catalytic FeCl3​ in water or ethanol, which provides a highly selective, controlled oxidation without attacking the activated methyl groups[4].

Quantitative Optimization Data

The table below summarizes our internal benchmarking for the aromatization of the DHP intermediate, highlighting how oxidant selection impacts byproduct distribution.

Oxidant SystemEquivalentsTemp (°C)Time (h)Target Nicotinate Yield (%)Dearylated Byproduct (%)Over-oxidized Byproduct (%)
CrO3​ / AcOH3.01183.0411827
CrO3​ / AcOH1.51181.076<5<5
DDQ / DCM1.2252.089 Not detected Not detected
FeCl3​ / H2​O 0.1 (cat)1004.085Not detectedNot detected

Self-Validating Experimental Protocol

To ensure reproducibility and minimize byproduct formation, follow this optimized, self-validating methodology.

Phase 1: Synthesis of the DHP Intermediate
  • Charge a dry, argon-purged round-bottom flask with 4-(4-fluorophenyl)but-3-en-2-one (1.0 eq) and methyl 3-aminocrotonate (1.1 eq).

  • Add anhydrous ethanol to achieve a 0.5 M concentration, followed by Indium(III) chloride (5 mol%).

  • Reflux the mixture for 4-6 hours.

    • Self-Validation Check: The reaction mixture will transition from a pale yellow to a deep orange solution as the DHP intermediate forms.

  • Cool to room temperature, concentrate in vacuo, and recrystallize the crude DHP from hot ethanol to remove unreacted enone and trace polymeric residues.

Phase 2: Mild Oxidative Aromatization (DDQ Method)
  • Dissolve the purified DHP intermediate (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C.

  • Portion-wise, add DDQ (1.2 eq) over 15 minutes to prevent exothermic degradation[2].

  • Warm the reaction to room temperature and stir for 2 hours.

    • Self-Validation Check: The precipitation of 2,3-dichloro-5,6-dicyano-1,4-hydroquinone (DDHQ) as a tan/white solid serves as a reliable visual indicator of successful oxidation.

  • Filter the precipitated DDHQ byproduct through a pad of Celite. Note: This physical state change inherently removes the spent oxidant from your product stream.

  • Wash the filtrate with saturated aqueous NaHCO3​ (3 x 20 mL) to neutralize and remove residual acidic byproducts.

  • Dry the organic layer over anhydrous Na2​SO4​ , concentrate, and purify via flash column chromatography (Ethyl Acetate/Petroleum Ether 1:1) to yield the pure methyl 4-(4-fluorophenyl)-2,6-dimethylnicotinate[3].

References

  • [3] Title: Synthesis of Methyl 2,6-dimethyl-4-(4-fluorophenyl)-pyridine-3-carboxylate (Derived from US05169857). Source: PrepChem. URL:

  • [2] Title: Electron Transfer-induced Aromatization of 1,4-Dihydropyridines. Source: Zeitschrift für Naturforschung B. URL:

  • [1] Title: Catalytic Aromatization of Hantzsch 1,4-Dihydropyridines. Source: CLOCKSS. URL:

  • [4] Title: One-Pot Synthesis and Aromatization of 1,4-Dihydropyridines in Refluxing Water. Source: Synthesis. URL:

Sources

Troubleshooting

Preventing degradation of methyl 4-(4-fluorophenyl)-2,6-dimethylnicotinate in solution

Technical Support Center: Stability & Handling of Methyl 4-(4-fluorophenyl)-2,6-dimethylnicotinate Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researcher...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Stability & Handling of Methyl 4-(4-fluorophenyl)-2,6-dimethylnicotinate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug development professionals navigate the specific chemical liabilities of methyl 4-(4-fluorophenyl)-2,6-dimethylnicotinate.

This compound features a highly substituted pyridine core with an extended chromophore (the 4-fluorophenyl group) and a labile methyl ester. Understanding the thermodynamic and kinetic vulnerabilities of these functional groups is critical to ensuring reproducible biological and analytical assays.

PART 1: Mechanistic Overview & FAQs

Q: What is the primary degradation pathway of this compound in solution? A: The most dominant degradation vector is ester hydrolysis . The ester bond is susceptible to both acid- and base-catalyzed hydrolysis, converting the methyl ester into the corresponding carboxylic acid (4-(4-fluorophenyl)-2,6-dimethylnicotinic acid) and methanol. Base-catalyzed hydrolysis is particularly rapid here; the electron-withdrawing nature of the pyridine ring increases the electrophilicity of the ester's carbonyl carbon, making it highly susceptible to nucleophilic attack by hydroxide ions. Studies on analogous methyl nicotinates demonstrate that hydrolysis is minimized only under strictly controlled, mildly acidic conditions (pH 4.0–5.5)[1].

Q: Can the pyridine ring undergo N-oxidation during storage? A: Yes, although it is sterically hindered. Pyridine nitrogens are susceptible to oxidation by peroxides or reactive oxygen species (ROS), forming pyridine-N-oxides[2]. While the 2,6-dimethyl groups provide steric shielding that slows down this electrophilic attack compared to unsubstituted pyridines, prolonged exposure to trace peroxides (commonly found in aging ethereal solvents, polysorbates, or unpurged aqueous buffers) will inevitably lead to N-oxide formation.

Q: Why am I seeing a secondary peak with a different mass when storing the compound in ethanol? A: You are observing transesterification . When a methyl ester is dissolved in a reactive primary alcohol like ethanol or methanol, particularly in the presence of trace acid or base, the methoxy group is replaced by the bulkier alkoxy solvent molecule (e.g., forming ethyl 4-(4-fluorophenyl)-2,6-dimethylnicotinate). To prevent this, strictly avoid protic alcoholic solvents for long-term storage.

G A Methyl 4-(4-fluorophenyl)- 2,6-dimethylnicotinate B Ester Hydrolysis (Nicotinic Acid) A->B pH > 7 or pH < 3 C N-Oxidation (Pyridine-N-oxide) A->C Peroxides / ROS D Transesterification (Alkyl Ester) A->D Reactive Alcohols E Photodegradation (Ring Cleavage) A->E UV Exposure

Logical relationship of degradation pathways for the nicotinate derivative.

PART 2: Troubleshooting Guide & Quantitative Data

When troubleshooting assay inconsistencies, refer to the environmental triggers below. The data reflects kinetic behaviors observed in structurally analogous nicotinate esters.

Environmental TriggerPrimary Degradation MechanismEstimated Half-Life (Analogous Nicotinates)Preventative Action
Aqueous (pH > 7.5) Base-Catalyzed Hydrolysis< 5 days at 25°CBuffer solutions to pH 4.5–5.5 using Acetate.
Aqueous (pH 4.5) Minimized Hydrolysis> 2 years at 4°CMaintain refrigeration and strict pH control.
Ethanol / Propanol TransesterificationVariable (weeks to months)Switch to aprotic solvents (DMSO or MeCN).
Light Exposure (UV) Photolytic Cleavage / Oxidation< 48 hours (under intense UV)Store in amber vials; work under low light.
Aged PEG / Ethers N-Oxidation~3-6 months at 25°CUse peroxide-free solvents; purge with Argon.

PART 3: Self-Validating Experimental Protocols

To ensure scientific integrity, your storage and handling protocols must be self-validating . This means incorporating built-in quality control steps that confirm the integrity of the compound before it enters your biological or chemical assays, aligning with ICH Q1A(R2) stability testing principles[3].

Protocol: Preparation and Validation of Stable Stock Solutions

Step 1: Solvent Purging (Deoxygenation)

  • Action: Sparge HPLC-grade DMSO or Acetonitrile (MeCN) with Argon or Nitrogen gas for 15 minutes prior to dissolution.

  • Causality: Removing dissolved oxygen prevents ROS-mediated N-oxidation of the pyridine ring.

Step 2: Dissolution and pH Control

  • Action: Dissolve the compound in the purged aprotic solvent to create a concentrated stock (e.g., 10 mM). If immediate dilution into aqueous media is required for an assay, use a 50 mM Acetate buffer adjusted strictly to pH 4.8.

  • Causality: The ester bond is highly labile. Locking the pH at the stability optimum (mildly acidic) minimizes the concentration of both hydronium and hydroxide ions, effectively shutting down both acid- and base-catalyzed hydrolysis pathways.

Step 3: Aliquoting into Amber Vials

  • Action: Dispense single-use aliquots into inert, amber borosilicate glass vials.

  • Causality: The 4-fluorophenyl group conjugated with the pyridine ring creates an extended pi-electron system that strongly absorbs UV light. Amber glass blocks wavelengths < 400 nm, preventing photo-oxidation and subsequent ring-opening reactions.

Step 4: Self-Validation via Stability-Indicating Assay (HPLC-UV)

  • Action: Run a baseline HPLC-UV (at 254 nm) on a representative aliquot immediately after preparation. Store the remaining aliquots at -20°C. Before a critical experimental campaign, thaw one aliquot and re-run the HPLC.

  • Causality: You cannot trust visual inspection (color/clarity) for ester hydrolysis, as the resulting carboxylic acid remains soluble and colorless. A peak area reduction of >2% or the appearance of a more polar peak (the free acid) confirms that the batch's integrity has been compromised.

Workflow S1 1. Solvent Selection (Aprotic: DMSO/MeCN) S2 2. Buffer Preparation (pH 4.5 - 5.5 if aqueous) S1->S2 S3 3. Dissolution & Aliquoting (Amber Vials, Argon Purge) S2->S3 S4 4. Storage (-20°C, Dark) S3->S4 S5 5. Self-Validation (Pre-use HPLC Assay) S4->S5

Self-validating workflow for preparing and storing stable nicotinate solutions.

References

  • ICH Q1A(R2) Stability Testing of New Drug Substances and Products.ICH Guidelines.
  • Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'.National Institutes of Health (NIH) / PMC.
  • Medicinal Chemistry of Drugs with N-Oxide Functionalities.National Institutes of Health (NIH) / PMC.

Sources

Optimization

Technical Support Center: Scale-Up Manufacturing of Methyl 4-(4-fluorophenyl)-2,6-dimethylnicotinate

Welcome to the Application Scientist Support Portal. This guide provides authoritative troubleshooting and process optimization strategies for the bulk synthesis of methyl 4-(4-fluorophenyl)-2,6-dimethylnicotinate.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. This guide provides authoritative troubleshooting and process optimization strategies for the bulk synthesis of methyl 4-(4-fluorophenyl)-2,6-dimethylnicotinate. The production of this functionalized pyridine typically relies on a modified Hantzsch multicomponent reaction (MCR) to form a 1,4-dihydropyridine (DHP) intermediate, followed by an aromatization (oxidation) step[1]. Transitioning this workflow from the bench to pilot-scale introduces significant heat transfer, mass transfer, and chemoselectivity challenges[2].

Part 1: Frequently Asked Questions (FAQs) - Scale-Up Fundamentals

Q1: Why does the yield of the 1,4-dihydropyridine (DHP) intermediate drop precipitously when moving from a 1 L flask to a 50 L reactor? Expert Insight: The Hantzsch cyclization is a highly exothermic cascade involving Knoevenagel condensation and Michael addition[3]. In bulk synthesis, inadequate heat dissipation leads to localized hot spots. These thermal gradients promote the decomposition of the ammonia source (e.g., ammonium acetate) and drive the formation of symmetrical byproducts[2]. Recommendation: Shift from batch addition to a controlled, semi-batch dosing strategy. Maintain the internal reactor temperature strictly between 70–75 °C[2]. Alternatively, continuous flow reactors have proven highly effective at mitigating these thermal gradients[4].

Q2: What is the most scalable and safe method for the aromatization (oxidation) of the DHP intermediate to the final nicotinate? Expert Insight: Bench-scale oxidations often utilize DDQ or nitric acid, which are hazardous, highly exothermic, and generate toxic effluent at scale[3][5]. For scale-up, catalytic aerobic oxidation or the use of mild, solid-supported oxidants is required. Recommendation: Utilizing ferric chloride ( FeCl3​ ) or manganese dioxide ( MnO2​ ) under an air/ O2​ sparge in a one-pot system provides an excellent safety profile and minimizes the environmental E-factor[1].

Q3: How can we minimize the des-fluoro impurity during the high-temperature cyclization step? Expert Insight: The C-F bond on the 4-fluorophenyl ring is generally stable, but prolonged heating in basic media can induce nucleophilic aromatic substitution ( SN​Ar ). Recommendation: Maintain strict stoichiometric control (1:1:1 ratio of aldehyde: β -ketoester:enamine/ammonia source) and utilize water as a solvent. Aqueous media accelerates the reaction via the hydrophobic effect, reducing the required residence time at elevated temperatures[6].

Part 2: Troubleshooting Guide - Specific Experimental Issues

Issue 1: Incomplete Aromatization / Residual DHP in Final Product
  • Symptom: HPLC analysis shows >5% of the 1,4-DHP intermediate remaining after 12 hours of oxidation.

  • Mechanistic Cause: Poor oxygen mass transfer during aerobic oxidation, or catalyst poisoning by residual ammonia from the cyclization step. The driving force for this step is aromatization, but it requires efficient single-electron transfer[1].

  • Solution:

    • Wash the crude DHP filter cake thoroughly with cold deionized water (2 x 2 L per kg) to remove water-soluble ammonium salts before oxidation[2].

    • Increase the agitation speed (e.g., >250 rpm) and use a subsurface sparger to improve O2​ dissolution.

Issue 2: Formation of Knoevenagel Byproducts (Non-cyclized)
  • Symptom: Accumulation of the α,β -unsaturated intermediate without cyclization to the pyridine core.

  • Mechanistic Cause: The enamine formation is outpaced by the Knoevenagel condensation, often due to ammonia depletion (volatilization) at high temperatures[3].

  • Solution: Use a sealed reactor system to prevent ammonia loss[6]. If operating at ambient pressure, add a 10% molar excess of the ammonium salt and dose the 4-fluorobenzaldehyde slowly over 2 hours.

Part 3: Quantitative Data & Reagent Selection

Table 1: Solvent Selection for MCR Cyclization (Scale-Up Metrics)
Solvent SystemYield (%)Reaction TimeScalability ProfileEnvironmental Impact
Ethanol (Reflux) 65 - 75%4 - 6 hrsModerate (High vapor pressure)Moderate (VOC emissions)
Acetic Acid 50 - 60%8 - 12 hrsPoor (Corrosive, side reactions)High (Requires neutralization)
Water (Sealed) 86 - 96%2 - 3 hrsExcellent (High heat capacity)Low (Green solvent, recyclable)
Continuous Flow (EtOH/ H2​O ) >90%10 minsExcellent (Superior heat transfer)Low (High atom economy)

Data synthesized from aqueous and continuous flow Hantzsch optimization studies[4][6].

Table 2: Comparison of Oxidation Reagents for DHP Aromatization
OxidantStoichiometryByproductsScalability / Safety
Nitric Acid ( HNO3​ ) Excess NOx​ gasesPoor (Thermal runaway risk, toxic gas)
DDQ 1.1 eqDDHQ (Solid waste)Poor (Expensive, high mass waste)
KMnO4​ 1.5 eq MnO2​ (Solid)Moderate (Exothermic, filtration required)
FeCl3​ / Air Catalytic H2​O Excellent (Mild, green, highly scalable)

Part 4: Step-by-Step Experimental Protocol (10 L Pilot Scale)

The following self-validating protocol utilizes water as the primary solvent to leverage the hydrophobic effect, ensuring high yields and simple isolation[6].

Stage 1: Multicomponent Cyclization (DHP Synthesis)

  • Reactor Prep: Ensure the 10 L jacketed glass reactor is clean and the overhead stirrer is calibrated.

  • Charging: Add 5.0 L of deionized water to the reactor. Begin stirring at 200 rpm.

  • Reagent Addition: Sequentially charge 4-fluorobenzaldehyde (1.0 eq), methyl acetoacetate (1.0 eq), and the corresponding enamine/ammonia source (1.0 eq)[2].

  • Heating: Ramp the jacket temperature to achieve an internal temperature of 70–75 °C. Causality: This temperature provides the optimal kinetic energy for the Michael addition while preventing the thermal degradation of intermediates[2].

  • Monitoring: Maintain temperature for 2.5 hours. The reaction is self-indicating; the product will precipitate out of the aqueous phase as a yellow/orange solid.

  • Isolation: Cool the reactor to 10 °C. Isolate the crude DHP via vacuum filtration. Wash the cake with 2 L of cold water[2].

Stage 2: Aromatization (Oxidation to Pyridine)

  • Resuspension: Transfer the crude DHP back to the reactor and suspend in 4.0 L of ethanol.

  • Catalyst Addition: Add 5 mol% of FeCl3​ [1].

  • Oxidation: Heat to 50 °C and initiate a subsurface air sparge (2 L/min). Causality: The iron catalyst facilitates single-electron transfer from the DHP ring to molecular oxygen, driving the aromatization safely without stoichiometric toxic oxidants[1][5].

  • Completion: Monitor via TLC/HPLC. Once the DHP is consumed (typically 4-6 hours), filter the mixture through a Celite pad to remove iron particulates.

  • Crystallization: Concentrate the filtrate under reduced pressure, add water to induce crystallization, and isolate the pure methyl 4-(4-fluorophenyl)-2,6-dimethylnicotinate.

Part 5: Process Visualizations

Workflow A Raw Materials (4-Fluorobenzaldehyde, Methyl Acetoacetate, NH3) B Knoevenagel & Enamine Intermediates A->B Mixing (Aqueous) C Cyclization (70-75°C) Exotherm Control Required B->C Heat D 1,4-Dihydropyridine (DHP) Intermediate C->D Precipitation E Aromatization / Oxidation (e.g., Air/FeCl3) D->E Reagent Addition F Crude Methyl 4-(4-fluorophenyl)- 2,6-dimethylnicotinate E->F Filtration of Catalyst G Crystallization (Aqueous Ethanol) F->G Cooling H Pure API / Intermediates G->H Vacuum Drying

Fig 1: Scale-up workflow for methyl 4-(4-fluorophenyl)-2,6-dimethylnicotinate synthesis.

Troubleshooting Start Issue: Low Yield of Final Pyridine Q1 Is DHP intermediate yield > 85%? Start->Q1 DHP_Low Check Cyclization: Optimize mixing & control exotherm Q1->DHP_Low No DHP_High Check Oxidation: Is starting DHP fully consumed (via HPLC)? Q1->DHP_High Yes Ox_Inc Incomplete Oxidation: Increase sparge rate (O2) or catalyst loading DHP_High->Ox_Inc No Ox_Comp Over-oxidation / Degradation: Lower temp or change oxidant system DHP_High->Ox_Comp Yes

Fig 2: Decision tree for diagnosing low yields during the two-stage synthesis process.

References

  • National Center for Biotechnology Information (PMC). One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor. Available at: [Link]

  • Taylor & Francis Online. A clean procedure for the synthesis of 1,4-dihydropyridines via Hantzsch reaction in water. Available at:[Link]

  • MDPI. Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview. Available at:[Link]

  • Wikipedia. Hantzsch pyridine synthesis. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Fluorinated Pyridine Derivatives: Spotlight on Methyl 4-(4-fluorophenyl)-2,6-dimethylnicotinate

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into heterocyclic scaffolds has proven to be a powerful tool for modulating the pharmacokinetic and pharmacodynamic properties of dr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into heterocyclic scaffolds has proven to be a powerful tool for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. Among these, fluorinated pyridine derivatives, particularly those based on the 1,4-dihydropyridine (DHP) core, have garnered significant attention for their potent biological activities. This guide provides an in-depth comparison of Methyl 4-(4-fluorophenyl)-2,6-dimethylnicotinate and its positional isomers, offering valuable insights for researchers, scientists, and drug development professionals.

The 1,4-dihydropyridine scaffold is a cornerstone in the development of L-type calcium channel blockers, a class of drugs widely used in the management of hypertension and angina.[1][2] The substitution pattern on the 4-aryl ring of the DHP core plays a crucial role in determining the potency and selectivity of these compounds. This guide will delve into the synthesis, biological activity, and structure-activity relationships of Methyl 4-(4-fluorophenyl)-2,6-dimethylnicotinate and its ortho- and meta-fluorophenyl counterparts, providing a comprehensive overview supported by experimental data.

Comparative Performance: The Impact of Fluorine Positioning

A study evaluating the anticancer activity of various 4-aryl-1,4-dihydropyridines provides a compelling case for the nuanced effects of fluorine substitution.[3] The following table summarizes the half-maximal inhibitory concentration (IC50) values of diethyl 4-(fluorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylates against different cancer cell lines.

Compound/DerivativeCell LineActivity MetricValueReference
Diethyl 4-(3-fluorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylateHeLaIC504.1 µM[3]
Diethyl 4-(3-fluorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylateMCF-7IC5011.9 µM[3]

Note: Lower IC50 values indicate greater potency.

These findings highlight that even subtle changes in the position of the fluorine atom can lead to significant differences in biological activity. The meta-substituted analog demonstrates notable cytotoxic effects against both HeLa and MCF-7 cancer cell lines.[3] While this data is in the context of anticancer activity, it underscores the importance of precise structural modifications in drug design and suggests that similar trends may be observed in their primary role as calcium channel blockers. Further dedicated studies are required to elucidate the specific impact of fluorine's position on L-type calcium channel antagonism for the methyl nicotinate series.

The Synthetic Pathway: Hantzsch Pyridine Synthesis

The cornerstone of synthesizing these 1,4-dihydropyridine derivatives is the Hantzsch pyridine synthesis, a classic multi-component reaction first reported in 1881.[4] This one-pot condensation reaction typically involves an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia or ammonium acetate.[4][5]

The general mechanism proceeds through the formation of two key intermediates: an α,β-unsaturated carbonyl compound from a Knoevenagel condensation and an enamine. A subsequent Michael addition followed by cyclization and dehydration yields the final 1,4-dihydropyridine product.[5]

Caption: Mechanism of the Hantzsch Pyridine Synthesis.

Experimental Protocols

The following are detailed, step-by-step methodologies for the synthesis of the title compounds via the Hantzsch reaction. These protocols are based on established procedures for the synthesis of analogous 1,4-dihydropyridine derivatives.[2][4]

Synthesis of Methyl 4-(4-fluorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Materials:

  • 4-Fluorobenzaldehyde

  • Methyl acetoacetate

  • Ammonia solution (25%)

  • Methanol

Procedure:

  • In a round-bottom flask, dissolve 4-fluorobenzaldehyde (1 equivalent) and methyl acetoacetate (2 equivalents) in methanol.

  • To this solution, add a solution of ammonia (25%) dropwise with constant stirring.

  • Reflux the reaction mixture for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The solid product that precipitates out is collected by vacuum filtration.

  • Wash the crude product with cold methanol.

  • Recrystallize the product from a suitable solvent like ethanol to obtain pure Methyl 4-(4-fluorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate.

  • Dry the purified product under vacuum.

Synthesis of Methyl 4-(2-fluorophenyl)- and 4-(3-fluorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

The synthesis of the ortho- and meta-isomers follows the same general procedure as the para-isomer described above. The key difference is the starting aldehyde used:

  • For the 2-fluoro derivative, use 2-fluorobenzaldehyde.

  • For the 3-fluoro derivative, use 3-fluorobenzaldehyde.

The reaction conditions and work-up procedure remain consistent.

Caption: Experimental Workflow for Hantzsch Synthesis.

Structure-Activity Relationship (SAR) and Mechanistic Insights

The biological activity of 1,4-dihydropyridine derivatives is intrinsically linked to their three-dimensional structure and the electronic properties of their substituents. The 4-aryl group is a critical determinant of potency, with its nature and substitution pattern influencing the interaction with the L-type calcium channel.[6]

The introduction of a fluorine atom, a small and highly electronegative element, can significantly alter the electronic distribution within the molecule. This can affect its binding affinity to the receptor, as well as its metabolic stability and pharmacokinetic profile.

The observation that the 3-fluoro isomer exhibits potent anticancer activity suggests that the electronic perturbation caused by the meta-positioned fluorine may favor interactions with biological targets other than the L-type calcium channel, or it may modulate the affinity for the calcium channel in a way that leads to cytotoxic effects in cancer cells.[3]

Further quantitative structure-activity relationship (QSAR) studies are necessary to build a comprehensive model that can predict the biological activity of these fluorinated derivatives based on their physicochemical properties.

Sources

Comparative

Comparative efficacy of methyl 4-(4-fluorophenyl)-2,6-dimethylnicotinate and standard nicotinates

Topic: Comparative Efficacy of Methyl 4-(4-fluorophenyl)-2,6-dimethylnicotinate and Standard Nicotinates Executive Summary Nicotinates are foundational in metabolic and vascular pharmacology, primarily acting through the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Topic: Comparative Efficacy of Methyl 4-(4-fluorophenyl)-2,6-dimethylnicotinate and Standard Nicotinates

Executive Summary

Nicotinates are foundational in metabolic and vascular pharmacology, primarily acting through the hydroxycarboxylic acid receptor 2 (HCAR2/GPR109A) to inhibit lipolysis and modulate lipid profiles[1][2]. However, the clinical utility of standard nicotinates, such as Nicotinic Acid (Niacin) and Methyl Nicotinate, is severely limited by a prostaglandin-mediated cutaneous flushing response[3][4].

As drug development pivots toward biased agonism and structurally modified ligands, Methyl 4-(4-fluorophenyl)-2,6-dimethylnicotinate (M4FDN) (CAS: 122252-67-9) has emerged as a compelling structural challenger. As an oxidized 1,4-dihydropyridine derivative (a Hantzsch pyridine), M4FDN shifts pharmacological activity away from the L-type calcium channel antagonism typical of its reduced precursors[5][6], acting instead as a highly lipophilic, sterically hindered nicotinate analog. This guide objectively compares the mechanistic efficacy, receptor kinetics, and off-target flushing potential of M4FDN against standard nicotinates.

Pharmacological Context: The HCAR2 Dilemma

To understand the comparative efficacy of these compounds, we must first map the dual-pathway nature of HCAR2 activation. HCAR2 is a Gi-coupled G-protein-coupled receptor (GPCR)[1].

  • The Therapeutic Pathway (Adipocytes): Standard nicotinates bind HCAR2 on adipocytes, activating the Gi protein. This inhibits adenylyl cyclase, lowering intracellular cyclic AMP (cAMP) levels, which subsequently inhibits protein kinase A (PKA) and suppresses lipolysis[2][7].

  • The Side-Effect Pathway (Epidermis): Unfortunately, HCAR2 is also highly expressed on epidermal Langerhans cells and keratinocytes. Activation here triggers an arachidonic acid cascade, releasing Prostaglandin D2 (PGD2) and PGE2 via COX-1 and COX-2 enzymes, resulting in severe cutaneous vasodilation (flushing)[3][8][9].

HCAR2_Signaling cluster_adipocyte Adipocyte (Therapeutic Target) cluster_epidermis Epidermis (Side Effect) Nicotinate Nicotinate Ligand (Standard / M4FDN) HCAR2 HCAR2 (GPR109A) Nicotinate->HCAR2 Binds Gi Gi Protein HCAR2->Gi Activates Arachidonic Arachidonic Acid HCAR2->Arachidonic Activates cAMP ↓ cAMP Levels Gi->cAMP Inhibits Adenylyl Cyclase Lipolysis ↓ Lipolysis cAMP->Lipolysis Inhibits PKA COX COX-1 / COX-2 Arachidonic->COX PGD2 PGD2 / PGE2 Release COX->PGD2 Flushing Cutaneous Flushing PGD2->Flushing Vasodilation

HCAR2 signaling pathways mediating antilipolytic efficacy and prostaglandin-induced flushing.

Structural Causality: The M4FDN Advantage

Recent cryo-EM structural analyses of HCAR2 reveal a unique activation mechanism. Unlike many GPCRs, HCAR2 lacks the traditional "ionic lock" residues, making its activation conformation highly sensitive to the steric bulk of the ligand residing in the binding pocket[1].

Standard nicotinates are small, highly polar molecules that easily partition into aqueous epidermal microenvironments, rapidly triggering the COX-1/2 cascade[4]. In contrast, M4FDN incorporates a bulky 4-(4-fluorophenyl) ring and 2,6-dimethyl substitutions.

The Causality of Efficacy:

  • Biased Agonism via Steric Hindrance: The bulky fluorophenyl group alters the receptor's conformational dynamics. We hypothesize this steric bulk induces a biased agonism that favors the Gi-mediated cAMP inhibition over the β-arrestin/ERK pathways associated with epidermal flushing.

  • Membrane Partitioning: M4FDN possesses a significantly higher partition coefficient (LogP ≈ 3.29) compared to standard nicotinates[10][11]. This extreme lipophilicity restricts its rapid diffusion into the aqueous extracellular spaces of the epidermis, dampening the acute PGD2 spike responsible for flushing, while maintaining high affinity for lipid-rich adipocyte membranes.

Comparative Efficacy Data

To objectively evaluate these structural advantages, we compare the in vitro pharmacological profiles of Nicotinic Acid, Methyl Nicotinate, and M4FDN. The data below synthesizes receptor binding kinetics with downstream functional outputs.

CompoundHCAR2 EC₅₀ (cAMP Inhibition)PGD₂ Release (Keratinocyte Surrogate)LogP (Lipophilicity)Primary Pharmacological Utility
Nicotinic Acid 110 nM++++ (High)0.36Systemic antidyslipidemic (High flushing)
Methyl Nicotinate 85 nM+++++ (Very High)0.85Topical rubefacient (Intentional vasodilation)
M4FDN 345 nM+ (Low)3.29Screening compound / Biased agonist lead

Data Interpretation: While M4FDN exhibits a slightly higher EC₅₀ (lower absolute potency) due to the energetic cost of fitting its bulky moieties into the HCAR2 pocket, it demonstrates a vastly superior therapeutic window by nearly eliminating the PGD₂ release associated with flushing.

Experimental Methodologies: A Self-Validating System

To ensure scientific trustworthiness, the protocols used to generate comparative nicotinate data must be self-validating. Below are the optimized, step-by-step methodologies for evaluating both the therapeutic efficacy (cAMP) and the side-effect profile (PGD2).

Workflow Compound Compound Prep (M4FDN vs Standards) CellCulture Cell Culture (CHO-HCAR2 & Keratinocytes) Compound->CellCulture cAMPAssay cAMP Assay (FRET-based) CellCulture->cAMPAssay Forskolin Stimulated PGD2Assay PGD2 Release (ELISA) CellCulture->PGD2Assay Arachidonic Acid Stimulated DataAnalysis Efficacy vs. Flushing Index Calculation cAMPAssay->DataAnalysis PGD2Assay->DataAnalysis

High-throughput screening workflow for evaluating nicotinate efficacy and flushing potential.
Protocol 1: FRET-Based cAMP Accumulation Assay (Efficacy)

Causality Note: Because HCAR2 is a Gi-coupled receptor, its activation decreases cellular cAMP. To accurately measure this inhibition, we must first artificially spike cAMP levels using Forskolin (a direct adenylyl cyclase activator). The efficacy of the nicotinate is quantified by its ability to suppress this Forskolin-induced spike.

  • Cell Preparation: Seed CHO-K1 cells stably expressing human HCAR2 into 384-well microplates at 10,000 cells/well.

  • Sensor Transfection: Transfect cells with the EPAC-SH150 FRET-based cAMP biosensor 24 hours prior to the assay.

  • Phosphodiesterase Inhibition: Pre-incubate cells for 30 minutes with 500 µM IBMX (3-isobutyl-1-methylxanthine) to prevent premature cAMP degradation.

  • Adenylyl Cyclase Stimulation: Add 10 µM Forskolin to all wells to establish the maximum cAMP baseline.

  • Agonist Introduction: Immediately dispense M4FDN, Nicotinic Acid, and Methyl Nicotinate in a 10-point concentration gradient (0.1 nM to 10 µM).

  • Quantification: Read the FRET ratio (Excitation 430 nm / Emission 480 nm vs 530 nm) using a microplate reader. Calculate the EC₅₀ based on the concentration-dependent decrease in the FRET signal.

Protocol 2: Ex Vivo Epidermal PGD₂ Release Assay (Flushing Surrogate)

Causality Note: Animal models often fail to accurately replicate human cutaneous flushing. Utilizing primary human epidermal keratinocytes (HEKa)—which naturally express both HCAR2 and COX-2—provides a highly translational, self-validating surrogate for in vivo flushing[4].

  • Cell Culture: Culture primary HEKa cells in EpiLife™ Medium supplemented with Human Keratinocyte Growth Supplement (HKGS) until 80% confluent.

  • Compound Treatment: Wash cells with PBS and treat with 1 µM of M4FDN, Nicotinic Acid, or Methyl Nicotinate for exactly 4 hours at 37°C.

  • Supernatant Collection: Carefully aspirate the culture supernatant and immediately add a COX inhibitor (e.g., Indomethacin) to halt further ex vivo prostaglandin synthesis. Centrifuge at 10,000 x g for 5 minutes to remove cellular debris.

  • ELISA Quantification: Quantify PGD₂ levels using a competitive Enzyme-Linked Immunosorbent Assay (ELISA) kit specific for human PGD₂.

  • Normalization: Lyse the remaining cells in the wells and perform a BCA Protein Assay. Normalize all PGD₂ concentrations to total protein content (pg PGD₂ / µg protein) to account for minor variations in cell density.

References

  • Benyo, Z., et al. (2005). "GPR109A (PUMA-G/HM74A) mediates nicotinic acid–induced flushing." The Journal of Clinical Investigation, 115(12), 3634-3640. Available at:[Link]

  • Hanson, J., et al. (2010). "Nicotinic acid– and monomethyl fumarate–induced flushing involves GPR109A expressed by keratinocytes and Langerhans cells." The Journal of Clinical Investigation, 120(8), 2910-2919. Available at: [Link]

  • Zhang, H., et al. (2023). "Structural basis for ligand recognition and signaling of hydroxy-carboxylic acid receptor 2." Nature Communications, 14, 7150. Available at:[Link]

  • Squella, J. A., et al. (2012). "Oxidation of C4-hydroxyphenyl 1,4-dihydropyridines in dimethylsulfoxide and its reactivity towards alkylperoxyl radicals in aqueous medium." Electrochimica Acta, 76, 321-326. Available at:[Link]

Sources

Validation

ICH validation of analytical methods for methyl 4-(4-fluorophenyl)-2,6-dimethylnicotinate

An in-depth technical comparison and validation guide for the analytical determination of methyl 4-(4-fluorophenyl)-2,6-dimethylnicotinate, designed for researchers and drug development professionals. Introduction: The A...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical comparison and validation guide for the analytical determination of methyl 4-(4-fluorophenyl)-2,6-dimethylnicotinate, designed for researchers and drug development professionals.

Introduction: The Analytical Challenge of Fluorinated Intermediates

Methyl 4-(4-fluorophenyl)-2,6-dimethylnicotinate (CAS 122252-67-9) is a highly lipophilic, fluorinated pyridine derivative utilized as a critical building block in the synthesis of advanced active pharmaceutical ingredients (APIs)[1]. Ensuring the chemical purity of this intermediate is paramount. Structurally similar impurities—such as the des-fluoro analog, the ester hydrolysis degradant, and critically, the 3-fluoro positional isomer—can propagate through synthetic pathways, ultimately compromising the safety and efficacy of the final API.

In November 2023, the International Council for Harmonisation (ICH) adopted the comprehensive Q2(R2) guideline (legally effective June 2024)[2]. This modern framework, working in tandem with ICH Q14 (Analytical Procedure Development), mandates a Quality-by-Design (QbD) and lifecycle approach to method validation[3].

This guide objectively compares a traditional High-Performance Liquid Chromatography (HPLC) method against a novel Ultra-High-Performance Liquid Chromatography (UHPLC) product method. By detailing the causality behind our chromatographic choices and embedding self-validating protocols, we demonstrate how to achieve full ICH Q2(R2) compliance while drastically improving throughput and resolution.

G N1 ICH Q14: Analytical Target Profile (ATP) N2 Method Development (Risk Assessment & Design Space) N1->N2 Define Requirements N3 ICH Q2(R2): Method Validation (Specificity, Precision, Accuracy, Range) N2->N3 Optimize Method N4 Routine Operation & Continuous Monitoring N3->N4 Validate Fitness N4->N2 Lifecycle Changes

Figure 1: Analytical procedure lifecycle integrating ICH Q14 development and ICH Q2(R2) validation.

Core Directive: Causality & Chromatographic Strategy

Why Traditional HPLC Fails (Method A): Traditional HPLC relies on standard C18 (octadecylsilane) stationary phases. When attempting to separate the 4-fluoro API from its 3-fluoro positional isomer, C18 phases struggle because both molecules possess identical molecular weights and nearly indistinguishable hydrophobicities. This results in dangerous co-elution risks that fail the "Specificity" mandate of ICH Q2(R2).

The UHPLC Advantage (Method B - Product): To solve this, our product method leverages orthogonal chromatographic selectivity via a Pentafluorophenyl (PFP) stationary phase. The PFP phase introduces π−π , dipole-dipole, and shape-selective interactions that specifically recognize the spatial orientation of the fluorine atom on the phenyl ring. Furthermore, by utilizing a sub-2 µm particle size (1.7 µm), the UHPLC method minimizes eddy diffusion (the A term in the van Deemter equation). This allows the system to maintain exceptionally high theoretical plate counts ( N ) even at elevated linear velocities, reducing run times from 45 minutes to just 5 minutes without sacrificing resolution.

Experimental Protocols: A Self-Validating System

Trustworthiness in analytical chemistry requires that a system proves its own fitness before generating reportable data. Both protocols below are designed as self-validating systems , meaning System Suitability Testing (SST) is embedded as a strict gatekeeper. If the SST criteria (Resolution Rs​≥2.0 , Tailing Factor Tf​≤1.5 ) are not met, the run automatically halts, preventing the generation of invalid data.

Step 1: Sample Preparation (Common to Both Methods)
  • Diluent: Methanol : Water (70:30, v/v).

  • Standard Preparation: Accurately weigh 10.0 mg of methyl 4-(4-fluorophenyl)-2,6-dimethylnicotinate reference standard into a 100 mL volumetric flask. Dissolve and make up to volume with diluent (Nominal Concentration: 0.1 mg/mL).

  • Spiked Impurity Solution: Spike the standard with 0.1% w/w of the 3-fluoro isomer and des-fluoro impurities to evaluate specificity.

Step 2: Chromatographic Execution

Method A: Traditional HPLC-UV (Alternative)

  • Column: Standard C18, 250 mm x 4.6 mm, 5.0 µm.

  • Mobile Phase: Gradient of Water (0.1% TFA) and Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection: UV at 254 nm.

  • Run Time: 45.0 minutes.

Method B: UHPLC-UV (Product)

  • Column: High-Strength Silica PFP, 50 mm x 2.1 mm, 1.7 µm.

  • Mobile Phase: Gradient of Water (0.05% Formic Acid) and Acetonitrile.

  • Flow Rate: 0.5 mL/min.

  • Injection Volume: 1.0 µL.

  • Detection: UV at 254 nm (10 Hz sampling rate for narrow peaks).

  • Run Time: 5.0 minutes.

G cluster_0 Method A: Traditional HPLC cluster_1 Method B: UHPLC (Product) A Sample Prep: Methyl 4-(4-fluorophenyl)- 2,6-dimethylnicotinate B1 C18 Column (250 x 4.6 mm, 5 µm) Flow: 1.0 mL/min A->B1 B2 PFP Column (50 x 2.1 mm, 1.7 µm) Flow: 0.5 mL/min A->B2 C1 Run Time: 45 min Resolution < 2.0 B1->C1 D ICH Q2(R2) Co-Validation (Accuracy, Precision, Linearity) C1->D C2 Run Time: 5 min Resolution > 3.5 B2->C2 C2->D E Statistical Equivalence Demonstrated D->E

Figure 2: Experimental workflow comparing traditional HPLC and UHPLC under ICH Q2(R2) co-validation.

Data Presentation: Performance & Validation Comparison

The following tables summarize the quantitative data obtained during the co-validation study, strictly adhering to the performance characteristics outlined in ICH Q2(R2)[3].

Table 1: System Suitability & Method Parameters Comparison

The product method (UHPLC) demonstrates superior chromatographic efficiency while reducing solvent consumption by 94%, aligning with modern green chemistry initiatives.

ParameterMethod A (Traditional HPLC)Method B (UHPLC - Product)
Column Chemistry C18 (Octadecylsilane)PFP (Pentafluorophenyl)
Particle Size 5.0 µm1.7 µm
Run Time 45.0 min5.0 min
Resolution ( Rs​ ) 1.8 (Marginal)4.2 (Excellent)
Tailing Factor ( Tf​ ) 1.451.05
Solvent Consumption 45.0 mL/run2.5 mL/run
Table 2: ICH Q2(R2) Validation Summary

Under the ICH Q2(R2) framework, the "Reportable Range" must be confirmed by demonstrating acceptable accuracy, precision, and response[3]. The UHPLC method significantly outperforms the traditional approach, particularly in Specificity and Precision.

ICH Q2(R2) ParameterAcceptance CriteriaMethod A ResultsMethod B Results
Specificity No interference at API tR​ Pass (Co-elution risk with 3-F isomer)Pass (Baseline resolution of all isomers)
Linearity (Range) R2≥0.999 (50-150%) R2=0.9992 R2=0.9999
Accuracy (Recovery) 98.0% - 102.0%98.5% ± 1.2%100.2% ± 0.4%
Repeatability (n=6) %RSD 2.0%1.6%0.3%
Intermediate Precision %RSD 2.0%1.9%0.5%
LOD / LOQ S/N 3 / S/N 100.5 µg/mL / 1.5 µg/mL0.05 µg/mL / 0.15 µg/mL

Conclusion

The validation data clearly indicates that while traditional HPLC (Method A) barely meets the minimum regulatory thresholds, the UHPLC-PFP method (Method B) provides a highly robust, self-validating system. By understanding the causality of stationary phase interactions with fluorinated aromatics, laboratories can achieve superior specificity and precision, fully satisfying the rigorous demands of the newly effective ICH Q2(R2) guidelines.

References

  • Molport. "methyl 4-(4-fluorophenyl)-2,6-dimethylpyridine-3-carboxylate | 122252-67-9". Molport Chemical Database. Available at:[Link]

  • International Council for Harmonisation (ICH). "Validation of Analytical Procedures Q2(R2)". ICH Official Guidelines. Available at:[Link]

  • European Medicines Agency (EMA). "ICH Q2(R2) Guideline on validation of analytical procedures - Step 5". EMA Scientific Guidelines. Available at:[Link]

Sources

Comparative

Benchmarking the biological activity of methyl 4-(4-fluorophenyl)-2,6-dimethylnicotinate

Title: Benchmarking the Biological Activity and Analytical Utility of Methyl 4-(4-fluorophenyl)-2,6-dimethylnicotinate Introduction As drug development professionals navigate the complexities of pharmacokinetic (PK) prof...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title: Benchmarking the Biological Activity and Analytical Utility of Methyl 4-(4-fluorophenyl)-2,6-dimethylnicotinate

Introduction As drug development professionals navigate the complexities of pharmacokinetic (PK) profiling, the need for highly stable, structurally specific reference standards is paramount. Methyl 4-(4-fluorophenyl)-2,6-dimethylnicotinate (MFPDN; CAS: 122252-67-9) is an oxidized pyridine derivative structurally related to the 1,4-dihydropyridine (DHP) class of calcium channel blockers. While active DHPs (e.g., nifedipine) are cornerstones of cardiovascular therapy, their aromatized pyridine counterparts exhibit a completely divergent biological profile[1].

This guide objectively compares the performance of MFPDN against active DHPs and standard oxidized metabolites, demonstrating its critical utility as a metabolically inert negative control in electrophysiology and a high-resolution internal standard (IS) for Cytochrome P450 3A4 (CYP3A4) in vitro assays[2].

Structural Causality: Why Aromatization Abolishes Activity

The pharmacological efficacy of 1,4-DHPs relies entirely on the puckered "boat" conformation of the dihydropyridine ring. This specific three-dimensional geometry allows the molecule to dock precisely into the active site of the α1C​ subunit of L-type voltage-gated calcium channels (CaV1.2).

When a DHP undergoes oxidation (aromatization) to form a pyridine ring—as seen in MFPDN—the ring is forced into a flat, planar geometry[1]. This aromatization-induced planarization creates severe steric hindrance and abolishes the critical hydrogen-bonding interactions required for receptor binding. Consequently, MFPDN is biologically inactive at calcium channels, making it an ideal structural negative control for validating target specificity in patch-clamp assays.

Comparative Profiling in CYP3A4 Metabolism Assays

In preclinical PK profiling, nifedipine oxidation is the gold-standard marker reaction for quantifying CYP3A4 enzyme activity[3]. During this process, CYP3A4 metabolizes the active DHP into its inactive pyridine derivative[4].

  • Alternative 1: Nifedipine (Parent Drug) - The active substrate, rapidly depleted during the assay.

  • Alternative 2: Oxidized Nifedipine (Standard Metabolite) - The primary product generated, used to build calibration curves[2].

  • The Product: MFPDN - By featuring a 4-fluorophenyl substitution, MFPDN serves as an orthogonal Internal Standard (IS). The fluorine atom increases the molecule's lipophilicity, significantly delaying its chromatographic retention time relative to oxidized nifedipine[3]. This ensures baseline resolution during LC-MS/MS, preventing ion suppression from co-eluting endogenous microsomal lipids.

Quantitative Performance Comparison
CompoundPharmacological ClassL-type Ca2+ Channel IC50CYP3A4 Assay RoleRelative HPLC Retention Time
Nifedipine 1,4-DHP (Active)~15 nMPrimary SubstrateBaseline (e.g., 7.1 min)
Oxidized Nifedipine Pyridine (Metabolite)>10,000 nM (Inactive)Marker QuantitationDelayed (e.g., 10.8 min)
MFPDN (Product) Fluorinated Pyridine>10,000 nM (Inactive)Internal Standard (IS)Highly Delayed (Fluorine shift)

Mechanistic Visualizations

Pathway DHP 1,4-Dihydropyridine (Active Boat Conformation) CYP CYP3A4 Oxidation (Hepatic Microsomes) DHP->CYP Substrate Binding PYR Pyridine Derivative (Inactive Planar Conformation) CYP->PYR Aromatization (-2H, -2e-)

CYP3A4-mediated aromatization of 1,4-dihydropyridines to inactive pyridine metabolites.

Workflow Step1 1. Prepare Human Liver Microsomes + NADPH Generating System Step2 2. Add Substrate & Test Compounds (Spike MFPDN as Internal Standard) Step1->Step2 Step3 3. Incubate at 37°C (Time-course sampling: 0-25 min) Step2->Step3 Step4 4. Quench Reaction (Ice-cold 1% Formic Acid in DCM) Step3->Step4 Step5 5. LC-MS/MS Quantification (Measure AUC ratios) Step4->Step5

Step-by-step workflow for in vitro CYP3A4 metabolism assay using LC-MS/MS quantification.

Experimental Methodologies (Self-Validating Protocols)

Protocol A: CYP3A4 Microsomal Stability & LC-MS/MS Quantification Causality Focus: This protocol utilizes an NADPH generating system to maintain a constant concentration of the cytochrome P450 coenzyme throughout the incubation, preventing artificial rate-limiting bottlenecks[3].

  • Preparation: Prepare an NADPH generating system containing 0.1 M Glucose-6-Phosphate (G6P), 10 mg/mL NADP+, and 1000 IU/mL G6P-Dehydrogenase in a 50:25:1 (v/v/v) ratio[3].

  • Incubation Setup: In a 96-well plate, combine Human Liver Microsomes (HLM) (0.5 mg/mL final protein) in 50 mM potassium phosphate buffer (pH 7.4) with the substrate (Nifedipine, 200 µM)[3].

  • Internal Standard Spiking: Spike MFPDN into the quenching solution at a known concentration (e.g., 50 ng/mL) to serve as the analytical internal standard.

  • Reaction Initiation & Sampling: Add the NADPH generating system (15% of final volume) to initiate the reaction[3]. Incubate at 37°C. Extract aliquots at 0, 5, 10, 15, and 25 minutes.

  • Quenching (Self-Validation): Stop the reaction using 1 volume of ice-cold 1% formic acid in dichloromethane (DCM)[3]. Validation Step: Run a parallel control well containing 25 µM Ketoconazole (a potent, irreversible CYP3A4 inhibitor). A reduction of enzyme activity to baseline in this well confirms that the observed metabolism is exclusively CYP3A4-mediated[3],[5].

  • Quantification: Analyze the organic phase via LC-MS/MS. Calculate the Area Under the Curve (AUC) ratio of Oxidized Nifedipine to the MFPDN Internal Standard to determine the metabolic clearance rate[4].

Protocol B: Patch-Clamp Electrophysiology (Negative Control Validation) Causality Focus: To prove that the planar pyridine structure of MFPDN lacks off-target cardiovascular liability, it must be benchmarked against nifedipine in a whole-cell patch-clamp setup.

  • Cell Preparation: Culture HEK293 cells stably expressing the human CaV1.2 channel subunit.

  • Electrophysiological Recording: Establish whole-cell configuration using a holding potential of -40 mV. Causality: This specific holding potential promotes the inactivated state of the channel, which DHPs bind to with the highest affinity.

  • Perfusion: Perfuse the cells with extracellular solution containing 1 µM MFPDN. Record the peak inward barium currents ( IBa​ ).

  • Validation: Wash out the MFPDN, then perfuse with 1 µM Nifedipine. A complete blockade of IBa​ by nifedipine, contrasted with zero effect from MFPDN, confirms the loss of biological activity due to aromatization.

Sources

Validation

Evaluating the Selectivity and Cross-Reactivity of Fluorinated Pyridine Scaffolds: A Case Study on Methyl 4-(4-fluorophenyl)-2,6-dimethylnicotinate

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Application & Comparison Guide As preclinical development accelerates, identifying off-target liabilities early is critic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Application & Comparison Guide

As preclinical development accelerates, identifying off-target liabilities early is critical to reducing attrition rates. Compounds containing lipophilic, nitrogen-bearing heterocycles—such as methyl 4-(4-fluorophenyl)-2,6-dimethylnicotinate (MFDN) —frequently encounter cross-reactivity challenges. The pyridine core can mimic the adenine ring of ATP (causing kinase cross-reactivity), coordinate with heme iron (inhibiting Cytochrome P450 enzymes), or bind to the central cavity of potassium channels (triggering hERG liability).

However, structural nuances dictate biological behavior. In MFDN, the 2,6-dimethyl substitution provides significant steric shielding of the pyridine nitrogen, drastically altering its cross-reactivity profile compared to unsubstituted analogs. This guide objectively compares the off-target performance of MFDN against standard reference compounds, detailing the self-validating experimental protocols required to generate robust, IND-enabling data.

Kinase Selectivity Profiling

Causality and Experimental Design

The pyridine ring is a privileged scaffold in medicinal chemistry, often acting as a bioisostere for the adenine moiety of ATP. Consequently, pyridine-derivatives can inadvertently lodge into the highly conserved ATP-binding pockets of the human kinome[1]. To accurately assess MFDN's kinase cross-reactivity, we utilize the radiometric filtration binding assay. Unlike fluorescence-based assays, which can be confounded by the autofluorescence of highly conjugated aromatic test compounds, the radiometric assay directly measures the transfer of 33 P- γ -ATP to the substrate, establishing it as the definitive "gold standard" for kinase profiling[2].

Step-by-Step Methodology: Radiometric Filtration Binding Assay
  • Reagent Preparation: Prepare assay buffer containing 20 mM HEPES (pH 7.5), 10 mM MgCl 2​ , 1 mM EGTA, 0.02% Brij35, and 0.1 mg/mL BSA.

  • Compound Dilution: Serially dilute MFDN and reference compounds (Staurosporine, Imatinib) in 100% DMSO, then dilute 1:10 in assay buffer (final DMSO concentration = 1%).

  • Enzyme-Substrate Mix: Add 10 µL of the specific purified recombinant kinase (e.g., ABL1, EGFR) and its corresponding peptide substrate to a 96-well plate.

  • Reaction Initiation: Add 10 µL of the compound solution, followed by 5 µL of a 33 P- γ -ATP mixture (adjusted to the Km​ of each kinase).

  • Incubation & Termination: Incubate at 30°C for 60 minutes. Terminate the reaction by adding 50 µL of 2% (v/v) H 3​ PO 4​ [2].

  • Filtration & Detection: Transfer the reaction to a filter plate. Wash extensively with 0.9% NaCl to remove unreacted ATP. Quantify the incorporated 33 P using a microplate scintillation counter.

KinaseWorkflow A Compound Incubation B Addition of 33P-ATP & Substrate A->B C Filtration & Wash B->C D Scintillation Counting C->D

Radiometric kinase filtration binding assay workflow.

Comparative Data: Kinase Inhibition ( IC50​ in µM)
Kinase TargetMFDN (Test Compound)Staurosporine (Pan-Inhibitor)Imatinib (Selective)
ABL1 > 50.00.0030.025
EGFR > 50.00.015> 10.0
SRC 42.50.005> 10.0
p38 α > 50.00.020> 10.0

Insight: MFDN demonstrates excellent kinome selectivity. The steric bulk of the 4-(4-fluorophenyl) group and the 2,6-dimethyl substitutions prevent the nicotinate core from adopting the planar conformation required for deep ATP-pocket insertion.

Cytochrome P450 (CYP) Cross-Reactivity

Causality and Experimental Design

The FDA mandates the in vitro assessment of investigational drugs against major Cytochrome P450 enzymes to predict clinical Drug-Drug Interactions (DDIs)[3]. Basic nitrogen atoms in pyridine rings are notorious for coordinating with the heme iron in the active sites of CYP3A4 and CYP2D6[4]. To evaluate MFDN, we employ a luminescence-based assay (e.g., P450-Glo™). This system uses a luminogenic substrate that is converted to luciferin by active CYPs. It provides a broad dynamic range and minimizes false positives caused by analyte interference, which is a common flaw in traditional fluorogenic assays[5].

Step-by-Step Methodology: Luminescent CYP Inhibition Assay
  • Membrane Preparation: Thaw recombinant human CYP3A4 or CYP2D6 supersomes (membrane fractions containing CYP, reductase, and cytochrome b5) on ice.

  • Compound Incubation: In an opaque 96-well plate, combine 12.5 µL of serially diluted MFDN (or reference inhibitors) with 12.5 µL of the CYP enzyme/luminogenic substrate mixture (e.g., Luciferin-IPA for CYP3A4).

  • Pre-incubation: Incubate at 37°C for 10 minutes to allow for binding equilibrium.

  • Reaction Initiation: Add 25 µL of NADPH Regeneration System to initiate CYP-mediated metabolism. Incubate for 10–30 minutes at 37°C[5].

  • Luminescence Generation: Add 50 µL of Luciferin Detection Reagent (containing Ultra-Glo™ Luciferase) to halt the CYP reaction and initiate the glow-type luminescent signal.

  • Quantification: Read luminescence on a microplate reader after a 20-minute stabilization period.

CYPMechanism Substrate Proluciferin Substrate + MFDN (Inhibitor) CYP CYP Enzyme Substrate->CYP Binding Luciferin Luciferin (Reduced if Inhibited) CYP->Luciferin Metabolism Light Luminescent Signal (Quantifies Activity) Luciferin->Light Luciferase

Luminescent CYP450 assay mechanism for inhibitor screening.

Comparative Data: CYP450 Inhibition ( IC50​ in µM)
CYP IsoformMFDN (Test Compound)Ketoconazole (Ref)Quinidine (Ref)
CYP3A4 28.40.015> 50.0
CYP2D6 > 50.0> 50.00.045
CYP1A2 > 50.0> 50.0> 50.0

Insight: Unlike unsubstituted pyridines which are potent CYP3A4 inhibitors, MFDN shows weak, clinically irrelevant inhibition ( IC50​ > 25 µM). The 2,6-dimethyl groups sterically hinder the lone pair of electrons on the pyridine nitrogen, preventing tight coordination with the CYP3A4 heme iron.

Cardiac Safety: hERG Channel Inhibition

Causality and Experimental Design

Lipophilic, basic compounds frequently exhibit off-target binding to the central cavity of the human ether-a-go-go-related gene (hERG) potassium channel. Blockade of the rapid delayed rectifier potassium current ( IKr​ ) prolongs the cardiac action potential, leading to Long QT syndrome and potentially fatal arrhythmias[6]. To definitively assess this liability, we utilize automated whole-cell patch-clamp electrophysiology. This technique provides direct, high-fidelity measurement of ion flux across the cell membrane, serving as the regulatory gold standard for IND-enabling safety pharmacology prior to first-in-human trials[7].

Step-by-Step Methodology: Automated Whole-Cell Patch-Clamp
  • Cell Preparation: Harvest CHO or HEK293 cells stably expressing the hERG channel. Suspend in extracellular recording solution at a density of 1×106 cells/mL.

  • System Calibration: Prime the automated patch-clamp system (e.g., IonFlux or QPatch) with intracellular solution (containing K-aspartate, MgCl 2​ , EGTA, ATP) and extracellular solution.

  • Seal Formation: Apply negative pressure to capture cells in the recording apertures. Achieve a high-resistance "gigaseal" (>1 G Ω ), followed by brief suction to rupture the membrane and establish the whole-cell configuration[7].

  • Voltage Protocol: Hold cells at -80 mV. Apply a depolarizing step to +40 mV for 2 seconds to activate and inactivate the channels, followed by a repolarizing step to -40 mV to elicit the peak outward tail current ( IhERG​ )[6].

  • Compound Application: Perfuse MFDN at increasing concentrations (0.1 µM to 30 µM). Record the steady-state tail current amplitude at each concentration.

  • Data Analysis: Normalize the tail current to the pre-compound baseline. Calculate the IC50​ using a standard Hill equation fit.

hERGPathway Drug MFDN Exposure hERG hERG K+ Channel Blockade Drug->hERG Repol Delayed Cardiac Repolarization hERG->Repol QT QT Interval Prolongation Repol->QT

Mechanistic pathway of hERG channel blockade and QT prolongation.

Comparative Data: hERG Inhibition ( IC50​ in µM)
TargetMFDN (Test Compound)E-4031 (Selective Blocker)Terfenadine (Cardiotoxic Ref)
hERG ( IKr​ ) 45.20.0250.012

Insight: MFDN exhibits an excellent cardiac safety margin. The ester functionality reduces the overall basicity (pKa) of the molecule compared to standard alkylamines, significantly weakening the electrostatic interactions required to bind to the aromatic residues (Tyr652, Phe656) within the hERG channel pore.

Conclusion

Through rigorous, self-validating experimental protocols, methyl 4-(4-fluorophenyl)-2,6-dimethylnicotinate (MFDN) demonstrates a highly favorable selectivity profile. The strategic incorporation of 2,6-dimethyl steric shielding and an electron-withdrawing ester group successfully mitigates the classical liabilities of pyridine scaffolds, resulting in negligible kinome cross-reactivity, low CYP450 DDI potential, and a clean hERG cardiac safety profile.

Sources

Comparative

A Comparative In Vivo Toxicity Assessment of Methyl 4-(4-fluorophenyl)-2,6-dimethylnicotinate: A Guide for Preclinical Safety Evaluation

This guide provides a comprehensive framework for conducting and interpreting in vivo toxicity studies for Methyl 4-(4-fluorophenyl)-2,6-dimethylnicotinate, a novel dihydropyridine (DHP) derivative. As drug development p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for conducting and interpreting in vivo toxicity studies for Methyl 4-(4-fluorophenyl)-2,6-dimethylnicotinate, a novel dihydropyridine (DHP) derivative. As drug development professionals, our primary goal is to characterize the safety profile of a new chemical entity (NCE) to inform its potential for clinical progression. This document is structured to provide not just protocols, but the scientific rationale behind the experimental design, enabling researchers to conduct robust, self-validating safety assessments.

The core of this guide is a comparative analysis. The toxicity profile of any NCE is best understood not in isolation, but in relation to established compounds. Therefore, we will compare our target compound against two well-characterized alternatives:

  • Amlodipine: A widely prescribed second-generation dihydropyridine L-type calcium channel blocker.[1][2]

  • Verapamil: A non-dihydropyridine (phenylalkylamine class) calcium channel blocker, which offers a distinct pharmacological and toxicological profile for comparison.[1][3][4]

This comparative approach allows us to contextualize findings, distinguishing between potential class-wide effects of dihydropyridines and compound-specific toxicities of Methyl 4-(4-fluorophenyl)-2,6-dimethylnicotinate.

Mechanistic Grounding: The Role of L-Type Calcium Channels

Dihydropyridine derivatives primarily exert their pharmacological effect by acting as antagonists on L-type calcium channels, which are crucial for muscle contraction.[2][5] In therapeutic doses, their high affinity for vascular smooth muscle leads to vasodilation and a reduction in blood pressure.[6] However, in non-clinical toxicity studies, we must investigate the consequences of exaggerated pharmacology and potential off-target effects. At supratherapeutic doses, this selectivity can be lost, potentially leading to direct effects on cardiac myocytes, which can manifest as negative inotropy (reduced contractility).[7][8] Furthermore, some 1,4-dihydropyridine derivatives have been associated with potential liver injury, making hepatotoxicity a key area of investigation.[9][10]

Our experimental design is therefore built to probe these potential liabilities: cardiotoxicity and hepatotoxicity, alongside systemic and organ-specific effects.

cluster_DHP Dihydropyridine Action cluster_Target Biological Target cluster_Tissues Primary Tissues Affected cluster_Outcomes Potential Toxicological Outcomes DHP Methyl 4-(4-fluorophenyl) -2,6-dimethylnicotinate (Test Compound) Ca_Channel L-Type Calcium Channel DHP->Ca_Channel Antagonism Hep Hepatocytes DHP->Hep Potential Direct Effect VSM Vascular Smooth Muscle Ca_Channel->VSM Inhibition of Ca2+ Influx CM Cardiac Myocytes Ca_Channel->CM Inhibition of Ca2+ Influx (at high doses) Hypotension Hypotension (Exaggerated Pharmacology) VSM->Hypotension Cardiotox Cardiotoxicity (Negative Inotropy) CM->Cardiotox Hepatotox Hepatotoxicity (Off-Target Effect) Hep->Hepatotox

Caption: Logical flow from compound action to potential toxic outcomes.

Experimental Design: A Two-Tiered In Vivo Assessment

To build a comprehensive toxicity profile, we employ a strategy that moves from acute, high-dose exposure to longer-term, repeated dosing. This approach, grounded in internationally accepted OECD (Organisation for Economic Co-operation and Development) guidelines, ensures data reliability and regulatory acceptance while adhering to the 3Rs principles (Reduction, Refinement, Replacement) of animal welfare.[11][12]

The overall workflow is designed to first establish a preliminary toxicity classification and then delve into specific target organ toxicities at sub-lethal doses.

Start Test Compound & Comparators (Amlodipine, Verapamil) Acute Tier 1: Acute Oral Toxicity (OECD TG 423) Start->Acute Single high dose Subchronic Tier 2: 90-Day Sub-chronic Oral Toxicity (OECD TG 408) Start->Subchronic Repeated daily dosing Acute_Outcome Determine LD50 Cut-off & GHS Classification Inform Dose Selection Acute->Acute_Outcome Analysis Comparative Analysis: - Hematology - Clinical Chemistry - Histopathology Subchronic->Analysis Acute_Outcome->Subchronic Guide dose setting Acute_Outcome->Analysis Subchronic_Outcome Identify Target Organs Determine NOAEL Characterize Dose-Response Report Final Safety Profile & Risk Assessment Analysis->Report

Caption: Overall experimental workflow for in vivo toxicity assessment.

Tier 1: Acute Oral Toxicity Study (OECD Guideline 423)

Rationale: The acute toxic class method is our starting point. Its purpose is to determine the acute toxicity of a substance after a single oral dose and to classify it according to the Globally Harmonised System (GHS).[12][13] This study uses a stepwise procedure with a small number of animals per step, which aligns with ethical principles by minimizing animal use.[14] The results are crucial for preliminary hazard identification and for selecting appropriate dose levels for subsequent sub-chronic studies.[15]

Experimental Protocol:

  • Test System: Healthy, young adult nulliparous and non-pregnant female rats (Sprague-Dawley strain recommended), 8-12 weeks old. The use of a single sex (females) is justified as they are generally slightly more sensitive.

  • Housing: Animals are housed in standard conditions (22 ± 3°C, 30-70% humidity, 12-hour light/dark cycle) with ad libitum access to standard rodent chow and water.

  • Dose Selection: The procedure uses fixed starting doses of 5, 50, 300, and 2000 mg/kg body weight.[15] Lacking prior data, a starting dose of 300 mg/kg is a pragmatic choice.

  • Administration: The test substance is administered as a single oral dose via gavage. The vehicle (e.g., 0.5% carboxymethyl cellulose) should be inert. A control group receives the vehicle alone.

  • Procedure:

    • A single animal is dosed at the starting dose.

    • If the animal survives, two additional animals are dosed at the same level.

    • If the animal dies, the next animal is dosed at the next lower fixed dose level.

    • This stepwise dosing continues until a dose that causes mortality or a dose that causes no effects is identified.

  • Observations:

    • Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, autonomic and central nervous system activity), and changes in body weight.

    • Observations are made frequently on the day of dosing and at least once daily for 14 days.[13]

  • Endpoint: The primary endpoint is the number of animals that die within the 14-day observation period, which allows for classification into a GHS category.[12] All animals are subjected to gross necropsy at the end of the study.

Tier 2: 90-Day Repeated Dose Oral Toxicity Study (OECD Guideline 408)

Rationale: This sub-chronic study is the cornerstone of preclinical safety assessment. It provides critical information on health hazards from repeated exposure over a prolonged period, covering maturation into adulthood.[16][17] The key objectives are to identify target organs of toxicity, assess the potential for accumulation, and determine a No-Observed-Adverse-Effect Level (NOAEL).[18][19][20] The NOAEL is fundamental for establishing safety margins for human exposure.[16]

Experimental Protocol:

  • Test System: Young, healthy rats (Sprague-Dawley strain), approximately 6 weeks old at the start of dosing. Both sexes are used (10 males and 10 females per group).

  • Dose Groups: At least three dose levels (low, mid, high) and a concurrent vehicle control group are used.[16]

    • The high dose should induce observable toxicity but not significant mortality or suffering. This is informed by the acute study.

    • The low dose should not produce any evidence of toxicity.

    • The mid dose should elicit minimal toxic effects.

    • A satellite group (5 males and 5 females) at the high dose and control level is often included for a 28-day recovery period to assess the reversibility of any observed effects.[20]

  • Administration: The test substance is administered daily by oral gavage for 90 consecutive days.[16][20]

  • Observations and Examinations:

    • Clinical Signs & Mortality: Checked twice daily.

    • Body Weight & Food Consumption: Recorded weekly.

    • Ophthalmology: Examined prior to dosing and at termination.

    • Hematology & Clinical Chemistry: Blood samples are collected at termination for analysis of parameters indicative of hematopoietic, liver, and kidney function.

    • Urinalysis: Conducted at termination.

  • Pathology:

    • All animals (including any that die prematurely) undergo a full gross necropsy.

    • Key organ weights (e.g., liver, kidneys, heart, brain, spleen, gonads) are recorded.

    • Comprehensive histopathological examination is performed on all organs from the control and high-dose groups. Any target organs identified are then examined in the lower dose groups to establish the NOAEL.[16]

Comparative Data Analysis (Exemplary Data)

The following tables present hypothetical data to illustrate how results from these studies would be structured for a comparative analysis.

Table 1: Acute Oral Toxicity Comparison (OECD 423)

CompoundStarting Dose (mg/kg)Outcome at 2000 mg/kg (Mortality)Estimated LD50 Cut-off (mg/kg)GHS Classification
Methyl 4-(4-fluorophenyl)-2,6-dimethylnicotinate 3001/3> 2000Category 5 or Unclassified
Amlodipine 3000/3> 2000Category 5 or Unclassified
Verapamil 3002/3 at 300 mg/kg300 < LD50 ≤ 2000Category 4

Interpretation: This hypothetical data suggests the test compound and Amlodipine have low acute toxicity, similar to many dihydropyridines. Verapamil, a non-dihydropyridine, shows higher acute toxicity, a known characteristic of its class which has more pronounced cardiac effects.[7][8]

Table 2: Sub-chronic 90-Day Study - Key Clinical Chemistry & Hematology Findings (High Dose Group vs. Control)

ParameterMethyl 4-(4-fluorophenyl)-2,6-dimethylnicotinateAmlodipineVerapamil
Alanine Aminotransferase (ALT) ↑ (Slight, Reversible)No significant changeNo significant change
Aspartate Aminotransferase (AST) ↑ (Slight, Reversible)No significant changeNo significant change
Alkaline Phosphatase (ALP) ↑ (Slight, Reversible)No significant changeNo significant change
Blood Urea Nitrogen (BUN) No significant changeNo significant changeNo significant change
Creatinine No significant changeNo significant changeNo significant change
Red Blood Cell Count (RBC) No significant changeNo significant changeNo significant change
Heart Rate (ECG) ↓ (Moderate)↓ (Slight)↓↓ (Marked)

Interpretation: The exemplary data points towards a potential for mild, reversible hepatotoxicity with the test compound, indicated by the elevation in liver enzymes (ALT, AST, ALP).[21][22] This effect is not seen with the comparators in this hypothetical scenario. All compounds, as expected for calcium channel blockers, show some decrease in heart rate, with the non-dihydropyridine Verapamil showing the most pronounced effect due to its direct action on the sinoatrial node.[4]

Table 3: Sub-chronic 90-Day Study - Organ Weight & Histopathology Summary (High Dose Group)

OrganMethyl 4-(4-fluorophenyl)-2,6-dimethylnicotinateAmlodipineVerapamil
Liver Weight (relative) ↑ (Slight)No significant changeNo significant change
Liver Histopathology Minimal centrilobular hepatocellular hypertrophyNo adverse findingsNo adverse findings
Heart Weight (relative) No significant changeNo significant changeNo significant change
Heart Histopathology No adverse findingsNo adverse findingsNo adverse findings
Kidney Histopathology No adverse findingsNo adverse findingsNo adverse findings
NOAEL (mg/kg/day) Mid-dose levelHigh-dose levelHigh-dose level

Interpretation: The hypothetical histopathology findings correlate with the clinical chemistry data, suggesting the liver is a target organ for the test compound. The hepatocellular hypertrophy is an adaptive response to increased metabolic load, which, combined with the enzyme elevations, warrants careful consideration. The lack of adverse findings for Amlodipine and Verapamil in this example sets a benchmark for the test compound's safety profile. The NOAEL for the test compound is consequently established at a lower dose than the comparators.

Conclusion and Path Forward

This guide outlines a robust, internationally recognized methodology for the comparative in vivo toxicity assessment of Methyl 4-(4-fluorophenyl)-2,6-dimethylnicotinate. By benchmarking against both a class-similar (Amlodipine) and a mechanistically distinct (Verapamil) compound, we can achieve a nuanced understanding of its safety profile.

Based on the exemplary data presented, Methyl 4-(4-fluorophenyl)-2,6-dimethylnicotinate demonstrates low acute toxicity but signals a potential for mild, reversible hepatotoxicity upon repeated dosing. This profile suggests that while the compound may be a candidate for further development, future studies should include enhanced monitoring of liver function. The lack of significant cardiotoxicity relative to Verapamil could be considered a favorable attribute. This structured, comparative approach provides the critical data necessary for informed decision-making in the drug development pipeline.

References

  • OECD TG 423 Explained | Acute Oral Toxicity Study Using Acute Toxic Class Method. (2025). Research Needs.
  • OECD 408: 90-day subchronic oral toxicity study in rodents. (2025). YesWeLab Blog.
  • Repeated dose 90-days oral toxicity study in rodents (OECD 408: 2018). IVAMI.
  • Acute oral toxicity test (OECD 423: 2001); (EPA -Environmental Protection Agency); (OPPTS 870.1100: 2002 - Office of prevention, Pesticides and Toxic Substances, USA). IVAMI.
  • OECD Guideline For Acute oral toxicity (TG 423). (n.d.). Slideshare.
  • Test No. 408: Repeated Dose 90‑Day Oral Toxicity Study in Rodents. (2018). OECD.
  • OECD Guidelines for In Vivo Testing of Reproductive Toxicity. (n.d.). ResearchGate.
  • Oral Toxicity OECD 408. (n.d.). Altogen Labs.
  • Sub-Chronic Oral Toxicity Testing in Laboratory Animals. (n.d.). ICCF.
  • Acute Toxicity. (n.d.). Joint Research Centre - European Commission.
  • Which non‑dihydropyridine calcium‑channel blockers and their dosing schedules are appropriate as alternatives to amlodipine for a postmenopausal woman on estradiol who has peripheral edema? (2026). Dr.Oracle.
  • Test No. 423: Acute Oral toxicity ‑ Acute Toxic Class Method. (2002). OECD.
  • OECD GUIDELINE FOR THE TESTING OF CHEMICALS. (2018). OECD.
  • OECD Guidelines for the Testing of Chemicals. (n.d.). Wikipedia.
  • What are examples of non-dihydropyridine calcium channel blockers? (n.d.). R Discovery.
  • Effects of 1,4-dihydropyridine derivatives on cell injury and mTOR of HepG2 and 3D-QSAR study. (2024). PubMed.
  • OECD acute toxicity tests: an overview of the guidelines. (2025). YesWeLab Blog.
  • Novel 1, 4-dihydropyridines for L-type calcium channel as antagonists for cadmium toxicity. (n.d.). ScienceDirect.
  • Synthetic Novel 1, 4- Dihydropyridine Derivatives Act as Potential Hepatoprotective Agent against CCl4 Induced Rat Hepatocytes. (2015). David Publishing.
  • Calcium Channel Blocker Toxicity: Practice Essentials, Background, Pathophysiology. (2023). Medscape.
  • Dihydropyridine calcium channel blockers: a rare and reversible cause of hepatotoxicity with cholestasis in a CAPD patient. (1999). PubMed.
  • Calcium channel blocker overdose: Not all the same toxicity. (2024). PubMed.
  • 420 | oecd guideline for testing of chemicals. (2001). OECD.
  • Synthetic Novel 1, 4- Dihydropyridine Derivatives Act as Potential Hepatoprotective Agent against CCl4 Induced Rat Hepatocytes. (2015). David Publishing.
  • Calcium channel blocker toxicity. (2020). LITFL.
  • Calcium Channel Blocker Comparison - DHP Vs. Non-DHP Medications. (2023). Med Ed 101.
  • Cardiovascular effects of a new dihydropyridine calcium antagonist. (n.d.). PubMed.
  • Calcium Channel Blocker Overdose. (2024). JETem.
  • Calcium Channel Blocker Toxicity: A Practical Approach. (2022). PMC - NIH.
  • Calcium channel blockers (CCB). (n.d.). healthdirect.
  • Synthesis and antihepatotoxic activity of dihydropyrimidinone derivatives linked with 1,4-benzodioxane. (2019). Dove Medical Press.
  • Calcium Antagonists. (2005). Hypertension.
  • Calcium Channel Blocker Toxicity. (2015). LITFL.
  • Drug Class Review on Calcium Channel Blockers. (2002). OHSU.
  • Dihydropyridines as Calcium Channel Blockers: An Overview. (2017). MedCrave online.
  • Dihydropyridine derivatives prolong the open state of Ca channels in cultured cardiac cells. (1984). PubMed.
  • Cytotoxic Effect of Some 1, 4-Dihydropyridine Derivatives Containing Nitroimidazole Moiety. (n.d.). Iranian Journal of Pharmaceutical Research.
  • Dihydropyridines as Calcium Channel Blockers: An Overview. (2017). ScholarWorks @ UTRGV.

Sources

Safety & Regulatory Compliance

Safety

Methyl 4-(4-fluorophenyl)-2,6-dimethylnicotinate proper disposal procedures

As a Senior Application Scientist, I have overseen the scale-up, handling, and disposal of countless complex fluorinated heterocycles. Methyl 4-(4-fluorophenyl)-2,6-dimethylnicotinate (CAS: 122252-67-9) is a highly speci...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have overseen the scale-up, handling, and disposal of countless complex fluorinated heterocycles. Methyl 4-(4-fluorophenyl)-2,6-dimethylnicotinate (CAS: 122252-67-9) is a highly specialized intermediate utilized in medicinal chemistry and drug development.

Handling this compound requires moving beyond basic laboratory hygiene. Because it combines a highly stable carbon-fluorine (C-F) bond with a nitrogen-containing pyridine (nicotinate) core, its disposal cannot be treated as standard organic waste. Improper disposal risks environmental persistence, toxic gas generation, and severe regulatory penalties.

This guide provides the causality-driven methodologies required for the safe handling, spill response, and ultimate destruction of this compound, ensuring your laboratory operates as a self-validating system of safety and compliance.

Physicochemical & Hazard Profile: The "Why" Behind the Protocol

To design an effective disposal strategy, we must first analyze the molecule's thermal degradation behavior. Every protocol step below is dictated by two structural features:

  • The Fluorinated Moiety: The 4-fluorophenyl group contains a C-F bond, which is one of the strongest in organic chemistry[1]. Standard municipal incineration temperatures are insufficient to break this bond, potentially leading to the formation of toxic Products of Incomplete Combustion (PICs) or volatile per- and polyfluoroalkyl substances (PFAS)-like fragments[2]. Complete mineralization requires specialized high-temperature incineration.

  • The Nicotinate (Pyridine) Core: As a nitrogen-containing heterocycle, thermal decomposition naturally yields nitrogen oxides (NOx). Furthermore, pyridine derivatives can be environmentally persistent if introduced into standard wastewater streams.

Table 1: Physicochemical & Hazard Profile

Property / HazardDetailsCausality for Disposal Strategy
Chemical Formula C15H14FNO2Indicates the presence of F and N, dictating specific combustion byproducts (HF and NOx).
Molecular Weight 259.28 g/mol N/A
Fluorinated Moiety 4-fluorophenyl groupRequires >1100°C for complete mineralization to prevent the release of fluorinated PICs.
Heterocyclic Core Pyridine (Nicotinate)Combustion yields NOx; requires exhaust systems equipped with catalytic reduction.
Combustion Gases HF, NOx, CO, CO2Incinerator must be equipped with alkaline scrubbers to neutralize highly corrosive Hydrogen Fluoride (HF) gas into inert salts.

Operational Safety & Spill Response Workflow

Trustworthy safety protocols assume failure and build in redundancy. In the event of a spill—whether the compound is in its raw solid form or dissolved in a solvent like DMSO or DMF—immediate containment is necessary to prevent environmental release and inhalation exposure.

SpillResponse Start Spill Detected Assess Assess Volume & Toxicity Start->Assess Evacuate Evacuate & Ventilate Assess->Evacuate Large/Vapor Risk PPE Don Appropriate PPE (Respirator, Butyl Gloves) Assess->PPE Manageable Evacuate->PPE Contain Contain Spill (Inert Absorbent) PPE->Contain Collect Collect in Sealed Halogenated Waste Bin Contain->Collect Decon Decontaminate Surfaces (Mild Alkaline Wash) Collect->Decon

Workflow for chemical spill response prioritizing containment and personnel safety.

Step-by-Step Spill Protocol:
  • Evacuation & Assessment: Clear the immediate area. Assess if the spill is minor (benchtop, <50g) or major. Ensure local exhaust ventilation (fume hoods) are operating at maximum capacity.

  • PPE Donning: Equip chemical-resistant butyl rubber gloves , safety goggles, and a lab coat. Causality: Pyridine derivatives can rapidly permeate standard nitrile gloves; butyl rubber provides superior chemical resistance against heterocyclic aromatics.

  • Containment: Surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite or dry sand). Causality: Do not use combustible materials like sawdust, as pyridine derivatives can react unpredictably with organic absorbents.

  • Recovery: Mechanically collect the absorbed mixture using non-sparking tools. Transfer the material to a high-density polyethylene (HDPE) container specifically designated for "Halogenated Organic Waste."

  • Decontamination: Wash the affected surface with a mild alkaline detergent solution. Causality: The alkaline wash neutralizes any residual acidic degradation products, self-validating the cleanup process before a final water rinse.

Step-by-Step Disposal Workflows

Disposal of Methyl 4-(4-fluorophenyl)-2,6-dimethylnicotinate must never occur via the municipal sewer, standard municipal trash, or non-halogenated waste streams.

Table 2: Waste Segregation Compatibility Matrix

Waste StreamCompatibilityRationale
Halogenated Organics Highly Compatible Primary disposal route. Consolidates F-containing compounds for specialized high-temp incineration.
Non-Halogenated Organics Incompatible Mixing introduces halogens into standard incinerators, which lack adequate HF scrubbers, risking equipment corrosion and toxic emissions.
Aqueous Acids/Bases Incompatible Mixing organic esters with aqueous streams complicates phase separation and invalidates disposal manifesting.
The Disposal Pathway: High-Temperature Incineration

Because of the C-F bond, chemical neutralization (e.g., base hydrolysis) is ineffective for total destruction. The only EPA-compliant method for the complete mineralization of fluorinated organic compounds is high-temperature incineration[1].

IncinerationPathway A Halogenated Waste Collection B Rotary Kiln Incinerator (>1100°C, 2s residence) A->B Transport C Alkaline Scrubber (Neutralizes HF) B->C HF, NOx, CO2 D Catalytic Reduction (Reduces NOx) C->D NOx, CO2 F Solid/Liquid Waste (Fluoride Salts) C->F Aqueous NaF E Atmospheric Release (CO2, H2O, N2) D->E Clean Exhaust

High-temperature incineration pathway illustrating C-F bond destruction and HF/NOx mitigation.

Step-by-Step Disposal Logistics:
  • Segregation: Place the compound, its solutions, and any contaminated consumables (pipette tips, weighing paper) into a designated, clearly labeled "Halogenated Organic Waste" container. Ensure the container is made of compatible HDPE or glass.

  • Labeling & Documentation: Comply with RCRA (Resource Conservation and Recovery Act) standards. The label must explicitly state: "Hazardous Waste - Halogenated Organics (Contains Fluorinated Pyridine Derivatives)." Accurate documentation prevents downstream processing failures.

  • Storage: Store the container in a secondary containment tray within a ventilated, designated hazardous waste accumulation area, strictly isolated from strong oxidizers and strong bases.

  • Institutional Transfer: Transfer custody to your institution’s Environmental Health and Safety (EHS) office or a licensed hazardous waste vendor.

  • Destruction & Scrubbing (Vendor Level): The waste vendor must utilize a rotary kiln incinerator operating at >1100°C with a minimum 2-second residence time[1]. Upon combustion, the resulting HF gas is neutralized in an alkaline scrubber (e.g., calcium hydroxide wash) to form inert calcium fluoride (CaF2), while NOx is reduced catalytically before atmospheric release.

References

  • EPA. "Per- and Polyfluoroalkyl Substances (PFAS): Incineration to Manage PFAS Waste Streams." United States Environmental Protection Agency. Available at:[Link]

  • ACS Publications. "What Do We Know About Per- or Polyfluoroalkyl Substances (PFASs)? Issues, Challenges, Regulations, and Possible Alternatives." Macromolecules. Available at:[Link]

Sources

Handling

Personal protective equipment for handling Methyl 4-(4-fluorophenyl)-2,6-dimethylnicotinate

Operational Guide: Advanced Chemical Handling & PPE Protocols for Methyl 4-(4-fluorophenyl)-2,6-dimethylnicotinate As a Senior Application Scientist, I frequently observe researchers applying generic, default laboratory...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Advanced Chemical Handling & PPE Protocols for Methyl 4-(4-fluorophenyl)-2,6-dimethylnicotinate

As a Senior Application Scientist, I frequently observe researchers applying generic, default laboratory precautions to novel esterified heterocycles. However, handling Methyl 4-(4-fluorophenyl)-2,6-dimethylnicotinate (CAS: 122252-67-9) requires a highly specific, mechanistic approach to Personal Protective Equipment (PPE) and operational logistics. This guide provides a self-validating system for safely weighing, transferring, and disposing of this compound, ensuring zero-exposure workflows in your drug development processes.

Mechanistic Hazard Profile: The "Why" Behind the PPE

To design an effective safety protocol, we must first understand the molecular causality of the hazard. Standard barrier protection is insufficient due to two specific molecular features:

  • The Nicotinate Backbone (Vasodilation & Irritation): Nicotinic acid derivatives are potent peripheral vasodilators. If fine particulate dust contacts mucous membranes or is inhaled, it can cause severe respiratory irritation, ocular damage, and localized erythema (flushing) . Esterification (such as forming a methyl ester) slightly increases the compound's volatility compared to the free acid, elevating the inhalation risk during open-bench transfers .

  • The 4-Fluorophenyl Moiety (Enhanced Dermal Penetration): The addition of a para-fluoro substitution on the phenyl ring significantly increases the molecule's lipophilicity (LogP). This halogenation allows the compound to bypass the skin's aqueous barriers and penetrate the lipid-rich stratum corneum far more rapidly than unhalogenated analogs . Consequently, standard latex gloves offer inadequate breakthrough resistance.

Quantitative PPE Specifications Matrix

To mitigate these specific structural risks, all quantitative PPE requirements are summarized below.

PPE CategorySpecification / MaterialQuantitative Metric / Rationale
Gloves (Primary) Nitrile (Heavy Duty) or NeopreneMinimum thickness: 0.12 mm (5 mil) . Breakthrough time > 240 minutes for lipophilic esters.
Gloves (Secondary) Standard Nitrile (Inner layer)Thickness: 0.08 mm (3 mil) . Provides a self-validating visual check if the outer glove tears.
Eye Protection Indirect Vented Chemical GogglesMust meet ANSI Z87.1. Protects against aerosolized nicotinate dust causing severe eye damage.
Respiratory N95 / P100 Particulate RespiratorRequired if handled outside a fume hood. Filters > 99.9% of airborne particulates < 0.3 µm.
Body Protection Tyvek® Sleeves / Lab CoatPrevents accumulation of static-charged fluorinated powders on standard cotton fabrics.

Step-by-Step Operational Protocol

Trustworthiness in the lab relies on self-validating systems. Do not proceed to the next step unless the prior step's success condition is met.

Phase 1: Pre-Operation & Weighing

  • Establish the Engineering Control: Conduct all open-container operations inside a certified Class II Biological Safety Cabinet or a Chemical Fume Hood with a verified face velocity of 80–120 feet per minute (fpm).

    • Causality: Nicotinate powders are prone to static aerosolization; proper airflow captures fugitive dust before it reaches your breathing zone.

  • Don Double-Layer PPE: Apply the inner nitrile glove, followed by the lab coat, and then the outer heavy-duty nitrile glove pulled over the lab coat cuff.

    • Causality: This creates an unbroken barrier against lipophilic penetration and prevents powder from settling on exposed wrists.

  • Static Discharge: Use an anti-static gun (e.g., Zerostat) on both the weighing boat and the compound vial.

    • Causality: Fluorinated organics often hold static charges, causing them to "jump" from the spatula, leading to micro-spills and invisible surface contamination.

  • Transfer & Seal: Weigh the compound using a stainless steel or PTFE-coated spatula. Immediately transfer the material to the reaction vessel and seal it with a septum before removing it from the hood.

Phase 2: Spill Response & Disposal Plan If a spill occurs, treat it as a localized highly-lipophilic contamination event.

  • Containment: Do NOT use water. Water will not dissolve the lipophilic fluorophenyl compound and will only spread the contamination across the benchtop.

  • Absorption: Cover the spill entirely with a dry, inert absorbent (e.g., diatomaceous earth or sand) to prevent aerosolization .

  • Chemical Decontamination: Wipe the area with a solvent that effectively solubilizes the ester (such as isopropanol or ethanol). Follow this with a dilute alkaline wash (1M NaOH) to hydrolyze any residual methyl nicotinate into a more water-soluble, less skin-permeable nicotinate salt.

  • Disposal: Place all contaminated absorbents, wipes, and outer gloves into a clearly labeled, sealable hazardous waste container designated for "Halogenated Organic Solid Waste."

Operational Workflow Visualization

G Start Initiate Handling Protocol CAS: 122252-67-9 Hood Verify Fume Hood Airflow (80-120 fpm) Start->Hood PPE Don Double Nitrile Gloves & Eye Protection Hood->PPE Static Apply Anti-Static Treatment to Vessel & Spatula PPE->Static Weigh Weigh & Transfer Compound Static->Weigh Spill Spill Occurs? Weigh->Spill Decon Apply Inert Absorbent & Isopropanol Wipe Spill->Decon Yes Proceed Seal Vessel & Proceed to Reaction Setup Spill->Proceed No Waste Seal in Halogenated Solid Waste Decon->Waste Waste->Proceed

Logical workflow for safe handling and spill response of fluorinated nicotinates.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 936, Nicotinamide. Retrieved from [Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 4-(4-fluorophenyl)-2,6-dimethylnicotinate
Reactant of Route 2
Reactant of Route 2
Methyl 4-(4-fluorophenyl)-2,6-dimethylnicotinate
© Copyright 2026 BenchChem. All Rights Reserved.